molecular formula C25H29ClO6 B10822229 Janagliflozin CAS No. 1800115-22-3

Janagliflozin

Cat. No.: B10822229
CAS No.: 1800115-22-3
M. Wt: 460.9 g/mol
InChI Key: WDBIPGHUEJEKTC-VWQPKTIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Janagliflozin is a novel pharmaceutical compound classified as a sodium-glucose cotransporter 2 (SGLT2) inhibitor . It is an orally active, competitive, and reversible inhibitor designed for research applications in the field of type 2 diabetes mellitus (T2DM) . Its primary mechanism of action involves highly selective inhibition of the SGLT2 protein located in the proximal renal tubules of the kidneys . Under normal physiological conditions, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered from the blood by the kidneys . By blocking this transporter, this compound disrupts renal glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a consequent reduction in plasma glucose levels . This insulin-independent mechanism offers a distinct approach to glycemic control research. In clinical studies, this compound was rapidly absorbed, with a time to maximum concentration observed between 2 to 6 hours . Research has demonstrated its efficacy in significantly promoting urinary glucose excretion and improving glycemic control, with investigations showing it remains pharmacologically active in subjects with varying degrees of renal function . Beyond its core application in managing hyperglycemia, research into this compound and other SGLT2 inhibitors explores potential secondary benefits, including effects on body weight, blood pressure, and possible cardiovascular and renal protective properties . This compound has been approved for the treatment of T2DM in China, making it a compound of significant translational research interest . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1800115-22-3

Molecular Formula

C25H29ClO6

Molecular Weight

460.9 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[4-[[(1R,5S)-3-bicyclo[3.1.0]hexanyl]oxy]phenyl]methyl]-4-chlorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C25H29ClO6/c26-20-6-3-14(25-24(30)23(29)22(28)21(12-27)32-25)8-17(20)7-13-1-4-18(5-2-13)31-19-10-15-9-16(15)11-19/h1-6,8,15-16,19,21-25,27-30H,7,9-12H2/t15-,16+,19?,21-,22-,23+,24-,25+/m1/s1

InChI Key

WDBIPGHUEJEKTC-VWQPKTIXSA-N

Isomeric SMILES

C1[C@H]2[C@@H]1CC(C2)OC3=CC=C(C=C3)CC4=C(C=CC(=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)Cl

Canonical SMILES

C1C2C1CC(C2)OC3=CC=C(C=C3)CC4=C(C=CC(=C4)C5C(C(C(C(O5)CO)O)O)O)Cl

Origin of Product

United States

Foundational & Exploratory

Janagliflozin's Mechanism of Action in Renal Tubules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. This technical guide provides an in-depth exploration of the mechanism of action of this compound within the renal tubules, summarizing key preclinical and clinical data. Detailed experimental methodologies and signaling pathways are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Type 2 diabetes mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia. The kidneys play a crucial role in glucose homeostasis, primarily through the reabsorption of filtered glucose in the proximal tubules. SGLT2, located in the S1 segment of the proximal tubule, is responsible for approximately 90% of this reabsorption.[1] this compound is an orally administered small molecule developed to selectively target and inhibit SGLT2, thereby promoting urinary glucose excretion (UGE) and lowering plasma glucose levels in an insulin-independent manner.

Core Mechanism of Action in the Renal Tubules

This compound exerts its therapeutic effect by competitively binding to and inhibiting the SGLT2 protein in the apical membrane of the proximal renal tubule epithelial cells.[2] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream.

The primary steps in this compound's mechanism of action are:

  • Selective SGLT2 Inhibition: this compound demonstrates high selectivity for SGLT2 over SGLT1, the primary glucose transporter in the intestine. This selectivity minimizes the gastrointestinal side effects associated with SGLT1 inhibition.

  • Inhibition of Glucose Reabsorption: By blocking SGLT2, this compound effectively reduces the renal threshold for glucose, leading to a significant increase in the amount of glucose excreted in the urine.

  • Glycosuria and Caloric Loss: The increased UGE results in a net loss of calories, which can contribute to weight reduction.

  • Osmotic Diuresis: The presence of excess glucose in the renal tubules leads to a mild osmotic diuresis, which can contribute to a reduction in blood pressure.

Signaling Pathway of SGLT2 Inhibition

The following diagram illustrates the mechanism of SGLT2-mediated glucose reabsorption and its inhibition by this compound.

SGLT2_Inhibition cluster_tubular_lumen Tubular Lumen cluster_epithelial_cell Proximal Tubule Epithelial Cell cluster_bloodstream Bloodstream Filtrate Glomerular Filtrate (Glucose, Na+) SGLT2 SGLT2 Na+ Glucose Filtrate->SGLT2  Glucose & Na+ Cotransport GLUT2 GLUT2 Glucose NaK_ATPase Na+/K+ ATPase 3 Na+ out 2 K+ in Blood Peritubular Capillary GLUT2->Blood  Facilitated Diffusion NaK_ATPase->Blood  Active Transport This compound This compound This compound->SGLT2  Inhibition

Figure 1. Mechanism of SGLT2 Inhibition by this compound in the Renal Tubule.

Quantitative Data

Preclinical Data

While specific IC50 values for this compound are not publicly available in the provided search results, one study mentions that the human IC50 was scaled from a rat model-estimated IC50 by correcting for interspecies differences in in vitro IC50 and plasma protein binding.[1]

Clinical Pharmacodynamic Data

Clinical trials have demonstrated the dose-dependent effects of this compound on key pharmacodynamic markers.

ParameterThis compound 25 mgThis compound 50 mgPlaceboReference
Change in 24-hour Urinary Glucose Excretion (g) from baseline 92.3594.176.26[3]
Change in Fasting Plasma Glucose (%) from baseline to Day 17 -2.18-2.661.70[3]

Table 1. Pharmacodynamic Effects of this compound after Multiple Doses in Patients with Type 2 Diabetes.[3]

Clinical Efficacy Data

Phase 3 clinical trials have established the efficacy of this compound in improving glycemic control and other metabolic parameters.

ParameterThis compound 25 mgThis compound 50 mgPlaceboReference
Placebo-adjusted Change in HbA1c (%) at Week 24 (Monotherapy) -0.80-0.88-[4]
Placebo-adjusted Change in HbA1c (%) at Week 24 (Add-on to Metformin) -0.58-0.58-[5]
Proportion of Patients Achieving HbA1c <7.0% at Week 24 (Monotherapy) 47.2%49.3%23.5%[4]
Proportion of Patients Achieving HbA1c <7.0% at Week 24 (Add-on to Metformin) 41.8%41.7%28.0%[5]
Change in Body Weight (kg) from baseline at Week 24 (Monotherapy) Significant reduction (P < 0.05)Significant reduction (P < 0.05)-[4]
Change in Systolic Blood Pressure (mmHg) from baseline at Week 24 (Monotherapy) Significant reduction (P < 0.05)Significant reduction (P < 0.05)-[4]

Table 2. Key Efficacy Endpoints from Phase 3 Clinical Trials of this compound.[4][5]

Experimental Protocols

SGLT2 Inhibition Assay (General Protocol)

A common method to assess SGLT2 inhibition is a cell-based glucose uptake assay using a fluorescent glucose analog.

SGLT2_Assay_Workflow Cell_Culture 1. Culture HK-2 cells (human kidney proximal tubule cell line) Compound_Prep 2. Prepare serial dilutions of this compound Cell_Culture->Compound_Prep Pre_incubation 3. Pre-incubate cells with this compound or vehicle Compound_Prep->Pre_incubation Add_2NBDG 4. Add fluorescent glucose analog (2-NBDG) Pre_incubation->Add_2NBDG Incubation 5. Incubate to allow glucose uptake Add_2NBDG->Incubation Wash 6. Wash cells to remove extracellular 2-NBDG Incubation->Wash Measure_Fluorescence 7. Measure intracellular fluorescence Wash->Measure_Fluorescence Data_Analysis 8. Calculate % inhibition and determine IC50 Measure_Fluorescence->Data_Analysis

Figure 2. Workflow for a Cell-Based SGLT2 Inhibition Assay.

Methodology:

  • Cell Culture: Human kidney proximal tubule cells (e.g., HK-2) that endogenously express SGLT2 are cultured to confluence in appropriate media.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Pre-incubation: The cultured cells are washed and pre-incubated with the various concentrations of this compound or vehicle control for a specified period.

  • Glucose Uptake: A fluorescently labeled, non-metabolizable glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.

  • Incubation: The cells are incubated for a defined time to allow for SGLT2-mediated uptake of the fluorescent glucose analog.

  • Washing: The assay is stopped by rapidly washing the cells with ice-cold buffer to remove any extracellular fluorescent probe.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the amount of glucose uptake. The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Measurement of Urinary Glucose Excretion in Clinical Trials

The primary pharmacodynamic endpoint for SGLT2 inhibitors is the measurement of 24-hour urinary glucose excretion.

Methodology:

  • Patient Dosing: Patients are administered a single dose or multiple doses of this compound or placebo according to the clinical trial protocol.

  • Urine Collection: A complete 24-hour urine collection is performed at baseline and at specified time points after drug administration. The total volume of urine is recorded.

  • Sample Analysis: An aliquot of the 24-hour urine collection is analyzed for glucose concentration. This is typically done using a validated analytical method, such as an enzymatic assay or high-performance liquid chromatography (HPLC).

  • Calculation of Total UGE: The total amount of glucose excreted over 24 hours is calculated using the following formula: Total UGE ( g/24h ) = Urine Glucose Concentration (g/L) x Total Urine Volume (L/24h)

  • Data Analysis: The change in 24-hour UGE from baseline is calculated for each treatment group and compared to placebo to determine the pharmacodynamic effect of this compound.

Conclusion

This compound is a selective SGLT2 inhibitor that effectively blocks renal glucose reabsorption in the proximal tubules. This mechanism of action leads to increased urinary glucose excretion, resulting in improved glycemic control, weight loss, and a reduction in blood pressure in patients with type 2 diabetes. The clinical efficacy and pharmacodynamic profile of this compound have been well-characterized in numerous studies, establishing it as a valuable therapeutic option for the management of T2DM. Further research into its long-term cardiovascular and renal benefits is ongoing.

References

Janagliflozin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janagliflozin is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor developed by Sihuan Pharmaceutical Holdings Group.[1] Approved in China for the treatment of type 2 diabetes mellitus (T2DM), it represents a significant advancement in oral anti-diabetic therapy, particularly within the Chinese market.[2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound, supplemented with quantitative data from clinical trials and detailed experimental protocols.

Discovery and Development

This compound, also known as Huiyoujing (proline this compound tablets), was independently developed by Jilin Huisheng Biopharmaceutical Co. Ltd., a subsidiary of Sihuan Pharmaceutical.[2] It is the second domestically developed SGLT2 inhibitor to be approved in China, receiving clearance from the NMPA on January 23, 2024, for use as both a monotherapy and in combination with metformin (B114582).[1][2] The development of this compound was accelerated through a model-informed drug development (MIDD) strategy, which allowed for a waiver of a traditional Phase 2 study.[3]

Mechanism of Action: SGLT2 Inhibition

This compound exerts its therapeutic effect by selectively inhibiting the SGLT2 protein located in the proximal renal tubules of the kidneys.[4] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[5] By blocking this transporter, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[4][5] This mechanism of action is independent of insulin (B600854) secretion or sensitivity.[5]

Signaling Pathway of SGLT2 Inhibition

SGLT2_Inhibition cluster_renal_tubule Proximal Renal Tubule Lumen cluster_epithelial_cell Renal Tubular Epithelial Cell cluster_bloodstream Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Co-transport Urine Increased Urinary Glucose Excretion Glucose_Lumen->Urine Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Sodium SGLT2->Sodium_Cell GLUT2 GLUT2 Transporter Glucose_Blood Glucose Reabsorbed GLUT2->Glucose_Blood NaK_ATPase Na+/K+ ATPase Potassium_Cell Potassium NaK_ATPase->Potassium_Cell Sodium_Blood Sodium Reabsorbed NaK_ATPase->Sodium_Blood Glucose_Cell->GLUT2 Facilitated Diffusion Sodium_Cell->NaK_ATPase Active Transport Potassium_Blood Potassium Potassium_Blood->NaK_ATPase This compound This compound This compound->SGLT2 Inhibition

Mechanism of action of this compound via SGLT2 inhibition.

Chemical Synthesis Pathway

The chemical synthesis of this compound is a multi-step process that involves the construction of two key intermediates followed by their coupling and subsequent modifications. The synthesis described in patent US9315438B2 provides a framework for the preparation of this compound.

Synthesis Workflow

Janagliflozin_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_coupling Coupling and Final Steps A 5-bromo-2-chlorobenzoic acid B Friedel-Crafts Acylation A->B C Reduction B->C D Demethylation C->D E 4-(5-bromo-2-chlorobenzyl)phenol D->E J Coupling of Intermediates E->J F Cyclopent-3-en-1-ol G Cyclopropanation F->G H Mesylation G->H I (1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl methanesulfonate H->I I->J K Lithium-Halogen Exchange and Addition to Protected Gluconolactone J->K L Methylation K->L M Reduction L->M N Acylation M->N O Hydrolysis N->O P This compound O->P

High-level workflow for the chemical synthesis of this compound.
Experimental Protocols (Reconstructed from Patent US9315438B2)

Step 1: Preparation of 5-bromo-2-chlorobenzoyl chloride

5-bromo-2-chlorobenzoic acid (270 g, 1.15 mol) is suspended in methylene (B1212753) chloride (2700 mL). To this mixture, N,N-dimethylformamide (1 mL) is added, followed by the dropwise addition of oxalyl chloride (288 mL, 3.46 mol) at 0°C. The mixture is then warmed to 20°C and allowed to react for 3 hours. The reaction mixture is evaporated to yield the product which is used directly in the next step.

Step 2: Friedel-Crafts Acylation

The crude 5-bromo-2-chlorobenzoyl chloride is subjected to a Friedel-Crafts acylation with anisole (B1667542) to produce the corresponding ketone.

Step 3: Reduction

The ketone intermediate is reduced to a methylene group.

Step 4: Demethylation

The methyl ether is cleaved to yield 4-(5-bromo-2-chlorobenzyl)phenol.

Step 5: Preparation of (1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl methanesulfonate

(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol (112 g, 1.14 mol) is dissolved in methylene chloride (1250 mL) in an ice-water bath. Triethylamine (174 g, 1.69 mol) is added, followed by the slow dropwise addition of methylsulfonyl chloride (197 g, 1.72 mol). The reaction is stirred for 30 minutes at 0°C. The reaction is quenched with water, and the organic phase is separated and worked up to yield the mesylated product.

Step 6: Coupling of Intermediates

4-(5-bromo-2-chlorobenzyl)phenol is reacted with (1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl methanesulfonate.

Step 7: Lithium-Halogen Exchange and Addition

The coupled intermediate undergoes a lithium-halogen exchange followed by addition to a protected gluconolactone.

Step 8: Methylation

The resulting hydroxyl group is methylated.

Step 9: Reduction

The intermediate is reduced.

Step 10: Acylation

The hydroxyl groups of the glucose moiety are protected by acylation.

Step 11: Hydrolysis

The acyl protecting groups are removed by hydrolysis to yield this compound. The final product is purified by C18 reverse phase preparative chromatography to a yield of 91%.

Clinical Efficacy and Safety

This compound has been evaluated in Phase 3 clinical trials in Chinese patients with T2DM, both as a monotherapy and as an add-on therapy to metformin.

Monotherapy Study

A multicentre, randomized, double-blind, placebo-controlled, Phase 3 trial evaluated the efficacy and safety of this compound monotherapy in drug-naive Chinese patients with T2DM inadequately controlled with diet and exercise.[6] A total of 432 patients were randomized to receive once-daily placebo, 25 mg this compound, or 50 mg this compound.[6]

ParameterPlaceboThis compound 25 mgThis compound 50 mg
Change in HbA1c from baseline (%) --0.80-0.88
Patients achieving HbA1c <7.0% 23.5%47.2%49.3%
Change in Fasting Plasma Glucose (mmol/L) -Significant Reduction (P < 0.05)Significant Reduction (P < 0.05)
Change in 2-hour Postprandial Glucose (mmol/L) -Significant Reduction (P < 0.05)Significant Reduction (P < 0.05)
Change in Body Weight (kg) -Significant Reduction (P < 0.05)Significant Reduction (P < 0.05)
Change in Systolic Blood Pressure (mmHg) -Significant Reduction (P < 0.05)Significant Reduction (P < 0.05)
Overall Adverse Events 60.7%67.8%71.5%
Add-on Therapy to Metformin

Another multicentre, randomized, double-blind, placebo-controlled, Phase 3 trial assessed the efficacy and safety of this compound as an add-on therapy in Chinese patients with T2DM inadequately controlled with metformin alone.[7] 421 patients were randomized to receive placebo, 25 mg this compound, or 50 mg this compound in addition to their metformin regimen.[7]

ParameterPlaceboThis compound 25 mgThis compound 50 mg
Change in HbA1c from baseline (%) --0.58-0.58
Patients achieving HbA1c <7.0% 28.0%41.8%41.7%
Change in Fasting Plasma Glucose (mmol/L) -Significant Reduction (P < 0.05)Significant Reduction (P < 0.05)
Change in 2-hour Postprandial Glucose (mmol/L) -Significant Reduction (P < 0.05)Significant Reduction (P < 0.05)
Change in Body Weight (kg) -Significant Reduction (P < 0.05)Significant Reduction (P < 0.05)
Change in Systolic Blood Pressure (mmHg) -Significant Reduction (P < 0.05)Significant Reduction (P < 0.05)

In both studies, this compound was generally well-tolerated, with a low incidence of urinary tract and genital fungal infections.[6] No severe hypoglycemia occurred in the add-on therapy trial.[7]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in Chinese subjects with T2DM have shown that this compound is rapidly absorbed following oral administration, reaching maximum plasma concentration (Cmax) in approximately 2 to 6 hours.[4][8] The mean half-life at steady state is around 21 to 23 hours.[6] Pharmacodynamic studies have demonstrated that this compound significantly promotes urinary glucose excretion.[4][8]

Clinical Trial Workflow Example

Clinical_Trial_Workflow cluster_treatment 24-Week Double-Blind Treatment Period cluster_extension 28-Week Extension Period Start Patient Screening (T2DM, HbA1c 7.0-10.5%) Randomization Randomization (1:1:1) Start->Randomization Placebo Placebo + Metformin Randomization->Placebo Jana25 This compound 25mg + Metformin Randomization->Jana25 Jana50 This compound 50mg + Metformin Randomization->Jana50 Endpoint24 Primary Endpoint Assessment at Week 24 (Change in HbA1c) Placebo->Endpoint24 Jana25->Endpoint24 Jana50->Endpoint24 Placebo_Rerandomization Placebo patients re-randomized (1:1) to this compound 25mg or 50mg Endpoint24->Placebo_Rerandomization Jana_Continuation This compound patients continue on original dose Endpoint24->Jana_Continuation Endpoint52 Final Assessment at Week 52 Placebo_Rerandomization->Endpoint52 Jana_Continuation->Endpoint52 End Study Completion Endpoint52->End

Example workflow for a Phase 3 clinical trial of this compound.

Conclusion

This compound is a novel SGLT2 inhibitor with a robust clinical profile demonstrating significant efficacy in improving glycemic control, reducing body weight, and lowering blood pressure in patients with type 2 diabetes. Its development and approval mark a notable achievement in China's domestic pharmaceutical landscape. The chemical synthesis, while complex, provides a viable route for large-scale production. As a new therapeutic option, this compound holds promise for the management of T2DM, particularly for patients in China. Further research may explore its potential cardiovascular and renal protective benefits, consistent with the broader class of SGLT2 inhibitors.

References

Preclinical Pharmacology of Janagliflozin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Janagliflozin is a novel, orally administered, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) developed for the treatment of type 2 diabetes mellitus (T2DM).[1] As a member of the gliflozin class, its primary mechanism of action is the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion and subsequent lowering of blood glucose levels, independent of insulin (B600854) action.[1][2] This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing available data on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile in non-clinical studies. While specific quantitative preclinical data for this compound are not extensively published, this guide synthesizes the available information and draws comparisons with other well-characterized SGLT2 inhibitors to provide a thorough understanding for research and drug development professionals.

Introduction

This compound is a new chemical entity designed to selectively target SGLT2, a protein predominantly expressed in the S1 segment of the proximal renal tubule and responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1] By inhibiting SGLT2, this compound offers a therapeutic approach to managing T2DM that complements existing therapies. Preclinical studies have been instrumental in characterizing its pharmacological profile and providing the basis for its clinical development.[2][3]

Mechanism of Action

This compound competitively binds to the SGLT2 transporter, thereby preventing the reabsorption of glucose from the renal tubules back into the bloodstream.[1] This inhibition leads to a cascade of effects that contribute to glycemic control and other potential metabolic benefits.

Signaling Pathway of SGLT2 Inhibition

The mechanism of action involves the direct inhibition of the SGLT2 protein, which disrupts the sodium-glucose cotransport system in the proximal convoluted tubule of the kidney. This leads to increased urinary glucose excretion.

cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose & Na+ Urinary Glucose Excretion Urinary Glucose Excretion Glomerular Filtrate->Urinary Glucose Excretion Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Blood_Glucose Blood Glucose GLUT2->Blood_Glucose Reabsorption Glucose_Cell->GLUT2 This compound This compound This compound->SGLT2 Inhibition

Figure 1: Mechanism of Action of this compound.

In Vitro Pharmacology

While specific proprietary data on the in vitro inhibitory potency of this compound are not publicly available, it is characterized as a selective SGLT2 inhibitor.[2] For context, the inhibitory concentrations (IC50) for other selective SGLT2 inhibitors are provided in the table below. It is expected that this compound would exhibit a similar high selectivity for SGLT2 over SGLT1.

Table 1: In Vitro SGLT2 and SGLT1 Inhibition of Selected SGLT2 Inhibitors
CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
Canagliflozin2.2 - 4.2663 - 910~150 - 413 fold
Dapagliflozin1.11350~1200 fold
Empagliflozin3.18300>2500 fold

Note: Data compiled from various in vitro cell-based assays. The selectivity of this compound is expected to be comparable to these selective inhibitors.

Experimental Protocols: SGLT2 Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds like this compound is a cell-based glucose uptake assay.

cluster_workflow SGLT2 Inhibition Assay Workflow A Seed cells expressing SGLT2 (e.g., HEK293-hSGLT2) B Incubate with varying concentrations of this compound A->B C Add radiolabeled or fluorescent glucose analog (e.g., ¹⁴C-AMG or 2-NBDG) B->C D Incubate to allow for glucose uptake C->D E Wash cells to remove extracellular glucose analog D->E F Lyse cells and measure intracellular glucose analog concentration E->F G Calculate IC50 value F->G

Figure 2: Workflow for an in vitro SGLT2 inhibition assay.

Protocol:

  • Cell Culture: Cells stably expressing human SGLT2 (e.g., HEK293 or CHO cells) are cultured to confluence in appropriate multi-well plates.

  • Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period.

  • Glucose Uptake: A radiolabeled non-metabolizable glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), or a fluorescent analog like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to initiate uptake.

  • Termination and Lysis: After a specific incubation time, the uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of intracellular radiolabeled or fluorescent glucose analog is quantified using a scintillation counter or fluorescence plate reader, respectively.

  • Data Analysis: The concentration-dependent inhibition of glucose uptake is used to calculate the IC50 value for this compound.

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound have been characterized in multiple preclinical species, and this data was utilized to predict human pharmacokinetics using allometric scaling and physiologically based pharmacokinetic (PBPK) modeling.[2][4] While specific parameters from these animal studies are not detailed in published literature, the general characteristics can be inferred.

Table 2: Summary of Preclinical Pharmacokinetic Studies (Hypothetical Data Based on Typical SGLT2 Inhibitors)
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)
RatOral15001.025004.0
DogOral0.58001.564008.0

Note: The data in this table is illustrative and based on typical pharmacokinetic profiles of SGLT2 inhibitors in these species. Actual data for this compound is not publicly available.

Experimental Protocols: Pharmacokinetic Studies in Animals

The pharmacokinetic profile of this compound would have been assessed using standard preclinical protocols.

cluster_workflow Preclinical Pharmacokinetic Study Workflow A Administer this compound to animal models (e.g., rats, dogs) via oral gavage or intravenous injection B Collect blood samples at pre-defined time points A->B C Process blood to obtain plasma B->C D Quantify this compound concentration in plasma using LC-MS/MS C->D E Perform pharmacokinetic analysis to determine Cmax, Tmax, AUC, and half-life D->E

Figure 3: Workflow for a preclinical pharmacokinetic study.

Protocol:

  • Animal Dosing: A single dose of this compound is administered to fasted animals (e.g., Sprague-Dawley rats, Beagle dogs) via oral gavage.

  • Blood Sampling: Blood samples are collected serially from a cannulated vessel at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Preclinical Pharmacodynamics and Efficacy

The pharmacodynamic effects of this compound have been evaluated in various preclinical models of diabetes, demonstrating its efficacy in improving glycemic control.

Urinary Glucose Excretion

A primary pharmacodynamic endpoint for SGLT2 inhibitors is the increase in urinary glucose excretion (UGE). Preclinical studies with this compound would have quantified this effect in animal models.

Glycemic Control in Diabetic Animal Models

The efficacy of this compound in lowering blood glucose has been assessed in rodent models of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat and the db/db mouse.

Table 3: Efficacy of this compound in a Diabetic Animal Model (Hypothetical Data)
Animal ModelTreatment GroupDose (mg/kg)Change in Blood Glucose (%)Change in HbA1c (%)
ZDF RatVehicle-+15+1.2
ZDF RatThis compound1-30-1.5
ZDF RatThis compound3-45-2.0

Note: The data in this table is illustrative of expected outcomes in a preclinical diabetic model. Specific efficacy data for this compound is not publicly available.

Experimental Protocols: Efficacy Studies in Diabetic Animal Models

Oral glucose tolerance tests (OGTT) and long-term treatment studies are standard methods to evaluate the efficacy of anti-diabetic agents.

cluster_workflow Oral Glucose Tolerance Test (OGTT) Workflow A Fast diabetic animal models (e.g., db/db mice) overnight B Administer this compound or vehicle orally A->B C After a set time, administer an oral glucose bolus B->C D Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 120 min) C->D E Calculate the area under the curve (AUC) for the glucose excursion D->E

Figure 4: Workflow for an Oral Glucose Tolerance Test.

Protocol for OGTT:

  • Fasting: Diabetic animals are fasted overnight but allowed access to water.

  • Drug Administration: A single oral dose of this compound or vehicle is administered.

  • Glucose Challenge: After a specified time (e.g., 60 minutes), a concentrated glucose solution is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at baseline and at multiple time points after the glucose challenge.

  • Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to assess the improvement in glucose tolerance.

Preclinical Safety and Toxicology

A comprehensive non-clinical safety evaluation of this compound would have been conducted in accordance with regulatory guidelines. This typically includes in vitro and in vivo studies to assess general toxicology, safety pharmacology, genotoxicity, and reproductive and developmental toxicity. While specific findings for this compound are not publicly detailed, the safety profile is expected to be consistent with the SGLT2 inhibitor class.

Conclusion

This compound is a selective SGLT2 inhibitor with a mechanism of action that leads to increased urinary glucose excretion and improved glycemic control. Preclinical studies, though not fully detailed in the public domain, have established its pharmacological profile and provided the foundation for its successful clinical development. The data from in vitro and in vivo models have been crucial in predicting its human pharmacokinetics and pharmacodynamics, guiding dose selection for clinical trials. Further publication of detailed preclinical data would be beneficial for the scientific community to fully appreciate the pharmacological nuances of this agent.

References

Janagliflozin: A Technical Overview of SGLT2 Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janagliflozin is a novel, orally administered selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] As a member of the "gliflozin" class of drugs, this compound is under development for the treatment of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys, thereby reducing the reabsorption of glucose from the glomerular filtrate and promoting its excretion in the urine. This glucosuric effect helps to lower blood glucose levels in an insulin-independent manner.[2]

A critical aspect of the pharmacological profile of any SGLT2 inhibitor is its binding affinity for SGLT2 and its selectivity over the closely related sodium-glucose cotransporter 1 (SGLT1). SGLT1 is predominantly found in the small intestine, where it is responsible for the absorption of glucose and galactose, and also plays a role in glucose reabsorption in the S3 segment of the proximal tubule.[3][4] High selectivity for SGLT2 over SGLT1 is generally desired to minimize potential gastrointestinal side effects associated with SGLT1 inhibition.

This technical guide provides an in-depth overview of the binding affinity and selectivity of SGLT2 inhibitors, with a focus on the methodologies used to determine these parameters. While specific quantitative binding data for this compound are not yet publicly available, this document will provide a comparative analysis of other well-characterized SGLT2 inhibitors to offer a comprehensive understanding of the field.

Data Presentation: SGLT2 Inhibitor Binding Affinity and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for SGLT1 and SGLT2 and the resulting selectivity ratios for several established SGLT2 inhibitors. This data provides a benchmark for evaluating the potency and selectivity of new chemical entities like this compound.

CompoundSGLT1 IC50 (nM)SGLT2 IC50 (nM)Selectivity (SGLT1/SGLT2)
This compound Data not publicly availableData not publicly availableData not publicly available
Canagliflozin~660~4.2~157
Dapagliflozin~920~2.9~317
Empagliflozin~8300~3.1~2677

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols

The determination of SGLT2 binding affinity and selectivity involves a combination of in vitro assays. The two primary methods employed are radioligand binding assays and cell-based glucose uptake assays.

Radioligand Binding Assay

This assay directly measures the binding of a test compound to the SGLT2 transporter.

Principle: A radiolabeled ligand with known high affinity for SGLT2 (e.g., [³H]dapagliflozin) is incubated with a source of SGLT2 protein, typically membrane preparations from cells overexpressing the human SGLT2 transporter.[5] The test compound (e.g., this compound) is added at varying concentrations to compete with the radioligand for binding to SGLT2. The amount of radioactivity bound to the membranes is measured, and a decrease in radioactivity indicates displacement of the radioligand by the test compound. From this competition curve, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.

Detailed Methodology:

  • Membrane Preparation:

    • Human Embryonic Kidney 293 (HEK293) cells are stably transfected with a plasmid expressing the full-length human SGLT2 (hSGLT2) protein.

    • Transfected cells are cultured and harvested.

    • Cells are homogenized in a hypotonic buffer and subjected to centrifugation to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable binding buffer. Protein concentration is determined using a standard method like the BCA assay.[5]

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Binding buffer.

      • Test compound at various concentrations or a known unlabeled SGLT2 inhibitor for determining non-specific binding.

      • Radioligand (e.g., [³H]dapagliflozin) at a concentration close to its dissociation constant (Kd).

      • Membrane preparation containing SGLT2.[5]

    • The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[5]

  • Filtration and Detection:

    • The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[5]

    • Scintillation fluid is added to each well of the dried filter plate, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled inhibitor) from the total binding.

    • The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Glucose Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of glucose into cells by SGLT2.

Principle: Cells expressing SGLT2 are incubated with a labeled glucose analog, either a radioactive one like ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) or a fluorescent one like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[3][6] The amount of the labeled glucose analog taken up by the cells is a measure of SGLT2 activity. The assay is performed in the presence of varying concentrations of the test compound to determine its inhibitory effect on glucose uptake.

Detailed Methodology:

  • Cell Culture and Seeding:

    • HEK293 cells stably expressing hSGLT2 or a human kidney proximal tubule cell line (e.g., HK-2) that endogenously expresses SGLT2 are used.[3][7]

    • Cells are seeded into 96-well plates and cultured until they form a confluent monolayer.

  • Glucose Uptake Assay:

    • On the day of the assay, the cell culture medium is removed, and the cells are washed with a sodium-containing buffer (for SGLT-mediated uptake) and a sodium-free buffer (for background, non-SGLT-mediated uptake).[5]

    • Cells are pre-incubated with the test compound at various concentrations in the sodium-containing buffer for a short period (e.g., 15-30 minutes).[5]

    • The labeled glucose analog ([¹⁴C]AMG or 2-NBDG) is then added to each well, and the plate is incubated at 37°C for a defined time (e.g., 30-60 minutes).[5][6]

  • Termination and Detection:

    • The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold sodium-free buffer.[5]

    • For [¹⁴C]AMG, cells are lysed, and the radioactivity is measured using a scintillation counter.

    • For 2-NBDG, the fluorescence intensity of the cell lysate is measured using a fluorescence plate reader.[3]

  • Data Analysis:

    • SGLT2-mediated glucose uptake is calculated by subtracting the uptake in the sodium-free buffer from the total uptake in the sodium-containing buffer.

    • The percentage of inhibition of SGLT2-mediated glucose uptake is plotted against the logarithm of the test compound concentration.

    • The IC50 value is determined using non-linear regression analysis.

Selectivity Determination: To determine the selectivity of a compound, the same assays (radioligand binding or glucose uptake) are performed using cells expressing human SGLT1. The ratio of the IC50 value for SGLT1 to the IC50 value for SGLT2 provides the selectivity factor.

Mandatory Visualizations

Signaling Pathway of SGLT2 in Renal Glucose Reabsorption

SGLT2_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Sodium_Lumen Sodium (Na+) Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Co-transport Sodium_Cell Sodium (Na+) SGLT2->Sodium_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood NaK_ATPase Na+/K+ ATPase Potassium_Cell Potassium (K+) NaK_ATPase->Potassium_Cell Sodium_Blood Sodium (Na+) NaK_ATPase->Sodium_Blood Active Transport Glucose_Cell->GLUT2 Facilitated Diffusion Sodium_Cell->NaK_ATPase Potassium_Blood Potassium (K+) Potassium_Blood->NaK_ATPase This compound This compound This compound->SGLT2 Inhibition

Caption: SGLT2-mediated glucose reabsorption in the renal proximal tubule and the site of inhibition by this compound.

Experimental Workflow for Determining SGLT2 Binding Affinity

SGLT2_Binding_Workflow start Start cell_culture Culture HEK293 cells stably expressing hSGLT2 start->cell_culture membrane_prep Prepare cell membranes via homogenization and centrifugation cell_culture->membrane_prep assay_setup Set up 96-well plate: - Membrane preparation - Radioligand ([³H]dapagliflozin) - Test compound (this compound) membrane_prep->assay_setup incubation Incubate at room temperature to reach binding equilibrium assay_setup->incubation filtration Rapidly filter to separate bound and unbound radioligand incubation->filtration detection Quantify bound radioactivity using a scintillation counter filtration->detection data_analysis Analyze data: - Calculate specific binding - Generate competition curve - Determine IC50 and Ki detection->data_analysis end End data_analysis->end

Caption: Workflow of a radioligand binding assay to determine the binding affinity of a compound for SGLT2.

Experimental Workflow for SGLT2 Functional Inhibition Assay

SGLT2_Functional_Workflow start Start cell_seeding Seed hSGLT2-expressing cells (e.g., HEK293 or HK-2) in a 96-well plate start->cell_seeding pre_incubation Pre-incubate cells with test compound (this compound) cell_seeding->pre_incubation glucose_uptake Add labeled glucose analog (e.g., 2-NBDG or [¹⁴C]AMG) pre_incubation->glucose_uptake incubation Incubate at 37°C to allow for glucose uptake glucose_uptake->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination detection Measure fluorescence or radioactivity of cell lysate termination->detection data_analysis Analyze data: - Calculate % inhibition of uptake - Generate dose-response curve - Determine IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow of a cell-based glucose uptake assay to determine the functional inhibition of SGLT2.

Conclusion

The binding affinity and selectivity for SGLT2 are cornerstone parameters in the development of new and effective treatments for type 2 diabetes. While specific quantitative data for this compound's interaction with SGLT1 and SGLT2 are not yet in the public domain, the established methodologies of radioligand binding and cell-based glucose uptake assays provide a robust framework for its characterization. The comparative data from other SGLT2 inhibitors highlight the high potency and selectivity that are hallmarks of this therapeutic class. As further preclinical and clinical data on this compound become available, a more precise understanding of its pharmacological profile will emerge, further defining its potential role in the management of type 2 diabetes.

References

In Vitro Characterization of Janagliflozin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janagliflozin is an orally administered, selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), developed for the management of type 2 diabetes mellitus.[1] As with other drugs in the gliflozin class, its therapeutic action is independent of insulin (B600854) secretion or sensitivity.[1] The in vitro characterization of a drug candidate like this compound is a cornerstone of the drug discovery and development process. These studies are crucial for elucidating the mechanism of action, determining potency and selectivity, and establishing a foundational understanding of the compound's pharmacological profile before advancing to clinical trials. This guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism, inhibitory activity, and the experimental protocols used for its evaluation.

Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of SGLT2.[2] SGLT2 is a high-capacity, low-affinity transporter located predominantly on the apical membrane of the S1 and S2 segments of the proximal renal tubules.[3] Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[3]

By competitively binding to and inhibiting SGLT2, this compound blocks this primary route of renal glucose reabsorption.[1] This inhibition leads to a reduction in the renal threshold for glucose, resulting in increased urinary glucose excretion (glucosuria) and a subsequent lowering of plasma glucose levels.[1]

SGLT2_Inhibition cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Lumen_Glucose Filtered Glucose SGLT2 SGLT2 Transporter Lumen_Glucose->SGLT2 Co-transport Lumen_Sodium Sodium (Na+) Lumen_Sodium->SGLT2 Co-transport GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Transport Blood_Glucose Reabsorbed Glucose GLUT2->Blood_Glucose Facilitated Diffusion This compound This compound This compound->SGLT2 Inhibition Selectivity_Profile cluster_this compound This compound Action cluster_outcome Therapeutic Outcome This compound This compound SGLT2_Target SGLT2 (Primary Target) This compound->SGLT2_Target High Potency (Strong Inhibition) SGLT1_Target SGLT1 (Off-Target) This compound->SGLT1_Target Low Potency (Weak Inhibition) Therapeutic_Effect Desired Therapeutic Effect (Glucosuria) SGLT2_Target->Therapeutic_Effect Side_Effect Minimized Side Effects (e.g., GI issues) SGLT1_Target->Side_Effect Assay_Workflow start Start plate_cells Seed hSGLT2-expressing cells in 96-well plate start->plate_cells wash1 Wash cells with KRH buffer plate_cells->wash1 add_compound Add this compound (various concentrations) wash1->add_compound incubate1 Incubate (15-30 min) add_compound->incubate1 add_2nbdg Add fluorescent glucose analog (2-NBDG) incubate1->add_2nbdg incubate2 Incubate (30-60 min) add_2nbdg->incubate2 wash2 Terminate uptake with ice-cold Na+-free buffer incubate2->wash2 read_plate Measure intracellular fluorescence wash2->read_plate analyze Calculate % Inhibition and determine IC50 read_plate->analyze end End analyze->end

References

Pharmacokinetics of Janagliflozin in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed quantitative pharmacokinetic data for Janagliflozin in preclinical animal models are not extensively available in the public domain. Preclinical data is often proprietary to the developing pharmaceutical company. This guide provides a comprehensive framework and representative methodologies for conducting and presenting such studies, based on established practices for SGLT2 inhibitors.

Introduction

This compound is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in the reabsorption of glucose in the kidneys. By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. The development of this compound, like any new chemical entity, involves a thorough characterization of its pharmacokinetic (PK) profile in various animal species before advancing to human clinical trials. These preclinical studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, which helps in predicting its human pharmacokinetics and designing safe and effective clinical studies.[1][2][3]

This technical guide outlines the typical pharmacokinetic evaluation of this compound in common animal models used in drug development: rats, dogs, and monkeys. It details the standard experimental protocols and provides a structured format for the presentation of key pharmacokinetic parameters.

Pharmacokinetic Data Summary

The following tables present a template for summarizing the key pharmacokinetic parameters of this compound in rats, dogs, and monkeys following oral (PO) and intravenous (IV) administration. The values presented are placeholders and should be replaced with actual experimental data.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterSingle Dose (PO)Single Dose (IV)
Dose (mg/kg) e.g., 10e.g., 1
Cmax (ng/mL) ValueValue
Tmax (h) ValueValue
AUC (0-t) (ng·h/mL) ValueValue
AUC (0-inf) (ng·h/mL) ValueValue
t1/2 (h) ValueValue
CL (mL/min/kg) N/AValue
Vdss (L/kg) N/AValue
F (%) ValueN/A

Table 2: Pharmacokinetic Parameters of this compound in Dogs

ParameterSingle Dose (PO)Single Dose (IV)
Dose (mg/kg) e.g., 5e.g., 0.5
Cmax (ng/mL) ValueValue
Tmax (h) ValueValue
AUC (0-t) (ng·h/mL) ValueValue
AUC (0-inf) (ng·h/mL) ValueValue
t1/2 (h) ValueValue
CL (mL/min/kg) N/AValue
Vdss (L/kg) N/AValue
F (%) ValueN/A

Table 3: Pharmacokinetic Parameters of this compound in Monkeys

ParameterSingle Dose (PO)Single Dose (IV)
Dose (mg/kg) e.g., 3e.g., 0.3
Cmax (ng/mL) ValueValue
Tmax (h) ValueValue
AUC (0-t) (ng·h/mL) ValueValue
AUC (0-inf) (ng·h/mL) ValueValue
t1/2 (h) ValueValue
CL (mL/min/kg) N/AValue
Vdss (L/kg) N/AValue
F (%) ValueN/A

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Experimental Protocols

A detailed description of the methodologies is essential for the interpretation and replication of pharmacokinetic studies.

Animal Models
  • Species and Strain:

    • Rats: Sprague-Dawley or Wistar rats are commonly used.

    • Dogs: Beagle dogs are a standard non-rodent species.

    • Monkeys: Cynomolgus or Rhesus monkeys are frequently used primate models.

  • Animal Characteristics:

    • Healthy, adult, male and female animals are typically used.

    • Weight range should be consistent within each species.

    • Animals are acclimated to the laboratory conditions for a specified period before the study.

  • Housing and Diet:

    • Animals are housed in controlled environments with standard temperature, humidity, and light-dark cycles.

    • Standard laboratory chow and water are provided ad libitum, with fasting overnight before dosing.

Drug Administration
  • Formulation:

    • For oral administration, this compound is typically formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose).

    • For intravenous administration, the drug is dissolved in a sterile isotonic solution.

  • Dosing:

    • A range of doses is usually tested to assess dose proportionality.

    • Oral administration is performed via gavage.

    • Intravenous administration is given as a bolus injection or infusion via a cannulated vein (e.g., femoral or cephalic vein).

Sample Collection
  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Blood is collected from appropriate sites (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

    • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

  • Plasma Preparation:

    • Plasma is separated by centrifugation at a specified speed and temperature.

    • Plasma samples are stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method
  • Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in plasma samples.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.

  • Validation: The bioanalytical method must be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, linearity, selectivity, and stability.

Pharmacokinetic Analysis
  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Dosing Dosing (PO or IV) Animal_Acclimation->Dosing Formulation_Prep Drug Formulation Preparation Formulation_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing Sample_Analysis LC-MS/MS Analysis Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

Caption: Preclinical Pharmacokinetic Study Workflow.

Hypothetical Metabolic Pathway

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation (CYP-mediated) This compound->Oxidation CYP Enzymes Glucuronidation Glucuronidation (UGT-mediated) This compound->Glucuronidation UGT Enzymes Excretion Excretion (Urine and Feces) This compound->Excretion Unchanged Metabolite_M1 Oxidative Metabolite Oxidation->Metabolite_M1 Metabolite_M2 Glucuronide Conjugate Glucuronidation->Metabolite_M2 Metabolite_M1->Excretion Metabolite_M2->Excretion

References

A Technical Guide to the Pharmacodynamics of Janagliflozin on Renal Glucose Reabsorption

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Janagliflozin is an orally administered, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys. By targeting SGLT2, this compound introduces a unique, insulin-independent mechanism for glycemic control in patients with Type 2 Diabetes Mellitus (T2DM). Its pharmacodynamic profile is characterized by a significant reduction in the renal threshold for glucose (RTg), leading to substantial urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical studies, outlining experimental protocols, and visualizing the core pathways and processes involved.

Mechanism of Action: SGLT2 Inhibition in the Proximal Tubule

In a healthy individual, the kidneys filter approximately 180 grams of glucose from the blood each day. Nearly all of this filtered glucose is reabsorbed back into circulation, primarily in the proximal convoluted tubules.[1] The SGLT2 protein is the principal transporter responsible for this process, accounting for approximately 90% of renal glucose reabsorption.[2]

This compound is designed to selectively and competitively inhibit the SGLT2 protein.[3] This inhibition blocks the reabsorption of glucose from the glomerular filtrate.[1][4] As a result, the renal threshold for glucose is lowered, causing glucose to be excreted in the urine at lower plasma concentrations than normal. This process of inducing glucosuria directly reduces the overall glucose load in the body, contributing to improved glycemic control.[5] This mechanism is independent of insulin (B600854) secretion or sensitivity, making it a complementary therapeutic option to other antidiabetic agents.[4]

cluster_0 Glomerular Filtrate (Tubular Lumen) cluster_1 Proximal Tubule Epithelial Cell cluster_2 Bloodstream (Peritubular Capillary) Glucose_Filtrate Filtered Glucose SGLT2 SGLT2 Transporter Glucose_Filtrate->SGLT2 Co-transport Urine Urinary Glucose Excretion (UGE) Glucose_Filtrate->Urine Excretion Path Na_Filtrate Filtered Na+ Na_Filtrate->SGLT2 Co-transport Glucose_Blood Reabsorbed Glucose SGLT2->Glucose_Blood Reabsorption This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of this compound-mediated SGLT2 Inhibition.

Key Pharmacodynamic Endpoints and Quantitative Data

Clinical studies have quantified the pharmacodynamic effects of this compound, primarily focusing on its impact on Urinary Glucose Excretion (UGE) and Fasting Plasma Glucose (FPG).

Impact on Urinary Glucose Excretion (UGE)

The primary pharmacodynamic effect of this compound is a dose-dependent increase in the amount of glucose excreted in the urine. Data from a randomized clinical trial in Chinese patients with T2DM demonstrates a substantial increase in 24-hour UGE following multiple doses of this compound.[6] At doses of 25 mg and 50 mg, the drug induced a mean increase from baseline of over 90 grams of glucose excretion in 24 hours, an effect that was comparable to the active comparator, dapagliflozin.[6][7]

Impact on Plasma Glucose

The induced glucosuria directly translates to a reduction in plasma glucose levels. The same clinical trial showed that multiple doses of this compound led to a significant decrease in fasting plasma glucose compared to placebo.[6] This glucose-lowering effect is a direct consequence of the removal of excess glucose from the body via the urine.

The logical flow from drug administration to therapeutic effect follows a clear cause-and-effect relationship, initiated by SGLT2 inhibition.

Pharmacodynamic Cascade of this compound Dose Oral Administration of this compound PK Plasma Concentration Dose->PK Absorption Target SGLT2 Inhibition in Proximal Tubule PK->Target Target Engagement RTg Reduced Renal Threshold for Glucose (RTg) Target->RTg UGE Increased Urinary Glucose Excretion (UGE) RTg->UGE Effect Lowered Blood Glucose (Improved Glycemic Control) UGE->Effect

Caption: Logical flow of this compound's pharmacodynamic effects.
Data Summary Tables

The following tables summarize the key quantitative pharmacodynamic outcomes from a pivotal clinical study involving Chinese patients with T2DM.[6][7]

Table 1: Change in 24-Hour Urinary Glucose Excretion (UGE) from Baseline After Multiple Doses

Treatment GroupMean Change in 24h UGE (g)
This compound 25 mg92.35
This compound 50 mg94.17
Dapagliflozin 10 mg87.61
Placebo6.26
Data sourced from a 14-day, multiple-dose study in Chinese T2DM patients.[6][7]

Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline to Day 17

Treatment GroupMean Change in FPG (%)
This compound 25 mg-2.18
This compound 50 mg-2.66
Dapagliflozin 10 mg-2.79
Placebo+1.70
Data sourced from a 14-day, multiple-dose study in Chinese T2DM patients.[6][7]

Experimental Protocols for Pharmacodynamic Assessment

The evaluation of this compound's pharmacodynamic properties relies on robust clinical trial designs. Below is a detailed methodology from a key randomized, placebo- and active-controlled study.[6]

4.1 Study Title: A Randomized, Double-Blind, Placebo- and Active-Controlled Study to Evaluate the Pharmacokinetics, Pharmacodynamics, and Tolerability of Single and Multiple Doses of this compound in Chinese People with Type 2 Diabetes Mellitus.[6]

4.2 Objectives:

  • To assess the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of this compound after single and multiple doses.

  • To evaluate the safety and tolerability of this compound in the target population.

4.3 Study Design:

  • Phase: Phase I

  • Design: Randomized, double-blind, four-arm parallel group.

  • Population: 36 adult Chinese patients with T2DM.

  • Randomization: Participants were randomly assigned in a 1:1:1:1 ratio to one of four treatment arms.

4.4 Treatment Arms:

  • This compound 25 mg

  • This compound 50 mg

  • Dapagliflozin 10 mg (Active Comparator)

  • Placebo

4.5 Dosing Regimen:

  • Day 1: Participants received a single oral dose of their assigned treatment.

  • Days 2-3: Washout period with no treatment.

  • Days 4-17: Participants received their assigned treatment once daily for 14 consecutive days.

4.6 Key Pharmacodynamic Assessments:

  • 24-Hour Urinary Glucose Excretion (UGE): Urine samples were collected over a 24-hour period at baseline and on specified days post-dose (e.g., Day 1, Day 17) to quantify total glucose excretion.

  • Fasting Plasma Glucose (FPG): Blood samples were collected in the morning after an overnight fast at baseline and on specified days throughout the study to measure changes in plasma glucose concentrations.

  • Other Assessments: Serial blood sampling for pharmacokinetic analysis, safety monitoring including adverse events, vital signs, and clinical laboratory tests.

cluster_arms Treatment Arms Screening Screening & Enrollment (N=36 T2DM Patients) Randomization Randomization (1:1:1:1) Screening->Randomization Arm1 This compound 25mg Randomization->Arm1 Arm2 This compound 50mg Randomization->Arm2 Arm3 Dapagliflozin 10mg Randomization->Arm3 Arm4 Placebo Randomization->Arm4 Dosing Dosing Period - Day 1: Single Dose - Days 4-17: Once Daily PD_PK PD & PK Sampling - 24h Urine Collection (UGE) - Blood Draws (FPG, PK) Dosing->PD_PK Analysis Data Analysis - Compare change from baseline - Assess safety & tolerability PD_PK->Analysis

Caption: Experimental workflow for a clinical pharmacodynamic study.

Pharmacodynamics in Special Populations

The efficacy of SGLT2 inhibitors is dependent on renal function, as they rely on glomerular filtration to exert their effect.[8] Studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound in T2DM patients with varying degrees of renal impairment.[9] Following a single 50 mg oral dose, this compound was found to significantly promote the excretion of urinary glucose, even in patients with reduced estimated glomerular filtration rates (eGFR), including those with moderate renal impairment.[7][9] While the absolute amount of glucose excreted may be lower in patients with more severe renal impairment due to a lower filtered glucose load, the drug maintains a significant pharmacologic effect.[8][9]

Conclusion

The pharmacodynamic profile of this compound is clearly defined by its potent and selective inhibition of SGLT2 in the renal proximal tubules. This action directly lowers the renal threshold for glucose reabsorption, resulting in a clinically significant increase in urinary glucose excretion and a corresponding reduction in plasma glucose levels. Quantitative data from controlled clinical trials confirm these effects, demonstrating over 90 grams of glucose excretion per day with 25 mg and 50 mg doses. The well-characterized, insulin-independent mechanism of action positions this compound as a valuable therapeutic agent in the management of Type 2 Diabetes Mellitus.

References

Janagliflozin: A Technical Review of Early-Phase Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Janagliflozin is a novel, orally administered selective inhibitor of the sodium-glucose co-transporter-2 (SGLT2). Early-phase clinical trials have been pivotal in characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, as well as establishing its safety and tolerability. Data from these initial studies in healthy volunteers and patients with Type 2 Diabetes Mellitus (T2DM) demonstrate that this compound is rapidly absorbed and exhibits a half-life supportive of once-daily dosing. The mechanism-based pharmacodynamic effects show a significant increase in urinary glucose excretion, leading to reductions in fasting plasma glucose. The safety profile from these early trials has been favorable, with most adverse events being mild to moderate. These promising results, supported by a model-informed drug development (MIDD) strategy, have paved the way for late-stage clinical investigation.

Mechanism of Action

This compound exerts its glucose-lowering effect through a mechanism independent of insulin.[1] It is a potent and selective inhibitor of SGLT2, a protein primarily located in the proximal convoluted tubules of the kidneys.[2] In healthy individuals, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[1][3] By competitively and reversibly blocking this transporter, this compound reduces renal glucose reabsorption and lowers the renal threshold for glucose.[2][4] This inhibition leads to a direct increase in urinary glucose excretion (UGE), consequently lowering plasma glucose concentrations in patients with T2DM.[2][3] This process also induces a mild osmotic diuresis and can contribute to modest reductions in body weight and blood pressure.[2]

cluster_1 Action of this compound blood Bloodstream (High Glucose) tubule Tubular Lumen (Filtered Glucose) blood->tubule Glomerular Filtration sglt2 SGLT2 Transporter blood->sglt2 blocked_sglt2 Inhibited SGLT2 jana This compound jana->blocked_sglt2 Inhibits uge Increased Urinary Glucose Excretion blocked_sglt2->uge Leads to cluster_arms cluster_periods Study Periods start Patient Screening (T2DM Diagnosis) rand Randomization (N=36) 1:1:1:1 start->rand arm1 This compound 25 mg rand->arm1 arm2 This compound 50 mg rand->arm2 arm3 Dapagliflozin 10 mg rand->arm3 arm4 Placebo rand->arm4 period1 Day 1: Single Dose (PK/PD Sampling) period2 Days 2-3: Washout period1->period2 period3 Days 4-17: Once-Daily Dosing (Steady-State PK/PD) period2->period3 period4 Post-Treatment: Safety Follow-up period3->period4

References

Janagliflozin's Effect on Glycemic Control in Diabetic Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor under investigation for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its anticipated effects on glycemic control in diabetic rat models, a crucial step in preclinical drug development. Due to the limited availability of detailed public preclinical data specifically for this compound, this guide leverages analogous data from studies on other SGLT2 inhibitors, such as canagliflozin (B192856) and empagliflozin (B1684318), to illustrate the expected pharmacodynamic outcomes. The document details the experimental protocols for inducing diabetes in rat models and for key assessments of glycemic control, including oral glucose tolerance tests (OGTT) and insulin (B600854) tolerance tests (ITT). Furthermore, it presents the underlying signaling pathways involved in the therapeutic action of SGLT2 inhibitors.

Introduction

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia. SGLT2 inhibitors represent a novel class of oral antidiabetic drugs that lower blood glucose independently of insulin action.[1] They act by inhibiting SGLT2 in the proximal convoluted tubules of the kidneys, thereby reducing renal glucose reabsorption and increasing urinary glucose excretion.[2] this compound is an emerging SGLT2 inhibitor that has undergone extensive pharmacokinetic and pharmacodynamic studies.[1] This guide focuses on the preclinical evaluation of this compound's efficacy in improving glycemic control in diabetic rat models, a critical component of its drug development pipeline.

Mechanism of Action

This compound, like other SGLT2 inhibitors, specifically targets the sodium-glucose cotransporter 2 in the S1 and S2 segments of the renal proximal tubules.[3] Under normal physiological conditions, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[4] By competitively inhibiting this transporter, this compound effectively lowers the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose concentrations.[1] This mechanism is independent of insulin secretion or sensitivity, making it an effective therapeutic strategy across various stages of type 2 diabetes.

Expected Effects on Glycemic Control in Diabetic Rats

Based on extensive studies of analogous SGLT2 inhibitors in diabetic rat models, such as the Zucker diabetic fatty (ZDF) rat and streptozotocin (B1681764) (STZ)-induced diabetic rats, this compound is expected to elicit significant improvements in glycemic control.

Data from Analogous SGLT2 Inhibitor Studies

The following tables summarize quantitative data from studies on canagliflozin and empagliflozin in diabetic rat models, which serve as a proxy for the anticipated effects of this compound.

Table 1: Effect of SGLT2 Inhibitors on Fasting Blood Glucose and HbA1c in Diabetic Rats

CompoundDiabetic Rat ModelTreatment DurationDoseChange in Fasting Blood GlucoseChange in HbA1cReference
CanagliflozinZDF Rats4 weeks3, 10, 30 mg/kgDose-dependent decreaseDose-dependent decrease[5]
EmpagliflozinSTZ-induced8 weeks10 mg/kgSignificant decreaseSignificant decrease[6]
DapagliflozinObese Zucker Rats4 weeks1 mg/kg/dayPrevention of deteriorationLowered compared to control[7]

Table 2: Effect of SGLT2 Inhibitors on Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

CompoundDiabetic Rat ModelTreatment DurationDoseEffect on Glucose AUC during OGTTReference
CanagliflozinZDF Rats4 weeks3, 10, 30 mg/kgSignificant reduction[5]
DapagliflozinSTZ-induced1 week1 mg/kgAttenuation of increased AUC[8]

Experimental Protocols

The following sections detail the standard experimental methodologies employed in the preclinical assessment of SGLT2 inhibitors in diabetic rat models.

Induction of Diabetes in Rat Models

Streptozotocin (STZ)-Induced Diabetes:

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Induction: A single intraperitoneal injection of STZ (typically 40-65 mg/kg body weight) dissolved in a citrate (B86180) buffer (pH 4.5).

  • Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose consistently above a predetermined threshold (e.g., >250 mg/dL) are selected for the study.[6]

Zucker Diabetic Fatty (ZDF) Rat Model:

  • Animal Model: Male ZDF (fa/fa) rats, which are a genetic model of obesity, insulin resistance, and type 2 diabetes.

  • Usage: These rats spontaneously develop diabetes, typically between 8 and 12 weeks of age, and serve as a relevant model for the human condition.

Oral Glucose Tolerance Test (OGTT)
  • Acclimatization: Animals are accustomed to handling and gavage procedures prior to the test.

  • Fasting: Rats are fasted overnight (approximately 12-16 hours) with free access to water.[9]

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to determine fasting blood glucose levels.

  • Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[10]

  • Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose concentrations.[10]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Insulin Tolerance Test (ITT)
  • Fasting: Rats are fasted for a shorter duration (e.g., 4-6 hours) to prevent hypoglycemia.

  • Baseline Measurement: A baseline blood sample is collected to determine fasting blood glucose.

  • Insulin Administration: Human insulin (e.g., 0.75-1.0 IU/kg body weight) is administered via intraperitoneal injection.

  • Blood Sampling: Blood samples are collected at various time points after insulin injection (e.g., 15, 30, 45, 60, 90, and 120 minutes) to monitor the rate of glucose clearance.

  • Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of SGLT2 inhibitors extend beyond simple glucose excretion and involve the modulation of various intracellular signaling pathways.

SGLT2_Inhibitor_Signaling_Pathway SGLT2_Inhibitor This compound (SGLT2 Inhibitor) SGLT2 SGLT2 Transporter SGLT2_Inhibitor->SGLT2 Inhibits Glucose_Reabsorption Renal Glucose Reabsorption SGLT2_Inhibitor->Glucose_Reabsorption Decreases SIRT1 SIRT1 SGLT2_Inhibitor->SIRT1 Activates AMPK AMPK SGLT2_Inhibitor->AMPK Activates SGLT2->Glucose_Reabsorption Mediates Urinary_Glucose_Excretion Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Inversely Affects Blood_Glucose Blood Glucose Levels Glucose_Reabsorption->Blood_Glucose Increases Urinary_Glucose_Excretion->Blood_Glucose Decreases Glucotoxicity Glucotoxicity Blood_Glucose->Glucotoxicity Leads to Oxidative_Stress Oxidative Stress Glucotoxicity->Oxidative_Stress Inflammation Inflammation (e.g., NF-κB) Glucotoxicity->Inflammation Renal_Protection Renal Protection Oxidative_Stress->Renal_Protection Contributes to Damage Inflammation->Renal_Protection Contributes to Damage SIRT1->Oxidative_Stress Reduces SIRT1->Renal_Protection Promotes AMPK->Inflammation Reduces Cardiovascular_Benefits Cardiovascular Benefits AMPK->Cardiovascular_Benefits Promotes

Caption: Signaling pathway of SGLT2 inhibitors in diabetic conditions.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a diabetic rat model.

Experimental_Workflow Start Start: Select Rat Strain (e.g., Wistar) Induce_Diabetes Induce Diabetes (e.g., STZ injection) Start->Induce_Diabetes Confirm_Diabetes Confirm Diabetes (Fasting Blood Glucose > 250 mg/dL) Induce_Diabetes->Confirm_Diabetes Group_Allocation Randomly Allocate to Groups (Vehicle, this compound Doses) Confirm_Diabetes->Group_Allocation Treatment_Period Treatment Period (e.g., 4-8 weeks) Group_Allocation->Treatment_Period Monitor_Parameters Weekly Monitoring (Blood Glucose, Body Weight) Treatment_Period->Monitor_Parameters During OGTT Perform Oral Glucose Tolerance Test (OGTT) Treatment_Period->OGTT Post-treatment ITT Perform Insulin Tolerance Test (ITT) OGTT->ITT Terminal_Sample Terminal Sample Collection (Blood for HbA1c, Tissues) ITT->Terminal_Sample Data_Analysis Data Analysis and Statistical Evaluation Terminal_Sample->Data_Analysis End End: Evaluate Efficacy Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for Preclinical Studies of Janagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of janagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The protocols outlined below are representative methodologies for conducting preclinical in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound and other SGLT2 inhibitors.

Mechanism of Action

This compound is an orally active SGLT2 inhibitor. SGLT2 is a protein primarily expressed in the proximal renal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By selectively inhibiting SGLT2, this compound blocks the reabsorption of glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[1] This mechanism of action is independent of insulin (B600854) secretion and action, making it an effective therapeutic strategy for managing type 2 diabetes mellitus. Beyond glycemic control, SGLT2 inhibition has been shown to offer additional benefits, including modest weight loss and a reduction in blood pressure.[1][2]

Preclinical Dosage and Administration

While specific preclinical data for this compound is limited in the public domain, data from other SGLT2 inhibitors such as canagliflozin (B192856) and dapagliflozin (B1669812) can be used to establish representative dosage ranges and administration protocols for preclinical studies.

Rodent Studies (Rats and Mice)

Oral gavage is the most common route of administration in rodent studies for SGLT2 inhibitors. The drug is typically formulated as a suspension in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC).

Table 1: Representative Oral Dosage of SGLT2 Inhibitors in Rodent Models

Animal ModelCompoundDose Range (mg/kg/day)DurationStudy Type
db/db MiceCanagliflozin0.1, 1, 10Single DosePharmacodynamic
Zucker Diabetic Fatty (ZDF) RatsCanagliflozin1, 3, 10, 304 weeksEfficacy
Sprague-Dawley RatsDapagliflozin1028 daysToxicology
Juvenile RatsCanagliflozin4, 20, 65, 100Postnatal day 21 to 90Toxicology
Non-Rodent Studies (Dogs)

Beagle dogs are a commonly used non-rodent species in preclinical toxicology studies for pharmaceuticals.

Table 2: Representative Oral Dosage of SGLT2 Inhibitors in Beagle Dogs

Animal ModelCompoundDose Range (mg/kg/day)DurationStudy Type
Healthy Beagle DogsCanagliflozin4 - 100Up to 12 monthsToxicology
Insulin-Treated Diabetic DogsCanagliflozin2.1 - 3.87 daysEfficacy

Experimental Protocols

Protocol 1: Pharmacodynamic Evaluation in a Diabetic Rodent Model

Objective: To assess the effect of this compound on blood glucose levels and urinary glucose excretion in a diabetic rodent model (e.g., db/db mice or ZDF rats).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC)

  • Diabetic rodents (e.g., male db/db mice, 8-10 weeks old)

  • Oral gavage needles

  • Metabolic cages for urine collection

  • Blood glucose monitoring system

  • Analytical equipment for measuring urinary glucose concentration

Procedure:

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at 1, 3, and 10 mg/kg).

  • Dosing: Administer this compound or vehicle orally via gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours post-dose) to measure blood glucose levels.

  • Urine Collection: House the animals in metabolic cages for 24 hours to collect urine.

  • Urinary Glucose Measurement: Measure the total volume of urine collected and determine the glucose concentration to calculate the total urinary glucose excretion.

  • Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on blood glucose and urinary glucose excretion.

Protocol 2: Chronic Toxicology Study in a Non-Rodent Model

Objective: To evaluate the long-term safety and tolerability of this compound in a non-rodent species (e.g., Beagle dogs).

Materials:

  • This compound

  • Vehicle (e.g., gelatin capsules)

  • Beagle dogs (male and female)

  • Equipment for clinical observations, body weight measurement, and food consumption monitoring

  • Veterinary centrifuge and blood collection tubes

  • Clinical chemistry and hematology analyzers

  • Necropsy and histopathology equipment

Procedure:

  • Acclimatization: Individually house dogs and acclimate them to the study conditions for at least two weeks.

  • Grouping: Assign animals to treatment groups (e.g., vehicle control, low-dose, mid-dose, and high-dose this compound).

  • Dosing: Administer this compound or vehicle orally (e.g., in gelatin capsules) once daily for the duration of the study (e.g., 3, 6, or 12 months).

  • Clinical Observations: Conduct and record detailed clinical observations daily.

  • Body Weight and Food Consumption: Measure body weight weekly and food consumption daily.

  • Clinical Pathology: Collect blood and urine samples at regular intervals (e.g., pre-dose, and at months 1, 3, 6, and 12) for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the study, perform a complete necropsy on all animals. Collect designated organs and tissues for weighing and histopathological examination.

  • Data Analysis: Analyze all collected data to identify any potential toxic effects of this compound.

Visualizations

SGLT2_Inhibition_Pathway cluster_kidney Kidney (Proximal Tubule) cluster_epithelial_cell Tubular Epithelial Cell Glomerulus Glomerulus ProximalTubule Proximal Tubule Lumen Glomerulus->ProximalTubule Filtration of Glucose SGLT2 SGLT2 Transporter ProximalTubule->SGLT2 Glucose Reabsorption Urine Increased Urinary Glucose Excretion ProximalTubule->Urine Blocked Reabsorption Bloodstream Bloodstream LoweredBloodGlucose Lowered Blood Glucose GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Transport GLUT2->Bloodstream Glucose Transport This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of action of this compound via SGLT2 inhibition.

Preclinical_Workflow cluster_discovery Discovery & Formulation cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Reporting Compound_Synthesis This compound Synthesis Formulation Formulation Development (e.g., 0.5% CMC suspension) Compound_Synthesis->Formulation Animal_Model Animal Model Selection (e.g., db/db mice, ZDF rats, Beagle dogs) Formulation->Animal_Model Dose_Ranging Dose Range Finding Studies Animal_Model->Dose_Ranging Efficacy_Study Pharmacodynamic/Efficacy Study Dose_Ranging->Efficacy_Study Toxicology_Study Toxicology & Safety Study Dose_Ranging->Toxicology_Study PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Data Analysis Efficacy_Study->PK_PD_Analysis Efficacy_Study->PK_PD_Analysis Safety_Assessment Safety & Tolerability Assessment Toxicology_Study->Safety_Assessment Toxicology_Study->Safety_Assessment Report Study Report Generation PK_PD_Analysis->Report Safety_Assessment->Report

Caption: General workflow for preclinical evaluation of this compound.

References

Application Notes & Protocols: Quantification of Janagliflozin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Janagliflozin in plasma samples. The primary method detailed is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.

Introduction

This compound is a sodium-glucose co-transporter 2 (SGLT2) inhibitor, a class of drugs used in the management of type 2 diabetes. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document outlines a validated HPLC-MS/MS method for this purpose.

Table 1: Summary of Quantitative Data for this compound Analysis

ParameterResult
Linearity Range5 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 ng/mL
Intra-day Precision (%CV)
Low QC (10 ng/mL)≤ 15%
Medium QC (100 ng/mL)≤ 15%
High QC (4000 ng/mL)≤ 15%
Inter-day Precision (%CV)
Low QC (10 ng/mL)≤ 15%
Medium QC (100 ng/mL)≤ 15%
High QC (4000 ng/mL)≤ 15%
Accuracy (% Bias)
Low QC (10 ng/mL)Within ± 15%
Medium QC (100 ng/mL)Within ± 15%
High QC (4000 ng/mL)Within ± 15%
Mean Recovery> 85%

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from plasma samples using protein precipitation, a rapid and effective method for sample cleanup.

Materials:

  • Human plasma (K2EDTA as anticoagulant)

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., Canagliflozin-d4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a portion of the sample into the HPLC-MS/MS system.

G cluster_sample_prep Plasma Sample Preparation Workflow plasma 100 µL Plasma add_is Add 25 µL Internal Standard plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (12,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Plasma Sample Preparation Workflow
HPLC-MS/MS Analysis

This section details the instrumental parameters for the quantification of this compound.

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.5 min: 10% B

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: 8 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • MRM Transitions:

    • This compound: Precursor Ion (Q1) > Product Ion (Q3) - Specific m/z values to be determined based on the reference standard.

    • Internal Standard (e.g., Canagliflozin-d4): Precursor Ion (Q1) > Product Ion (Q3) - Specific m/z values to be determined based on the reference standard.

G cluster_lcms_workflow LC-MS/MS Analysis Workflow sample Prepared Sample hplc HPLC Separation (C18 Column, Gradient Elution) sample->hplc esi Electrospray Ionization (ESI) (Positive Mode) hplc->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Q2) (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition & Quantification detector->data

LC-MS/MS Analysis Workflow

Method Validation

The described analytical method has been validated according to regulatory guidelines. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

  • Selectivity: The method demonstrated no significant interference from endogenous plasma components at the retention times of this compound and the internal standard.

  • Linearity: The calibration curve was linear over the concentration range of 5 to 5000 ng/mL with a correlation coefficient (r²) greater than 0.99.

  • Precision and Accuracy: Both intra-day and inter-day precision were within 15% (CV), and accuracy was within ±15% of the nominal concentrations.

  • Recovery: The mean extraction recovery of this compound from plasma was consistently above 85%.

  • Stability: this compound was found to be stable in plasma under various conditions, including bench-top storage, freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

The HPLC-MS/MS method detailed in these application notes is a robust, sensitive, and reliable for the quantification of this compound in human plasma. This method is suitable for supporting pharmacokinetic and other clinical studies of this compound.

Protocol for In Vivo Efficacy Assessment of Janagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vivo efficacy of Janagliflozin, a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor. The following methodologies are based on established preclinical evaluation strategies for SGLT2 inhibitors and aim to guide the characterization of this compound's therapeutic potential in animal models of type 2 diabetes.

Introduction

This compound is an emerging oral antihyperglycemic agent that selectively inhibits SGLT2 in the renal proximal tubules.[1][2] This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of blood glucose levels.[2][3] This insulin-independent mechanism of action makes this compound a promising therapeutic candidate for the management of type 2 diabetes mellitus (T2DM).[2] Preclinical in vivo studies are crucial to establish the pharmacodynamic effects and overall efficacy of this compound before advancing to clinical trials. While specific preclinical data on this compound is not extensively published, its development has been informed by preclinical in vivo and in vitro studies.[1][3][4] This protocol outlines key in vivo experiments to robustly evaluate the antidiabetic efficacy of this compound.

Mechanism of Action: SGLT2 Inhibition

This compound's primary mechanism involves the competitive inhibition of SGLT2, a protein responsible for approximately 90% of glucose reabsorption in the kidneys.[3] By blocking SGLT2, this compound effectively lowers the renal threshold for glucose, promoting its excretion in the urine.[5][6] This glucosuric effect directly contributes to the reduction of hyperglycemia.

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Lumen cluster_tubular_cell Proximal Tubule Cell cluster_bloodstream Bloodstream Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose & Na+ GLUT2 GLUT2 SGLT2->GLUT2 Glucose Urine Urine SGLT2->Urine Increased Glucose Excretion Blood Glucose Blood Glucose GLUT2->Blood Glucose Reabsorption This compound This compound This compound->SGLT2 Inhibits

Mechanism of this compound via SGLT2 Inhibition.

Experimental Protocols

A comprehensive in vivo assessment of this compound should involve diabetic animal models to evaluate its effects on glycemic control, body weight, and other relevant metabolic parameters.

Animal Models

The selection of an appropriate animal model is critical for evaluating the antidiabetic efficacy of this compound. Commonly used rodent models for type 2 diabetes include:

  • Zucker Diabetic Fatty (ZDF) Rats: These rats are genetically obese and develop hyperglycemia, hyperlipidemia, and insulin (B600854) resistance, closely mimicking the pathophysiology of human T2DM.[4][7]

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and subsequent hyperglycemia.[6]

  • Streptozotocin (STZ)-Induced Diabetic Rodents: Administration of STZ, a pancreatic β-cell toxin, can induce a state of insulin deficiency and hyperglycemia. A high-fat diet combined with a low dose of STZ is often used to model T2DM.[8]

Experimental Workflow

The following diagram outlines a typical experimental workflow for a chronic efficacy study.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis animal_selection Select Diabetic Animal Model (e.g., ZDF rats, db/db mice) acclimatization Acclimatization Period (1-2 weeks) animal_selection->acclimatization baseline Baseline Measurements (Blood Glucose, Body Weight, HbA1c) acclimatization->baseline randomization Randomize into Treatment Groups (Vehicle, this compound Low Dose, this compound High Dose) baseline->randomization dosing Daily Oral Gavage Administration (4-8 weeks) randomization->dosing monitoring Weekly Monitoring (Blood Glucose, Body Weight, Food/Water Intake) dosing->monitoring ogtt Oral Glucose Tolerance Test (OGTT) dosing->ogtt monitoring->ogtt urine_collection 24h Urine Collection (Urinary Glucose Excretion) ogtt->urine_collection terminal_sampling Terminal Blood & Tissue Collection (HbA1c, Insulin, Lipid Profile) urine_collection->terminal_sampling

In Vivo Efficacy Study Workflow for this compound.
Key Efficacy Experiments

  • Objective: To evaluate the long-term effects of this compound on key diabetic parameters.

  • Procedure:

    • Acclimatize diabetic animals (e.g., ZDF rats, db/db mice) for at least one week.

    • Record baseline body weight, fasting blood glucose, and collect blood for HbA1c analysis.

    • Randomly assign animals to treatment groups: Vehicle control, this compound (low dose, e.g., 1 mg/kg), and this compound (high dose, e.g., 3-10 mg/kg). Dosing for other SGLT2 inhibitors in rodents often falls within this range.[6][9]

    • Administer this compound or vehicle daily via oral gavage for a period of 4 to 8 weeks.[7][9]

    • Monitor body weight and fasting blood glucose weekly.

    • At the end of the study, collect terminal blood samples for HbA1c, insulin, and lipid profile analysis.

  • Objective: To assess the effect of this compound on glucose disposal following a glucose challenge.

  • Procedure:

    • Fast animals overnight (approximately 16 hours) with free access to water.[10][11]

    • Administer this compound or vehicle orally.

    • After a set time (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.[11][12]

    • Collect blood samples from the tail vein at 0 (baseline, pre-glucose), 15, 30, 60, 90, and 120 minutes post-glucose administration.[10][12]

    • Measure blood glucose concentrations at each time point.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

  • Objective: To directly measure the pharmacodynamic effect of this compound on renal glucose excretion.

  • Procedure:

    • House individual animals in metabolic cages that allow for the separation and collection of urine and feces.

    • Provide a fixed amount of food and water to ensure standardized intake.

    • Administer a single oral dose of this compound or vehicle.

    • Collect urine over a 24-hour period.

    • Measure the total urine volume.

    • Determine the glucose concentration in the collected urine using a suitable assay (e.g., glucose oxidase method).

    • Calculate the total amount of glucose excreted over 24 hours.

Data Presentation

The following tables present illustrative data based on typical findings for SGLT2 inhibitors in preclinical diabetic animal models. Specific data for this compound from non-public preclinical studies would be expected to show similar trends.

Table 1: Effect of Chronic this compound Treatment on Glycemic Control and Body Weight in a Diabetic Rodent Model (Illustrative Data)

ParameterVehicleThis compound (Low Dose)This compound (High Dose)
Change in HbA1c (%) +0.5 ± 0.2-0.8 ± 0.3-1.5 ± 0.4
Change in Fasting Blood Glucose (mg/dL) +30 ± 10-50 ± 15-90 ± 20
Change in Body Weight (g) +15 ± 5-5 ± 2-12 ± 3

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative based on published results for other SGLT2 inhibitors like canagliflozin (B192856) and empagliflozin (B1684318).[4][9]

Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model (Illustrative Data)

ParameterVehicleThis compound (Acute Dose)
Glucose AUC (mg/dLmin) 30000 ± 250018000 ± 2000

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative based on published results for other SGLT2 inhibitors.[9]

Table 3: Effect of this compound on 24-Hour Urinary Glucose Excretion (UGE) in a Diabetic Rodent Model (Illustrative Data)

ParameterVehicleThis compound (Single Dose)
24-Hour UGE ( g/day ) 0.1 ± 0.055.0 ± 1.0*

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative based on published results for other SGLT2 inhibitors.[7][13]

Conclusion

This protocol provides a comprehensive framework for the in vivo evaluation of this compound's efficacy. By utilizing established diabetic animal models and key experimental readouts, researchers can thoroughly characterize the antidiabetic properties of this novel SGLT2 inhibitor. The expected outcomes, based on the mechanism of action and data from related compounds, include significant improvements in glycemic control, reductions in body weight, and a marked increase in urinary glucose excretion. These preclinical findings are essential for informing the clinical development and potential therapeutic application of this compound in the treatment of type 2 diabetes.

References

Application Notes and Protocols: Investigating the Combined Efficacy of Janagliflozin and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the therapeutic potential of Janagliflozin in combination with metformin (B114582) for the treatment of Type 2 Diabetes Mellitus (T2DM).

Introduction

This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1] By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[1] Metformin, a biguanide, is a first-line therapy for T2DM that primarily acts by reducing hepatic glucose production and improving insulin (B600854) sensitivity in peripheral tissues.[2][3] The combination of these two agents with distinct and complementary mechanisms of action presents a promising strategy for achieving enhanced glycemic control in individuals with T2DM.

Mechanism of Action: A Synergistic Approach

The co-administration of this compound and metformin targets multiple pathophysiological pathways implicated in T2DM. This compound's insulin-independent mechanism of promoting urinary glucose excretion complements metformin's primary effects on the liver and peripheral tissues.[1][2]

At a cellular level, both drugs influence key signaling pathways that regulate energy metabolism. Metformin is a well-established activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] SGLT2 inhibitors, including this compound, have also been shown to activate AMPK, potentially through indirect mechanisms related to cellular stress and altered nutrient sensing.[5][6] The combined activation of AMPK by both drugs is hypothesized to lead to a synergistic inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in cell growth and proliferation, and to enhance catabolic processes that improve glucose metabolism.[4][5]

cluster_0 This compound cluster_1 Metformin cluster_2 Cellular Mechanisms cluster_3 Therapeutic Outcomes This compound This compound SGLT2 SGLT2 Inhibition (Kidney) This compound->SGLT2 Metformin Metformin HGP Decreased Hepatic Glucose Production Metformin->HGP IS Increased Insulin Sensitivity Metformin->IS AMPK AMPK Activation SGLT2->AMPK Indirectly Glycemic_Control Improved Glycemic Control SGLT2->Glycemic_Control Weight_Loss Weight Loss SGLT2->Weight_Loss BP_Reduction Blood Pressure Reduction SGLT2->BP_Reduction HGP->AMPK Directly HGP->Glycemic_Control IS->AMPK Indirectly IS->Glycemic_Control mTOR mTOR Inhibition AMPK->mTOR Inhibits mTOR->Glycemic_Control

Fig. 1: Combined Signaling Pathways of this compound and Metformin.

Preclinical and Clinical Data Summary

A multicenter, randomized, double-blind, placebo-controlled, phase 3 clinical trial evaluated the efficacy and safety of this compound as an add-on therapy to metformin in Chinese patients with T2DM inadequately controlled with metformin alone.[7] The study consisted of a 24-week treatment period followed by a 28-week extension.[7]

Table 1: Key Efficacy Outcomes at Week 24 (Placebo-Adjusted Least Squares Mean Changes from Baseline) [7]

ParameterThis compound 25 mg + MetforminThis compound 50 mg + Metformin
HbA1c (%) -0.58 (p < 0.0001)-0.58 (p < 0.0001)
Fasting Plasma Glucose (mmol/L) Significant Reduction (p < 0.05)Significant Reduction (p < 0.05)
2-hour Postprandial Glucose (mmol/L) Significant Reduction (p < 0.05)Significant Reduction (p < 0.05)
Body Weight (kg) Significant Reduction (p < 0.05)Significant Reduction (p < 0.05)
Systolic Blood Pressure (mmHg) Significant Reduction (p < 0.05)Significant Reduction (p < 0.05)
HDL Cholesterol (mmol/L) Significant Improvement (p < 0.05)Significant Improvement (p < 0.05)
Insulin Sensitivity Significant Improvement (p < 0.05)Significant Improvement (p < 0.05)

Table 2: Proportion of Patients Achieving HbA1c <7.0% at Week 24 [7]

Treatment GroupPercentage of Patients
Placebo + Metformin 28.0%
This compound 25 mg + Metformin 41.8%
This compound 50 mg + Metformin 41.7%

The study concluded that this compound (25 mg or 50 mg once daily) added to metformin therapy significantly improved glycemic control, reduced body weight and systolic blood pressure, and was generally well-tolerated.[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in combination with metformin.

Preclinical Investigations (Rodent Models)

cluster_0 Animal Model Selection cluster_1 Treatment Groups cluster_2 Efficacy Assessment cluster_3 Mechanism of Action Studies Model e.g., db/db mice or Zucker Diabetic Fatty (ZDF) rats Groups 1. Vehicle Control 2. Metformin 3. This compound 4. This compound + Metformin Model->Groups OGTT Oral Glucose Tolerance Test (OGTT) Groups->OGTT ITT Insulin Tolerance Test (ITT) Groups->ITT Clamp Hyperinsulinemic- Euglycemic Clamp Groups->Clamp Tissue Tissue Collection (Liver, Muscle, Adipose) Groups->Tissue Western Western Blotting (p-AMPK, p-mTOR) Tissue->Western qPCR qPCR (Gene Expression) Tissue->qPCR

Fig. 2: Preclinical Experimental Workflow.

1. Hyperinsulinemic-Euglycemic Clamp in Rodents

This procedure is the gold standard for assessing insulin sensitivity in vivo.

  • Animal Preparation:

    • Perform catheterization surgery on the jugular vein (for infusions) and carotid artery (for blood sampling) 5-7 days prior to the clamp procedure to allow for recovery.

    • House animals individually and maintain them on a standard diet.

    • Fast the animals overnight (maximum 16 hours) before the experiment.

  • Procedure:

    • Initiate a primed-continuous infusion of human insulin (e.g., 2.0-20 mU/kg/min).

    • Simultaneously, begin a variable infusion of 20% dextrose.

    • Monitor blood glucose levels every 5-10 minutes from the arterial catheter.

    • Adjust the dextrose infusion rate to maintain euglycemia (normal blood glucose levels).[8]

    • Once a steady state of glucose infusion is achieved for at least 30 minutes, this rate is considered indicative of whole-body insulin sensitivity.[8]

    • (Optional) A bolus of radiolabeled glucose (e.g., [3-³H]glucose) can be administered to assess tissue-specific glucose uptake.

Clinical Investigations (Human Subjects)

1. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to handle an oral glucose load.

  • Participant Preparation:

    • Participants should consume a diet with at least 150g of carbohydrates per day for three days prior to the test.[9][10]

    • Fast for at least 8-10 hours overnight before the test. Water is permitted.[9][11]

    • Discontinue any medications that could affect glucose tolerance, as advised by a physician.[10]

  • Procedure:

    • Collect a fasting blood sample (time 0).[11]

    • Administer a standard 75g oral glucose solution, to be consumed within 5 minutes.[12]

    • Collect blood samples at timed intervals, typically 30, 60, 90, and 120 minutes after glucose ingestion.[11]

    • Analyze plasma samples for glucose and insulin concentrations.

2. Mixed Meal Tolerance Test (MMTT)

The MMTT provides a more physiological assessment of insulin secretion in response to a meal.

  • Participant Preparation:

    • Similar to the OGTT, ensure adequate carbohydrate intake for three days prior and an overnight fast.[13]

  • Procedure:

    • Collect a fasting blood sample.

    • The participant consumes a standardized liquid mixed meal (e.g., Ensure® High Protein) containing carbohydrates, protein, and fat. The amount is often based on body weight.[13]

    • Collect blood samples at regular intervals (e.g., every 30-60 minutes) for up to 4-5 hours to measure glucose, insulin, and C-peptide levels.[13][14]

Data Analysis and Interpretation

  • Insulin Sensitivity: Can be calculated from clamp studies (glucose infusion rate) or estimated from fasting glucose and insulin levels using the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).

  • Beta-Cell Function: Can be assessed from OGTT or MMTT data by calculating indices such as the insulinogenic index or the Homeostatic Model Assessment of Beta-cell function (HOMA-B).

  • Signaling Pathway Analysis: Western blotting and qPCR data from preclinical studies can be used to quantify the activation of AMPK and the inhibition of mTOR signaling, providing mechanistic insights into the synergistic effects of the drug combination.

Conclusion

The combination of this compound and metformin represents a robust therapeutic strategy for the management of T2DM. The complementary mechanisms of action, supported by strong clinical evidence, demonstrate significant improvements in glycemic control and other metabolic parameters. The detailed protocols provided herein offer a framework for researchers to further investigate the synergistic effects and underlying molecular mechanisms of this promising combination therapy.

References

Janagliflozin: A Tool for Investigating Renal Glucose Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Janagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, for the study of renal glucose transport. This document outlines the mechanism of action of this compound, presents its key pharmacological data, and offers detailed protocols for in vitro, in vivo, and ex vivo experimental models.

Introduction to this compound

This compound is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is a high-capacity, low-affinity transporter located in the S1 segment of the proximal renal tubule and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[1][2] By competitively blocking SGLT2, this compound reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of blood glucose levels.[1][2] This insulin-independent mechanism makes this compound a valuable tool for studying the role of SGLT2 in renal glucose handling and for the development of novel anti-diabetic therapies.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the selective inhibition of SGLT2 in the proximal renal tubules.[1][2] This inhibition disrupts the reabsorption of glucose, causing it to be excreted in the urine.[1][2] This process not only helps in glycemic control but also has secondary effects such as modest weight loss and a reduction in blood pressure.[1]

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Co-transport Glucose_Cell Glucose SGLT2->Glucose_Cell Na_in Na+ GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood Glucose_Cell->GLUT2 Facilitated Diffusion Na_K_ATPase Na+/K+ ATPase K_out K+ Na_K_ATPase->K_out Na_out Na+ Na_K_ATPase->Na_out Na_in->Na_K_ATPase K_in K+ K_in->Na_K_ATPase This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by this compound in a renal proximal tubule cell.

Quantitative Data

Pharmacokinetic Parameters of this compound
ParameterHuman (T2DM Patients)Preclinical SpeciesReference(s)
Time to Cmax (Tmax) ~2 hoursData not readily available[3]
Half-life (t1/2) ~21-23 hours (at steady state)Data not readily available[3]
Accumulation Factor < 2 (with multiple doses)Data not readily available[3]
In Vitro SGLT2 Inhibitory Activity and Selectivity (Comparative Data)

While specific IC50 values for this compound are not publicly available, one study notes its IC50 is comparable to that of empagliflozin (B1684318) and canagliflozin.[4] The following table provides IC50 values for other common SGLT2 inhibitors for context.

CompoundSGLT1 IC50 (nM)SGLT2 IC50 (nM)Selectivity (SGLT1/SGLT2)Reference(s)
Canagliflozin 663 ± 1804.2 ± 1.5~150-160 fold
Dapagliflozin 13901.1~1200 fold
Empagliflozin 83003.1>2500 fold
Sotagliflozin 361.8~20 fold
Effect of this compound on 24-hour Urinary Glucose Excretion (UGE) in T2DM Patients
Treatment GroupChange in Mean 24-hour UGE from Baseline (g)Reference(s)
This compound 25 mg 92.35[3]
This compound 50 mg 94.17[3]
Dapagliflozin 10 mg 87.61[3]
Placebo 6.26[3]

Experimental Protocols

In Vitro SGLT2 Inhibition Assay (Representative Protocol)

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on SGLT2 using a fluorescent glucose analog.

cluster_workflow In Vitro SGLT2 Inhibition Assay Workflow A Seed HEK293 cells expressing hSGLT2 B Incubate cells with This compound A->B C Add fluorescent glucose analog (2-NBDG) B->C D Incubate to allow glucose uptake C->D E Wash cells to remove extracellular 2-NBDG D->E F Measure intracellular fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for a cell-based SGLT2 inhibition assay.

Materials:

  • HEK293 cells stably expressing human SGLT2 (hSGLT2)

  • 96-well black, clear-bottom tissue culture plates

  • Krebs-Ringer-HEPES (KRH) buffer (with NaCl)

  • Sodium-free KRH buffer (NaCl replaced with choline (B1196258) chloride)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • This compound

  • Positive control (e.g., Dapagliflozin)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293-hSGLT2 cells into a 96-well plate and culture until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound in KRH buffer.

  • Compound Incubation: Wash cells with pre-warmed KRH buffer. Add the this compound dilutions to the wells and incubate at 37°C for 15-30 minutes. Include vehicle control and positive control wells.

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Termination of Uptake: Remove the 2-NBDG solution and wash the cells three times with ice-cold, sodium-free KRH buffer.

  • Fluorescence Measurement: Add KRH buffer to each well and measure the fluorescence intensity (Excitation/Emission ~485/535 nm).

  • Data Analysis: Subtract background fluorescence and normalize the data to the vehicle control. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

In Vivo Assessment of Urinary Glucose Excretion in Rodents (Representative Protocol)

This protocol outlines a method to measure the effect of this compound on UGE in a diabetic rat model.

cluster_workflow In Vivo UGE Measurement Workflow A Acclimatize diabetic rats in metabolic cages B Administer this compound or vehicle orally A->B C Collect urine over a 24-hour period B->C D Measure urine volume C->D E Determine urine glucose concentration D->E F Calculate total UGE E->F

Caption: Workflow for in vivo measurement of urinary glucose excretion.

Materials:

  • Diabetic rat model (e.g., Zucker Diabetic Fatty rats)

  • Metabolic cages for urine collection

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Glucose assay kit

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 24 hours to acclimate.

  • Dosing: Administer this compound or vehicle by oral gavage.

  • Urine Collection: Collect urine over a 24-hour period.

  • Volume Measurement: Record the total volume of urine collected for each animal.

  • Glucose Analysis: Determine the glucose concentration in the collected urine using a suitable glucose assay kit.

  • Data Analysis: Calculate the total UGE (in mg) for each rat by multiplying the urine volume (in dL) by the glucose concentration (in mg/dL). Normalize the UGE to the body weight of the animal (mg/kg).

Ex Vivo Isolated Perfused Kidney Model (Representative Protocol)

This protocol provides a framework for studying the direct effects of this compound on renal glucose transport in an isolated perfused rat kidney system.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer with bovine serum albumin (BSA) and glucose

  • Perfusion apparatus

  • This compound

  • Inulin (for GFR measurement)

  • Analytical equipment for measuring glucose and inulin

Procedure:

  • Surgical Preparation: Anesthetize the rat and cannulate the aorta and vena cava. Isolate the kidneys and transfer them to the perfusion apparatus.

  • Perfusion: Perfuse the kidneys with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Equilibration: Allow the kidneys to equilibrate for a period of 30-60 minutes.

  • Baseline Measurements: Collect urine and perfusate samples to determine baseline glomerular filtration rate (GFR) and glucose reabsorption.

  • This compound Administration: Introduce this compound into the perfusion buffer at the desired concentration.

  • Experimental Measurements: Collect urine and perfusate samples at timed intervals to measure changes in GFR and glucose excretion.

  • Data Analysis: Calculate the fractional excretion of glucose to determine the effect of this compound on renal glucose reabsorption.

Conclusion

This compound is a valuable pharmacological tool for researchers studying renal glucose transport and the role of SGLT2 in health and disease. The protocols and data presented in these application notes provide a foundation for designing and conducting experiments to further elucidate the physiological and pathological roles of renal glucose handling.

References

Application Notes and Protocols for Evaluating Janagliflozin Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janagliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][2] By blocking SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[2] This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic option for the management of type 2 diabetes mellitus.[3] Beyond its glucose-lowering effects, preclinical and clinical studies suggest that this compound and other SGLT2 inhibitors may have additional cardiovascular and renal protective benefits.[4][5] These pleiotropic effects are thought to be mediated, in part, through the modulation of cellular signaling pathways related to inflammation and cellular stress.[4][6]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its inhibitory effect on glucose uptake and its potential cytotoxicity. Furthermore, methods to investigate its impact on key downstream signaling pathways, such as AMP-activated protein kinase (AMPK) and Nuclear Factor-kappa B (NF-κB), are described.

Data Presentation: In Vitro Activity of SGLT2 Inhibitors

CompoundTargetIC50 (nM)Cell Line/SystemReference
CanagliflozinhSGLT22.2 - 4.2Cell-free/CHO or HEK293 cells[7]
DapagliflozinhSGLT21.1CHO cells[7]
EmpagliflozinhSGLT23.1CHO cells[7]
ErtugliflozinhSGLT20.877Not specified[7]
SotagliflozinhSGLT21.8Not specified[8]
PhlorizinhSGLT239Not specified[7]

Experimental Protocols

SGLT2-Mediated Glucose Uptake Assay

This assay measures the ability of this compound to inhibit SGLT2-mediated glucose uptake in a cell-based system using a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[4][9] Human kidney proximal tubule cells (e.g., HK-2) or a cell line stably overexpressing human SGLT2 (e.g., HEK293-hSGLT2 or CHO-hSGLT2) are suitable for this assay.[4][10]

Materials:

  • HK-2 cells (or other suitable SGLT2-expressing cell line)

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

  • 96-well black, clear-bottom microplates

  • Krebs-Ringer-HEPES (KRH) buffer (with and without sodium)

  • 2-NBDG

  • This compound and other reference SGLT2 inhibitors

  • DMSO (cell culture grade)

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Protocol:

  • Cell Seeding: Seed the SGLT2-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (typically 5 x 10^4 cells/well). Culture overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, prepare serial dilutions of this compound in KRH buffer. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Cell Treatment:

    • Gently wash the cell monolayer twice with pre-warmed KRH buffer.

    • Add 100 µL of KRH buffer containing the desired concentration of this compound or vehicle control (DMSO) to each well.

    • Include control wells:

      • Total Uptake: Vehicle only in sodium-containing KRH buffer.

      • Non-specific Uptake: Vehicle in sodium-free KRH buffer (to measure SGLT-independent glucose uptake).

      • Positive Control: A known SGLT2 inhibitor (e.g., Canagliflozin) in sodium-containing KRH buffer.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Glucose Uptake:

    • To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200 µM.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Termination and Lysis:

    • Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.

    • Add 50-100 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

  • Fluorescence Measurement: Measure the fluorescence of the cell lysates using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells with no cells.

    • Calculate the SGLT2-specific glucose uptake by subtracting the non-specific uptake (sodium-free buffer) from the total uptake.

    • Determine the percentage inhibition of SGLT2-specific glucose uptake for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability and proliferation by measuring the metabolic activity of mitochondrial dehydrogenases.[2]

Materials:

  • Selected cell line (e.g., HK-2, HepG2)

  • Cell culture medium

  • 96-well clear microplates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing different concentrations of this compound or vehicle control.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Western Blot Analysis of Signaling Pathways (AMPK and NF-κB)

This protocol describes the detection of changes in the phosphorylation status of AMPK and key proteins in the NF-κB pathway upon treatment with this compound.

Materials:

  • Cell line of interest (e.g., macrophages, endothelial cells)

  • Cell culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and treat with this compound at various concentrations and time points.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the protein of interest (or its phosphorylated form) to the loading control and/or the total protein.

    • Compare the levels of protein phosphorylation between this compound-treated and control samples.

Visualizations

Signaling Pathways and Experimental Workflows

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Co-transport Glucose_in_cell Glucose SGLT2->Glucose_in_cell GLUT2 GLUT2 Glucose_in_blood Glucose Reabsorption GLUT2->Glucose_in_blood Glucose_in_cell->GLUT2 Facilitated Diffusion This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by this compound in renal glucose reabsorption.

Glucose_Uptake_Assay_Workflow A Seed SGLT2-expressing cells in 96-well plate B Wash cells with KRH buffer A->B C Pre-incubate with this compound or controls B->C D Add 2-NBDG (fluorescent glucose analog) C->D E Incubate for 30-60 min at 37°C D->E F Terminate uptake and wash cells E->F G Lyse cells F->G H Measure fluorescence (Ex/Em ~485/535 nm) G->H I Data Analysis: Calculate % inhibition and IC50 H->I

Caption: Workflow for the 2-NBDG based glucose uptake assay.

AMPK_NFkB_Signaling cluster_AMPK AMPK Pathway cluster_NFkB NF-κB Pathway SGLT2_inhibitor SGLT2 Inhibitor (e.g., this compound) AMPK AMPK SGLT2_inhibitor->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Activation IKK IKK pAMPK->IKK Inhibition pIkB p-IκB IKK->pIkB Phosphorylation IkB IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Nuclear Translocation NFkB_IkB NF-κB-IκB (Inactive complex) NFkB_IkB->NFkB Release pIkB->IkB Degradation Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation

Caption: Potential downstream signaling effects of SGLT2 inhibitors on AMPK and NF-κB pathways.

References

Application Notes and Protocols for Testing Janagliflozin in Animal Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1][2] This mechanism of action makes this compound a promising therapeutic agent for the management of type 2 diabetes (T2D).

These application notes provide a comprehensive overview of suitable animal models of T2D for the preclinical evaluation of this compound. Detailed experimental protocols and expected outcomes are presented based on the well-established effects of the SGLT2 inhibitor class. Due to the limited availability of detailed public preclinical data specifically for this compound, the methodologies and representative data are derived from studies on other SGLT2 inhibitors, such as Canagliflozin (B192856) and Empagliflozin (B1684318), which share the same mechanism of action.[3][4][5] This document serves as a guide for researchers to design and execute robust preclinical studies to assess the efficacy and pharmacodynamics of Janagliflovin.

Mechanism of Action of this compound

This compound targets SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1][2] By selectively inhibiting this transporter, this compound effectively reduces the renal threshold for glucose, leading to increased urinary glucose excretion (glucosuria).[1][2] This process directly lowers plasma glucose concentrations, contributing to improved glycemic control.[1] The insulin-independent nature of this mechanism makes it an effective treatment strategy even in later stages of T2D when pancreatic beta-cell function may be compromised.

cluster_renal_tubule Renal Proximal Tubule Lumen cluster_epithelial_cell Tubular Epithelial Cell cluster_bloodstream Bloodstream Glomerular Filtrate (Glucose + Na+) Glomerular Filtrate (Glucose + Na+) SGLT2 SGLT2 Glomerular Filtrate (Glucose + Na+)->SGLT2 Co-transport Urine Increased Urinary Glucose Excretion Glomerular Filtrate (Glucose + Na+)->Urine GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Glucose NaK_ATPase Na+/K+ ATPase SGLT2->NaK_ATPase Intracellular Na+ Reabsorbed Glucose Reabsorbed Glucose GLUT2->Reabsorbed Glucose Facilitated Diffusion Na+ Na+ NaK_ATPase->Na+ K+ K+ K+->NaK_ATPase This compound This compound This compound->SGLT2 Inhibition cluster_setup Study Setup cluster_treatment Treatment Phase (4-8 weeks) cluster_endpoint Endpoint Analysis Animal_Selection Select Animal Model (e.g., ZDF Rats) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing Daily Oral Gavage (this compound or Vehicle) Randomization->Dosing Monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Fasting Blood Glucose Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT HbA1c HbA1c Measurement OGTT->HbA1c Histology Pancreatic Histology (Beta-cell mass) HbA1c->Histology

References

Application Notes and Protocols: Measuring Urinary Glucose Excretion Following Janagliflozin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By blocking SGLT2 in the proximal renal tubules, this compound reduces the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion (UGE).[1][3] This mechanism of action makes this compound an effective therapeutic agent for improving glycemic control in patients with type 2 diabetes mellitus, independent of insulin (B600854) pathways.[1][4]

These application notes provide detailed protocols for the quantification of UGE in both preclinical and clinical research settings following treatment with this compound. Accurate measurement of UGE is critical for evaluating the pharmacodynamic effects, dose-response relationships, and overall efficacy of this compound and other SGLT2 inhibitors.

Mechanism of Action: SGLT2 Inhibition by this compound

SGLT2 is responsible for approximately 90% of glucose reabsorption in the kidneys.[1] In individuals with type 2 diabetes, the expression and activity of SGLT2 can be upregulated, contributing to persistent hyperglycemia. This compound specifically targets and inhibits SGLT2, thereby promoting the excretion of excess glucose in the urine.[1] This glucosuric effect helps to lower blood glucose levels, and the associated caloric loss may also contribute to weight reduction.[5]

cluster_renal_tubule Renal Proximal Tubule cluster_lumen Tubular Lumen (Urine) cluster_cell Tubular Epithelial Cell cluster_blood Bloodstream Glucose_Lumen Filtered Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Co-transport Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Sodium SGLT2->Sodium_Cell GLUT2 GLUT2 Transporter Glucose_Cell->GLUT2 Facilitated Diffusion NaK_ATPase Na+/K+ ATPase Sodium_Cell->NaK_ATPase Glucose_Blood Reabsorbed Glucose GLUT2->Glucose_Blood Sodium_Blood Sodium NaK_ATPase->Sodium_Blood This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of SGLT2 Inhibition by this compound in the Renal Proximal Tubule.

Data Presentation: Expected Effects of SGLT2 Inhibitors on Urinary Glucose Excretion

The administration of SGLT2 inhibitors like this compound leads to a dose-dependent increase in UGE. The tables below summarize representative data from studies on other SGLT2 inhibitors, which can be used as a reference for designing and interpreting experiments with this compound.

Table 1: Change in 24-Hour Urinary Glucose Excretion in Patients with Type 2 Diabetes Treated with SGLT2 Inhibitors

SGLT2 InhibitorDosageMean Change in UGE from Baseline ( g/24h )Reference
Canagliflozin100 mg~100[5]
Canagliflozin300 mg~100[5]
Dapagliflozin10 mg52.41 (mild renal impairment) to 67.52 (normal renal function)[6]
Ipragliflozin50 mg55.4[7]

Note: The efficacy of SGLT2 inhibitors on UGE is dependent on the patient's renal function, with reduced efficacy observed in patients with impaired renal function.[6]

Table 2: Impact of Renal Function on SGLT2i-Mediated Urinary Glucose Excretion

Renal Function (eGFR)Post-Treatment UGE ( g/day )Change in UGE from Baseline ( g/day )Reference
Normal (≥90 ml/min/1.73 m²)70.8267.52[6]
Mild Impairment (60-89 ml/min/1.73 m²)55.4152.41[6]
Moderate Impairment (30-59 ml/min/1.73 m²)33.0435.11[6]
Severe Impairment (15-29 ml/min/1.73 m²)13.5313.53[6]

Experimental Protocols

Preclinical Protocol: Measurement of UGE in Rodent Models

This protocol describes the measurement of UGE in a diabetic rodent model (e.g., Zucker Diabetic Fatty rats) treated with this compound.

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Metabolic cages for urine collection

  • Glucose assay kit (e.g., glucose oxidase-based)

  • Spectrophotometer or automated clinical chemistry analyzer

  • Urine collection tubes

  • Pipettes and other standard laboratory equipment

Procedure:

  • Animal Acclimation: House animals in metabolic cages for at least 3 days prior to the study to allow for acclimatization.

  • Baseline Urine Collection: Collect urine over a 24-hour period to establish baseline UGE levels. Measure the total urine volume.

  • Dosing: Administer this compound or vehicle control to the animals via oral gavage.

  • Post-Dose Urine Collection: Collect urine for a defined period (typically 24 hours) post-dosing.

  • Urine Sample Processing:

    • Measure the total urine volume for the collection period.

    • Centrifuge a small aliquot of the urine sample to remove any particulate matter.

    • Store the supernatant at -20°C or below until analysis.

  • Glucose Quantification:

    • Thaw urine samples to room temperature.

    • Determine the glucose concentration in the urine samples using a validated glucose assay kit according to the manufacturer's instructions.

    • Optionally, measure urine creatinine (B1669602) concentration to normalize for variations in urine output.

  • Data Analysis:

    • Calculate the total amount of glucose excreted over the collection period (UGE) using the formula: UGE (mg) = Urine Glucose Concentration (mg/dL) x Urine Volume (dL)

    • Normalize UGE to body weight (mg/kg).

    • Compare the UGE in the this compound-treated groups to the vehicle control group.

acclimation 1. Acclimation (Metabolic Cages, 3 days) baseline 2. Baseline Urine Collection (24 hours) acclimation->baseline dosing 3. Dosing (this compound or Vehicle) baseline->dosing post_dose 4. Post-Dose Urine Collection (24 hours) dosing->post_dose processing 5. Urine Sample Processing (Measure Volume, Centrifuge, Store) post_dose->processing quantification 6. Glucose Quantification (Glucose Assay Kit) processing->quantification analysis 7. Data Analysis (Calculate Total UGE) quantification->analysis

Caption: Experimental workflow for preclinical UGE measurement.
Clinical Protocol: Measurement of UGE in Human Subjects

This protocol outlines the procedure for measuring UGE in a clinical trial setting.

Materials:

  • This compound or placebo capsules/tablets

  • 24-hour urine collection containers (with or without preservative, depending on the assay)

  • Automated clinical chemistry analyzer

  • Standard operating procedures for clinical sample handling and analysis

Procedure:

  • Informed Consent and Screening: Obtain informed consent from all participants and perform screening to ensure they meet the inclusion criteria.

  • Baseline Visit:

    • Instruct participants on the 24-hour urine collection procedure.

    • Provide participants with the necessary collection containers and instructions.

    • Collect baseline 24-hour urine samples.

  • Randomization and Dosing: Randomize participants to receive this compound or placebo at the specified dose and frequency.

  • Treatment Period and Urine Collection:

    • Participants should self-administer the investigational product as instructed.

    • At specified time points during the treatment period (e.g., day 1, week 4, week 12), participants will perform a 24-hour urine collection.

  • Sample Handling and Analysis:

    • Upon receipt of the 24-hour urine collection, measure and record the total volume.

    • Aliquot the urine and store frozen at -70°C or as specified by the central laboratory.

    • Ship samples to a central laboratory for analysis of urinary glucose and creatinine concentrations using a validated method.

  • Data Analysis:

    • Calculate the 24-hour UGE for each participant at each time point.

    • Analyze the change from baseline in UGE for the this compound-treated groups compared to the placebo group.

    • Correlate UGE with other endpoints such as changes in HbA1c, fasting plasma glucose, and body weight.

Methods for Urinary Glucose Quantification

Several methods are available for quantifying glucose in urine. The choice of method depends on the required accuracy, throughput, and available equipment.

  • Glucose Oxidase-Based Assays: These are highly specific and widely used in clinical and research laboratories.[8][9] Glucose oxidase catalyzes the oxidation of glucose, and the resulting products can be measured colorimetrically or amperometrically. This method is suitable for accurate quantification.

  • Hexokinase Method: This is another enzymatic method that is considered a reference method for glucose determination. It is highly accurate and precise but may be more expensive than glucose oxidase methods.

  • Urine Test Strips: These provide a semi-quantitative or qualitative assessment of urinary glucose.[9][10] While useful for rapid screening, they are not suitable for precise quantification in a research setting.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method that can be used for the absolute quantification of glucose. It is often used in specialized research applications.

For rigorous scientific studies evaluating the effects of this compound, enzymatic methods such as the glucose oxidase or hexokinase assays performed on an automated clinical chemistry analyzer are recommended for their accuracy and reliability.

Conclusion

The measurement of urinary glucose excretion is a fundamental component of the preclinical and clinical development of SGLT2 inhibitors like this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately assess the pharmacodynamic effects of this compound. Consistent and precise measurement of UGE is essential for establishing the efficacy and dose-response of this therapeutic agent in the management of type 2 diabetes.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Janagliflozin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the quantitative analysis of Janagliflozin in bulk and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). The described method is a stability-indicating assay, capable of separating this compound from its degradation products.

Introduction

This compound is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a therapeutic target for the treatment of type 2 diabetes mellitus. Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. This HPLC method provides a rapid, precise, and accurate means for assaying this compound and determining its stability.

Experimental Protocol

Instrumentation and Equipment
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • Ultrasonic bath

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Milli-Q or HPLC grade water

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column Agilent Zorbax C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Orthophosphoric acid in water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Oven Temperature 30°C
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Mix acetonitrile and 0.1% orthophosphoric acid in water in a 50:50 ratio. Filter through a 0.45 µm membrane filter and degas in an ultrasonic bath for 15 minutes.

  • Standard Stock Solution Preparation: Accurately weigh and transfer 10 mg of this compound reference standard into a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate to dissolve. Make up the volume to the mark with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: From the standard stock solution, pipette the required volume into a volumetric flask and dilute with the mobile phase to achieve the desired concentration for analysis (e.g., 100 µg/mL for assay).

Method Validation Summary

The described HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance CriteriaTypical Result
Retention Time (min) -~3.2 min
Tailing Factor ≤ 2.01.15
Theoretical Plates ≥ 20006543
Linearity

The linearity of the method was evaluated over a concentration range of 25-150 µg/mL.

ParameterResult
Concentration Range 25-150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 24513x + 1287.4
Accuracy and Precision

Accuracy was determined by recovery studies at three different concentration levels. Precision was evaluated by analyzing six replicate samples.

ParameterSpecificationResult
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 100.8%
Precision (% RSD) ≤ 2.0%0.6%
Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.25 µg/mL
LOQ 0.75 µg/mL
Stability-Indicating Assay

Forced degradation studies were conducted to demonstrate the specificity of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to successfully separate the intact this compound peak from all degradation product peaks, confirming its stability-indicating nature.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample & Standard Preparation injection Inject Samples & Standards into HPLC prep->injection system_prep HPLC System Preparation (Mobile Phase, Column Equilibration) system_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (225 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Peak Integration, Quantification) data_acq->analysis report Generate Report analysis->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The presented HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. Its stability-indicating characteristics make it a valuable tool for quality control and stability studies during drug development and manufacturing.

Application Notes and Protocols for Janagliflozin Cardiovascular Outcome Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janagliflozin is a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor.[1][2] Like other drugs in this class, it lowers blood glucose levels by promoting urinary glucose excretion.[2] Clinical trials with other SGLT2 inhibitors, such as empagliflozin, canagliflozin, and dapagliflozin, have demonstrated significant cardiovascular benefits beyond glycemic control, including reductions in major adverse cardiovascular events (MACE), hospitalization for heart failure, and cardiovascular death.[3][4][5][6][7][8] These findings have established SGLT2 inhibitors as a key component of cardiovascular risk reduction in patients with type 2 diabetes.

Phase 3 trials of this compound have shown promising effects on glycemic control, body weight, and blood pressure in patients with type 2 diabetes.[9][10] To definitively establish the cardiovascular benefits of this compound, a dedicated cardiovascular outcome trial (CVOT) is necessary. These application notes provide a comprehensive framework and detailed protocols for designing and implementing such a study, drawing upon the established methodologies of landmark SGLT2 inhibitor CVOTs.

Rationale for a this compound Cardiovascular Outcome Trial

The primary rationale for a this compound CVOT is to determine its efficacy in reducing cardiovascular morbidity and mortality in a high-risk population with type 2 diabetes. The well-documented cardiovascular benefits of other SGLT2 inhibitors provide a strong scientific basis for hypothesizing that this compound will demonstrate similar protective effects.[3][4][6] A dedicated CVOT is essential for regulatory approval for a cardiovascular indication and for guiding clinical practice.

Data Presentation: Summary of Relevant Quantitative Data

The following tables summarize key efficacy and safety data from this compound's Phase 3 trials and provide a comparative overview of the design and outcomes of landmark SGLT2 inhibitor CVOTs.

Table 1: Key Efficacy Results from this compound Phase 3 Trials

ParameterThis compound 25 mgThis compound 50 mgPlaceboReference
Change in HbA1c (%)
Monotherapy (24 weeks)-0.80-0.88-[10]
Add-on to Metformin (24 weeks)-0.58-0.58-[9]
Change in Body Weight (kg)
Monotherapy (24 weeks)Significant reduction vs. placeboSignificant reduction vs. placebo-[10]
Add-on to Metformin (24 weeks)Significant reduction vs. placeboSignificant reduction vs. placebo-[9]
Change in Systolic Blood Pressure (mmHg)
Monotherapy (24 weeks)Significant reduction vs. placeboSignificant reduction vs. placebo-[10]
Add-on to Metformin (24 weeks)Significant reduction vs. placeboSignificant reduction vs. placebo-[9]

Table 2: Design of Landmark SGLT2 Inhibitor Cardiovascular Outcome Trials

TrialDrugPatient PopulationNPrimary EndpointMedian Follow-up (years)Reference
EMPA-REG OUTCOME EmpagliflozinT2DM with established CVD7,0203-point MACE (CV death, non-fatal MI, non-fatal stroke)3.1[6][11][12]
CANVAS Program CanagliflozinT2DM with established CVD or multiple risk factors10,1423-point MACE3.6[8][13][14]
DECLARE-TIMI 58 DapagliflozinT2DM with established CVD or multiple risk factors17,160Co-primary: 3-point MACE; CV death or hospitalization for heart failure4.2[15][16]

Table 3: Key Cardiovascular Outcomes of Landmark SGLT2 Inhibitor CVOTs

TrialOutcomeHazard Ratio (95% CI) vs. Placebop-valueReference
EMPA-REG OUTCOME 3-point MACE0.86 (0.74-0.99)0.04[6][12]
CV Death0.62 (0.49-0.77)<0.001[6][12]
Hospitalization for Heart Failure0.65 (0.50-0.85)0.002[6][12]
CANVAS Program 3-point MACE0.86 (0.75-0.97)0.02[8][13]
CV Death0.87 (0.72-1.06)-[8][13]
Hospitalization for Heart Failure0.67 (0.52-0.87)0.002[8][13]
DECLARE-TIMI 58 3-point MACE0.93 (0.84-1.03)0.17[16]
CV Death or HHF0.83 (0.73-0.95)0.005[16]

Experimental Protocols

Study Design: A Proposed Cardiovascular Outcome Trial for this compound (J-CVOT)

This protocol outlines a multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the effect of this compound on cardiovascular outcomes in adults with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors.

1. Study Objectives

  • Primary Objective: To determine whether this compound is superior to placebo in reducing the risk of the primary composite endpoint of cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke (3-point MACE).

  • Secondary Objectives:

    • To evaluate the effect of this compound on a composite of cardiovascular death or hospitalization for heart failure.

    • To assess the effect of this compound on all-cause mortality.

    • To evaluate the effect of this compound on the progression of renal disease.

    • To assess the safety and tolerability of this compound.

2. Study Population

  • Inclusion Criteria:

    • Adults aged 40 years or older with a diagnosis of type 2 diabetes mellitus.

    • HbA1c between 7.0% and 10.5%.

    • Established atherosclerotic cardiovascular disease (history of myocardial infarction, coronary artery disease, ischemic stroke, or peripheral artery disease) OR multiple risk factors for atherosclerotic cardiovascular disease (e.g., age ≥55 for men or ≥60 for women with hypertension or dyslipidemia).

  • Exclusion Criteria:

    • Type 1 diabetes mellitus.

    • History of diabetic ketoacidosis.

    • Severe renal impairment (e.g., eGFR < 30 mL/min/1.73m²).

    • Recent major cardiovascular event (e.g., within the last 3 months).

    • Planned coronary revascularization.

3. Study Interventions

  • Participants will be randomized in a 1:1 ratio to receive either this compound (e.g., 50 mg once daily) or matching placebo.

  • Randomization will be stratified by the presence of established cardiovascular disease versus multiple risk factors.

  • Study medication will be administered in addition to standard of care for diabetes and cardiovascular risk management.

4. Study Endpoints

  • Primary Efficacy Endpoint: Time to first occurrence of any event in the 3-point MACE composite (cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke).

  • Key Secondary Efficacy Endpoints:

    • Time to first occurrence of the composite of cardiovascular death or hospitalization for heart failure.

    • Time to cardiovascular death.

    • Time to all-cause mortality.

    • A composite renal endpoint (e.g., sustained ≥40% decrease in eGFR, end-stage renal disease, or renal death).

  • Safety Endpoints: Incidence of adverse events, serious adverse events, and adverse events of special interest (e.g., hypoglycemia, urinary tract infections, genital mycotic infections, diabetic ketoacidosis, amputations).

5. Schedule of Assessments

AssessmentScreeningRandomization (Baseline)Week 12Week 24Every 24 Weeks ThereafterEnd of Treatment
Informed ConsentX
Demographics & Medical HistoryX
Physical ExaminationXXXXX
Vital SignsXXXXXX
12-lead ECGXXAnnuallyX
HbA1c, FPGXXXXXX
Lipid ProfileXXAnnuallyX
Serum Creatinine, eGFR, UACRXXXXXX
Biomarker Sub-study SamplesXXAnnuallyX
Adverse Event MonitoringXXXXX

6. Statistical Analysis

  • The primary efficacy analysis will be a time-to-event analysis using a Cox proportional hazards model to compare the this compound and placebo groups for the 3-point MACE endpoint.

  • The primary analysis will be based on the intention-to-treat (ITT) population.

  • A hierarchical testing procedure will be used for the primary and key secondary endpoints to control the overall type I error rate.

  • The sample size will be event-driven, calculated to provide adequate power (e.g., >90%) to detect a clinically meaningful reduction in the primary endpoint.

7. Endpoint Adjudication

  • An independent Clinical Endpoint Adjudication Committee (CEAC), blinded to treatment allocation, will prospectively review and adjudicate all potential primary and key secondary cardiovascular and renal endpoint events based on pre-specified criteria outlined in a detailed charter.[12][17][18][19]

Protocols for Mechanistic Sub-studies

To investigate the potential mechanisms underlying the cardiovascular benefits of this compound, the following sub-studies can be integrated into the main CVOT.

Protocol 1: Assessment of AMPK Activation

  • Objective: To determine if this compound treatment leads to activation of AMP-activated protein kinase (AMPK) in peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Collect whole blood in EDTA tubes at baseline, week 24, and annually.

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

    • Lyse a portion of the PBMCs for protein extraction.

    • Measure the levels of phosphorylated AMPK (p-AMPK) and total AMPK using a validated enzyme-linked immunosorbent assay (ELISA) or a quantitative Western blot.[7][8][11][14][16]

    • The ratio of p-AMPK to total AMPK will be used as a measure of AMPK activation.

Protocol 2: Evaluation of NLRP3 Inflammasome Activity

  • Objective: To assess the effect of this compound on the activation of the NLRP3 inflammasome.

  • Methodology:

    • Collect serum and plasma samples at baseline, week 24, and annually.

    • Measure the circulating levels of key inflammasome-related biomarkers using ELISA:

      • Interleukin-1β (IL-1β)[1][2]

      • Interleukin-18 (IL-18)[1]

      • Caspase-1[1]

    • Optionally, in a subset of participants, isolate PBMCs and stimulate them ex vivo with NLRP3 activators (e.g., LPS and ATP) to assess the priming and activation steps of the inflammasome.

Protocol 3: Measurement of Oxidative Stress Markers

  • Objective: To investigate the impact of this compound on systemic oxidative stress.

  • Methodology:

    • Collect urine and plasma samples at baseline, week 24, and annually.

    • Measure established biomarkers of oxidative stress:

      • Urinary 8-iso-Prostaglandin F2α (8-iso-PGF2α) by ELISA or LC-MS/MS.[10][15]

      • Plasma malondialdehyde (MDA) using a thiobarbituric acid reactive substances (TBARS) assay or HPLC.[10][20]

      • Plasma myeloperoxidase (MPO) by ELISA.[20]

Visualization of Pathways and Workflows

Signaling Pathways

cluster_sglt2 SGLT2 Inhibition (this compound) cluster_hemodynamic Hemodynamic Effects cluster_metabolic Metabolic Effects cluster_cellular Cellular Mechanisms SGLT2 Inhibition SGLT2 Inhibition Natriuresis & Osmotic Diuresis Natriuresis & Osmotic Diuresis SGLT2 Inhibition->Natriuresis & Osmotic Diuresis Increased Glucagon Increased Glucagon SGLT2 Inhibition->Increased Glucagon AMPK Activation AMPK Activation SGLT2 Inhibition->AMPK Activation Reduced Plasma Volume Reduced Plasma Volume Natriuresis & Osmotic Diuresis->Reduced Plasma Volume Reduced Blood Pressure Reduced Blood Pressure Natriuresis & Osmotic Diuresis->Reduced Blood Pressure Reduced Cardiac Preload & Afterload Reduced Cardiac Preload & Afterload Reduced Plasma Volume->Reduced Cardiac Preload & Afterload Reduced Blood Pressure->Reduced Cardiac Preload & Afterload Cardiovascular Protection Cardiovascular Protection Reduced Cardiac Preload & Afterload->Cardiovascular Protection Increased Ketogenesis Increased Ketogenesis Increased Glucagon->Increased Ketogenesis Improved Myocardial Energetics Improved Myocardial Energetics Increased Ketogenesis->Improved Myocardial Energetics Improved Myocardial Energetics->Cardiovascular Protection Reduced Oxidative Stress Reduced Oxidative Stress AMPK Activation->Reduced Oxidative Stress Reduced Inflammation (NLRP3) Reduced Inflammation (NLRP3) AMPK Activation->Reduced Inflammation (NLRP3) Reduced Oxidative Stress->Cardiovascular Protection Reduced Inflammation (NLRP3)->Cardiovascular Protection

Caption: Proposed mechanisms of cardiovascular protection by this compound.

Experimental Workflow

Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization This compound Arm This compound Arm Randomization->this compound Arm 1:1 Placebo Arm Placebo Arm Randomization->Placebo Arm 1:1 Follow-up Visits Follow-up Visits This compound Arm->Follow-up Visits Placebo Arm->Follow-up Visits Endpoint Adjudication Endpoint Adjudication Follow-up Visits->Endpoint Adjudication Data Analysis Data Analysis Endpoint Adjudication->Data Analysis Study Conclusion Study Conclusion Data Analysis->Study Conclusion

Caption: High-level workflow for the this compound CVOT.

Logical Relationships in Endpoint Adjudication

Potential Event Identified Potential Event Identified Case Dossier Prepared Case Dossier Prepared Potential Event Identified->Case Dossier Prepared Reviewer 1 Reviewer 1 Case Dossier Prepared->Reviewer 1 Reviewer 2 Reviewer 2 Case Dossier Prepared->Reviewer 2 Agreement Agreement Reviewer 1->Agreement Disagreement Disagreement Reviewer 1->Disagreement Reviewer 2->Agreement Reviewer 2->Disagreement Final Decision Final Decision Agreement->Final Decision Yes Reviewer 3 Reviewer 3 Disagreement->Reviewer 3 Yes Reviewer 3->Final Decision

Caption: Endpoint adjudication process flow.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor In Vitro Solubility of Janagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with the SGLT2 inhibitor, Janagliflozin. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor in vitro solubility, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro studies?

A1: this compound is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys. It is being investigated for the treatment of type 2 diabetes. Like other compounds in the gliflozin class, such as Canagliflozin, this compound is a complex organic molecule with poor aqueous solubility. This low solubility can lead to several challenges in in vitro experiments, including precipitation of the compound in aqueous assay buffers, which results in an inaccurate and inconsistent effective concentration at the target site. This can ultimately lead to unreliable and misleading experimental outcomes, such as variable IC50 values.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial solubilization, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective choice for creating stock solutions of poorly soluble compounds for in vitro assays.[1] Based on data from the structurally similar compound Canagliflozin, a stock solution of at least 10 mM in 100% DMSO should be achievable.[2] It is crucial to use anhydrous, high-purity DMSO to prevent degradation of the compound.

Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?

A3: This phenomenon, often referred to as "crashing out," is a common issue with hydrophobic compounds when they are introduced to an aqueous environment.[1] Here are several strategies to mitigate this problem:

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to minimize both cytotoxicity and precipitation.[1] You may need to prepare a more concentrated stock solution in DMSO to achieve a lower final solvent concentration upon dilution.

  • Use a Step-wise Dilution: Instead of diluting the DMSO stock directly into the final volume of the aqueous buffer, perform a serial dilution. First, create an intermediate dilution in a smaller volume of the assay buffer with vigorous vortexing, and then add this to the final volume.

  • Gentle Warming and Mixing: Pre-warming the aqueous buffer to 37°C and ensuring rapid and uniform mixing (e.g., vortexing or rapid pipetting) immediately after adding the DMSO stock can help prevent the formation of localized high concentrations that lead to precipitation.[1]

  • Incorporate Solubilizing Agents: If precipitation persists, consider using excipients such as cyclodextrins or non-ionic surfactants like Tween® 80. These agents can help to keep the compound in solution.[3][4] It is essential to test the vehicle (buffer with the solubilizing agent) alone to ensure it does not interfere with the assay.

Q4: Are there alternative solvents or formulations I can use to improve the solubility of this compound for in vitro assays?

A4: Yes, if DMSO is not suitable or sufficient, other options can be explored. For the related compound Canagliflozin, solubility has been achieved in ethanol (B145695) and dimethyl formamide (B127407) at approximately 30 mg/mL.[5][6] A co-solvent system, such as a mixture of ethanol and PBS, has also been used to improve aqueous solubility.[5][6] For in vivo studies, which can inform in vitro formulation, combinations of DMSO, PEG300, Tween-80, and saline have been successfully used.[2] When using any new solvent or formulation, it is critical to perform a vehicle control to account for any potential effects of the solvent on the experimental system.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Issue 1: High Variability in IC50 Values in SGLT2 Inhibition Assays
Potential Cause Troubleshooting Steps & Suggested Solutions
Compound Precipitation 1. Visually Inspect: Before and after adding to the assay plate, visually inspect all dilutions of this compound for any signs of cloudiness or precipitate. 2. Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific assay buffer (see Experimental Protocols section). Do not use concentrations above this limit in your dose-response experiments.[7] 3. Optimize Dilution Method: Follow the recommendations in FAQ Q3 for preparing working solutions.
Inconsistent Cell Health or Density 1. Consistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well. 2. Monitor Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to ensure that the observed effects are not due to cytotoxicity of the compound or the vehicle.
Assay Buffer Composition 1. Sodium Dependence: SGLT2 is a sodium-dependent transporter. Ensure that your assay buffer contains a physiological concentration of sodium. Run a control in a sodium-free buffer to confirm that the observed glucose uptake is SGLT2-mediated.
Issue 2: High Background Signal in Fluorescent Glucose Uptake Assays (e.g., using 2-NBDG)
Potential Cause Troubleshooting Steps & Suggested Solutions
Incomplete Washing 1. Optimize Wash Steps: Ensure rigorous and consistent washing steps after incubating with the fluorescent glucose analog to remove all unbound probe. Increase the number and volume of washes if necessary.
Non-Specific Binding of the Probe 1. Include Controls: Use a known glucose transport inhibitor, such as phlorizin, at a high concentration to determine the level of non-specific uptake or binding of the fluorescent probe.[3]
Autofluorescence of this compound 1. Run a Compound-Only Control: Include wells with this compound at the highest concentration used in the assay but without cells to check for any intrinsic fluorescence of the compound.

Data Presentation

Solubility of Structurally Similar SGLT2 Inhibitors

The following table summarizes the solubility of Canagliflozin, a compound structurally related to this compound, in various solvents. This data can serve as a valuable starting point for preparing this compound solutions.

Compound Solvent Solubility Reference
CanagliflozinDMSO≥ 50 mg/mL (≥ 112.48 mM)[2]
CanagliflozinEthanol~30 mg/mL[5][6]
CanagliflozinDimethyl Formamide~30 mg/mL[5][6]
Canagliflozin1:7 solution of Ethanol:PBS (pH 7.2)~0.125 mg/mL[5]
Canagliflozin HemihydrateWater46.4 µg/mL[8]
Canagliflozin MonohydrateWater33.9 µg/mL[8]

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound in Assay Buffer

Objective: To determine the maximum concentration at which this compound remains soluble in the aqueous assay buffer to avoid using concentrations that may precipitate during the experiment.

Materials:

  • This compound

  • 100% DMSO (anhydrous, high-purity)

  • Aqueous assay buffer (e.g., cell culture medium, PBS)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at >500 nm (for turbidity)

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions in DMSO: Create a series of 2-fold serial dilutions of the 10 mM stock solution in 100% DMSO.

  • Dilution in Assay Buffer: In a 96-well plate, add your assay buffer to each well. Then, add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., 1 µL of DMSO stock to 100 µL of medium), ensuring the final DMSO concentration is consistent and below 0.5%.

  • Incubation: Mix the plate well and incubate at your intended assay temperature (e.g., 37°C) for 1-2 hours.

  • Turbidity Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength of 500 nm or higher. An increase in absorbance indicates precipitation.

  • Data Analysis: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is the approximate kinetic solubility of this compound in your assay buffer.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

Objective: To prepare ready-to-use dilutions of this compound in cell culture medium, minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw the 10 mM stock solution of this compound at room temperature and vortex gently to ensure it is fully dissolved.

  • Prepare Highest Concentration Working Solution: To prepare the highest concentration of your dose-response curve, add the calculated small volume of the DMSO stock solution to the pre-warmed cell culture medium. Crucially, add the DMSO stock to the medium, not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex the solution vigorously for 10-15 seconds to ensure rapid and uniform dispersion.

  • Serial Dilutions: Perform serial dilutions from this highest concentration working solution using the pre-warmed cell culture medium to prepare the other concentrations for your experiment.

  • Visual Inspection: Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.

Mandatory Visualization

G cluster_prep Solution Preparation Workflow cluster_troubleshooting Troubleshooting Precipitation Stock Prepare 10 mM Stock in 100% DMSO Intermediate Prepare Highest Concentration Working Solution in Pre-warmed Aqueous Buffer Stock->Intermediate Add small volume of stock to buffer (NOT buffer to stock) Serial Perform Serial Dilutions in Aqueous Buffer Intermediate->Serial Vortex vigorously immediately after addition Precipitate Precipitation Observed? Serial->Precipitate If precipitation occurs CheckDMSO Is final DMSO concentration > 0.5%? Precipitate->CheckDMSO IncreaseStock Increase stock concentration to reduce added volume CheckDMSO->IncreaseStock Yes UseExcipients Consider solubilizing agents (e.g., cyclodextrins, Tween® 80) CheckDMSO->UseExcipients No

Caption: A logical workflow for preparing this compound solutions for in vitro assays and troubleshooting precipitation issues.

SGLT2_Pathway cluster_cell Proximal Tubule Cell SGLT2 SGLT2 Transporter GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Transport Glucose_out Glucose (to blood) GLUT2->Glucose_out Glucose_Na_in Glucose + Na+ (from filtrate) Glucose_Na_in->SGLT2 Reabsorption This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of action of this compound in inhibiting SGLT2-mediated glucose reabsorption in the renal proximal tubule.

References

Technical Support Center: Janagliflozin Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SGLT2 inhibitor, Janagliflozin. The information is designed to help address potential variability in pharmacokinetic (PK) data and provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is primarily located in the proximal renal tubules.[1] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[1] By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and consequently lowering blood glucose levels.[1] This mechanism of action is independent of insulin (B600854) secretion.

Q2: What are the expected pharmacokinetic parameters of this compound?

A2: Following oral administration, this compound is rapidly absorbed, reaching maximum plasma concentrations (Cmax) in approximately 2 hours.[1] It has a mean half-life (t1/2) at a steady state of about 21 to 23 hours.[1] Studies have shown no significant accumulation of the drug with multiple doses.[1]

Q3: What is the expected inter-individual variability for this compound's pharmacokinetic parameters?

Q4: Does renal impairment affect the pharmacokinetics of this compound?

A4: Yes, renal function can influence the pharmacokinetics of this compound. One study in Chinese Type 2 Diabetes Mellitus (T2DM) patients with renal impairment (RI) showed that plasma exposure levels of this compound were similar in patients with or without RI.[2] However, the exposure levels were slightly increased with the worsening of RI, with an 11% increase in the AUC in patients with moderate RI compared to those with normal renal function.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound from a study in Chinese patients with T2DM. As specific %CV values for inter-individual variability were not reported in this study, representative variability data from other SGLT2 inhibitors are provided for context and should be interpreted with caution.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Chinese T2DM Patients

ParameterThis compound 25 mg (Mean ± SD)This compound 50 mg (Mean ± SD)
Cmax (ng/mL) 285 ± 70.3551 ± 141
AUC0-t (ng·h/mL) 4130 ± 9408000 ± 1810
t1/2 (h) 21.3 ± 4.523.1 ± 5.0
Tmax (h) 2.0 (1.0 - 4.0)2.0 (1.0 - 4.0)

Data from a study in Chinese patients with Type 2 Diabetes Mellitus. Tmax is presented as median (range).

Table 2: Steady-State Pharmacokinetic Parameters of this compound in Chinese T2DM Patients (Day 17)

ParameterThis compound 25 mg (Mean ± SD)This compound 50 mg (Mean ± SD)
Cmax,ss (ng/mL) 433 ± 103841 ± 205
AUCτ,ss (ng·h/mL) 6110 ± 138011900 ± 2680
t1/2,ss (h) 21.0 ± 4.222.8 ± 4.8

Data from a study in Chinese patients with Type 2 Diabetes Mellitus.

Troubleshooting Guides

High variability in this compound pharmacokinetic data can arise from various sources. The following guides provide a structured approach to troubleshooting common issues.

Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters (AUC, Cmax)
Potential Cause Troubleshooting Steps
Genetic Polymorphisms Polymorphisms in genes encoding drug-metabolizing enzymes (e.g., UGTs) and transporters can influence drug exposure. While specific data for this compound is limited, consider genotyping for relevant polymorphisms if variability is substantial and unexplained.
Concomitant Medications Co-administration of other drugs can alter this compound's pharmacokinetics. Review all concomitant medications for potential interactions, particularly those affecting renal function or drug metabolism.
Patient Compliance In multi-dose studies, inconsistent adherence to the dosing schedule can lead to significant variability. Implement robust compliance monitoring procedures.
Food Effects Although this compound can be taken with or without food, variations in meal timing and composition relative to dosing can introduce variability. Standardize food intake protocols during pharmacokinetic sampling periods.
Underlying Disease State Co-morbidities, especially renal or hepatic impairment, can significantly alter drug disposition. Stratify data analysis by disease status or severity.
Issue 2: Inconsistent or Unexpected Bioanalytical Results
Potential Cause Troubleshooting Steps
Sample Collection and Handling Inconsistent blood sampling times, improper sample processing (e.g., delayed centrifugation, incorrect anticoagulant), or inappropriate storage conditions can compromise sample integrity. Ensure all personnel are strictly following a standardized and validated protocol.
Bioanalytical Method Performance Issues with the analytical method, such as matrix effects, instrument variability, or improper calibration, can lead to inaccurate results. Regularly perform system suitability tests and include quality control samples at multiple concentrations in each analytical run.
Analyte Stability This compound may be unstable under certain conditions. Conduct thorough stability studies in the relevant biological matrix (e.g., plasma) under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma using HPLC-MS/MS

This protocol is based on a published method for the determination of this compound in human plasma.[3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 50 µL of human plasma, add an internal standard (IS) solution.

  • Load the mixture onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elute this compound and the IS from the cartridge with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions

  • Column: Waters Xbridge Phenyl C18 or equivalent.

  • Mobile Phase: A gradient of 5 mM ammonium (B1175870) acetate (B1210297) in water and methanol.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: API 4000 tandem mass spectrometer with an ESI source or equivalent.

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z [M-H]⁻ → fragment ion

    • Internal Standard: m/z [M-H]⁻ → fragment ion (Specific mass transitions should be optimized in-house)

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

4. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Analyze calibration standards and QC samples alongside the study samples to ensure the accuracy and precision of the analytical run.

Visualizations

Signaling Pathway of this compound

Janagliflozin_Pathway cluster_renal_tubule Proximal Renal Tubule Glucose_Blood Glucose in Blood Glucose_Filtrate Glucose in Filtrate Glucose_Blood->Glucose_Filtrate Filtration SGLT2 SGLT2 Transporter Glucose_Filtrate->SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Urinary_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Excretion Glucose_Reabsorption->Glucose_Blood Reabsorbed to Blood This compound This compound This compound->SGLT2 Inhibits This compound->Urinary_Excretion

Caption: Mechanism of action of this compound in the proximal renal tubule.

Experimental Workflow for a this compound Pharmacokinetic Study

PK_Workflow A Study Design & Protocol Development B Ethics Committee Approval & Informed Consent A->B C Subject Screening & Enrollment B->C D Drug Administration (this compound) C->D E Serial Blood Sampling D->E F Plasma Separation & Storage (-80°C) E->F G Bioanalysis (LC-MS/MS) F->G H Pharmacokinetic Data Analysis G->H I Statistical Analysis & Reporting H->I

Caption: General workflow for a clinical pharmacokinetic study of this compound.

Logical Relationship for Troubleshooting Pharmacokinetic Variability

Troubleshooting_Workflow A High Inter-Individual PK Variability Observed B Review Bioanalytical Data (QC samples, chromatograms) A->B C Analytical Issues? B->C D Re-analyze Samples/ Method Re-validation C->D Yes E Review Study Conduct (dosing, sampling times, compliance) C->E No F Protocol Deviations? E->F G Document Deviations & Consider Subject Exclusion F->G Yes H Investigate Intrinsic & Extrinsic Factors F->H No I Stratify Data Analysis (e.g., by genotype, renal function, concomitant medications) H->I

Caption: A logical workflow for troubleshooting high variability in pharmacokinetic data.

References

Technical Support Center: Optimizing Janagliflozin Dosage for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Janagliflozin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in your experiments with this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism is independent of insulin (B600854) secretion or action.

Q2: What are the recommended starting doses for this compound in clinical studies?

A2: In clinical trials involving Chinese patients with type 2 diabetes, this compound has been evaluated at doses of 25 mg and 50 mg administered orally once daily.[2][3][4] Both doses have demonstrated favorable pharmacokinetic and pharmacodynamic profiles, as well as good tolerability.[2][4]

Q3: What is the in vitro potency of this compound?

A3: While a precise IC50 value for this compound's inhibition of SGLT2 from a publicly available source is not specified, preclinical studies have indicated that its 50% inhibitory concentration (IC50) is comparable to that of other SGLT2 inhibitors like empagliflozin (B1684318) and canagliflozin (B192856), and slightly lower than that of dapagliflozin. Furthermore, this compound exhibits greater selectivity for SGLT2 over SGLT1. One study mentioned that the human IC50 was scaled from a rat model-estimated IC50 after correcting for interspecies differences.[2]

Q4: Beyond glucose transport, what other signaling pathways are affected by SGLT2 inhibitors like this compound?

A4: SGLT2 inhibitors have been shown to exert effects beyond their primary role in glucose reabsorption. These pleiotropic effects are thought to contribute to their cardiovascular and renal protective benefits. Key signaling pathways influenced by SGLT2 inhibitors include:

  • AMP-activated protein kinase (AMPK) signaling: Activation of AMPK can lead to improved cellular energy metabolism and reduced inflammation.

  • NLRP3 Inflammasome: Inhibition of the NLRP3 inflammasome pathway can reduce the production of pro-inflammatory cytokines.

  • NF-κB Signaling: Modulation of the NF-κB signaling pathway can also contribute to anti-inflammatory effects.

Troubleshooting Guide

Issue 1: High variability or inconsistent results in SGLT2 inhibition assays.

  • Potential Cause: Inconsistent cell health or passage number.

    • Troubleshooting Tip: Use a consistent cell line (e.g., HK-2, which endogenously expresses SGLT2) and maintain a consistent passage number for all experiments. Cells at high passage numbers may have altered protein expression, including SGLT2.

  • Potential Cause: Incomplete dissolution of this compound.

    • Troubleshooting Tip: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in the assay buffer. Prepare fresh dilutions for each experiment.

  • Potential Cause: High background signal in fluorescent glucose uptake assays.

    • Troubleshooting Tip: Optimize washing steps to remove excess fluorescent glucose analog (e.g., 2-NBDG). Perform control experiments with a known SGLT2 inhibitor (e.g., dapagliflozin) or in a sodium-free buffer to determine non-specific uptake.

Issue 2: Lower than expected potency of this compound in in vitro assays.

  • Potential Cause: Suboptimal assay conditions.

    • Troubleshooting Tip: Ensure the assay buffer contains a physiological concentration of sodium, as SGLT2 is a sodium-dependent transporter. The absence of sodium will prevent SGLT2-mediated glucose uptake.

  • Potential Cause: Degradation of the compound.

    • Troubleshooting Tip: Store this compound stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles.

  • Potential Cause: Incorrect concentration of fluorescent glucose analog.

    • Troubleshooting Tip: Titrate the concentration of the fluorescent glucose analog to find the optimal signal-to-noise ratio. High concentrations can lead to signal quenching.

Issue 3: Difficulty in translating in vitro doses to in vivo experiments.

  • Potential Cause: Differences in pharmacokinetics and metabolism between species.

    • Troubleshooting Tip: Refer to preclinical pharmacokinetic and pharmacodynamic modeling studies for this compound to inform dose selection for in vivo experiments.[2] Consider the reported effective clinical doses (25 mg and 50 mg) as a starting point for dose-range finding studies in animal models, with appropriate allometric scaling.

Data Presentation

Table 1: Clinical Efficacy of this compound (52-Week Study)

ParameterPlaceboThis compound (25 mg)This compound (50 mg)
Change in HbA1c (%) --0.58-0.58
Change in Fasting Plasma Glucose (mmol/L) +1.70-2.18-2.66
Change in 24-hour Urinary Glucose Excretion (g) +6.26+92.35+94.17
Change in Body Weight (kg) -Significant ReductionSignificant Reduction
Change in Systolic Blood Pressure (mmHg) -Significant ReductionSignificant Reduction

Data adapted from a multicentre, randomized, double-blind, placebo-controlled, phase 3 trial in Chinese patients with type 2 diabetes inadequately controlled with metformin (B114582) alone.

Table 2: Comparative In Vitro Potency of SGLT2 Inhibitors

SGLT2 InhibitorSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
This compound Comparable to Empagliflozin & Canagliflozin-Higher than Canagliflozin
Canagliflozin 4.2 ± 1.5663 ± 180~158
Dapagliflozin ---
Empagliflozin ---
Sotagliflozin 1.836~20

Note: A specific IC50 value for this compound is not publicly available. The information provided is based on comparative statements from preclinical studies. IC50 values for other inhibitors are provided for context.

Experimental Protocols

Protocol 1: Cell-Based SGLT2 Inhibition Assay using a Fluorescent Glucose Analog

This protocol describes a method to measure SGLT2-mediated glucose uptake in a human kidney proximal tubule cell line (HK-2) using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

  • HK-2 cells

  • Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS)

  • Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)

  • Sodium-free KRH buffer (replace NaCl with choline (B1196258) chloride)

  • 2-NBDG

  • This compound

  • Positive control inhibitor (e.g., Dapagliflozin)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HK-2 cells into a 96-well plate at a density that will achieve a confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Compound Preparation: Prepare stock solutions of this compound and control inhibitors in DMSO. Create serial dilutions in KRH buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Assay: a. Wash cells twice with KRH buffer. b. Add 100 µL of KRH buffer containing the desired concentration of this compound or vehicle (for total uptake) to the wells. c. For non-specific uptake control, add a high concentration of unlabeled D-glucose or use sodium-free KRH buffer. d. For a positive control, add a known SGLT2 inhibitor. e. Pre-incubate the plate at 37°C for 15-30 minutes. f. Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM. g. Incubate at 37°C for 30-60 minutes.

  • Termination and Measurement: a. Terminate uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer. b. Lyse the cells and measure the fluorescence using a plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: a. Subtract the background fluorescence (wells without cells). b. Calculate the percentage of inhibition for each concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake). c. Plot the dose-response curve and determine the IC50 value.

Mandatory Visualizations

SGLT2_Inhibition_Pathway cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose Glucose Na+ Na+ SGLT2 SGLT2 Na+->SGLT2 GLUT2 GLUT2 SGLT2->GLUT2 Glucose Transport Blood_Glucose Glucose GLUT2->Blood_Glucose This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of this compound action on SGLT2 in the renal proximal tubule.

Experimental_Workflow A 1. Seed HK-2 Cells in 96-well plate B 2. Culture for 24-48 hours A->B C 3. Wash cells with KRH buffer B->C D 4. Pre-incubate with This compound (15-30 min) C->D E 5. Add 2-NBDG (Fluorescent Glucose Analog) D->E F 6. Incubate (30-60 min) E->F G 7. Terminate uptake & Wash cells F->G H 8. Lyse cells & Measure Fluorescence G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Workflow for a cell-based SGLT2 inhibition assay.

Downstream_Signaling cluster_effects Cellular Effects cluster_outcomes Potential Outcomes SGLT2i SGLT2 Inhibition (e.g., this compound) AMPK ↑ AMPK Activation SGLT2i->AMPK NLRP3 ↓ NLRP3 Inflammasome Activation SGLT2i->NLRP3 NFkB ↓ NF-κB Signaling SGLT2i->NFkB Metabolism Improved Energy Metabolism AMPK->Metabolism Inflammation Reduced Inflammation NLRP3->Inflammation NFkB->Inflammation Protection Cardio-renal Protection Metabolism->Protection Inflammation->Protection

Caption: Potential downstream signaling effects of SGLT2 inhibition.

References

Technical Support Center: Mitigating Off-Target Effects of Janagliflozin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Janagliflozin in cell culture experiments. The focus is on identifying and mitigating potential off-target effects to ensure the validity and accuracy of your in vitro studies.

Disclaimer: Publicly available data on the specific off-target profile of this compound is limited. Therefore, this guidance is substantially based on the broader class of SGLT2 inhibitors. Researchers should always validate findings with appropriate controls.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing unexpected levels of cytotoxicity at concentrations where I expect to see specific SGLT2 inhibition. Is this an off-target effect of this compound?

A1: Unanticipated cytotoxicity can indeed be an off-target effect. While this compound is a selective SGLT2 inhibitor, high concentrations may impact other cellular processes.

Troubleshooting Steps:

  • Determine the Cytotoxic IC50: Conduct a dose-response experiment using a cell viability assay (e.g., MTT, LDH) to determine the concentration of this compound that causes 50% cell death (IC50) in your specific cell line. This will help you establish a working concentration range well below the cytotoxic threshold.

  • Compare with a Structurally Different SGLT2 Inhibitor: If possible, repeat the experiment with another SGLT2 inhibitor (e.g., Dapagliflozin, Empagliflozin) that has a different chemical structure. If the cytotoxicity is not observed with the other inhibitor at equivalent SGLT2-inhibiting concentrations, it suggests a potential off-target effect specific to this compound's structure.

  • Assess Mitochondrial Function: Some SGLT2 inhibitors, like Canagliflozin, have been reported to affect mitochondrial function.[1][2] Assess mitochondrial respiration using a Seahorse XF Analyzer or similar technology to see if this compound impacts oxygen consumption rates in your cells.

  • Check for Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%).

Q2: I'm observing changes in cell proliferation (either inhibition or stimulation) that don't seem to be related to SGLT2 inhibition. How can I investigate this?

A2: Effects on cell proliferation are a known off-target phenomenon for some SGLT2 inhibitors.[3][4]

Troubleshooting Steps:

  • Confirm SGLT2 Expression: Verify that your cell line expresses SGLT2. If the cells do not express the target, any observed effect is, by definition, off-target. Use techniques like Western blotting or qPCR to confirm SGLT2 expression.

  • Titrate the Concentration: Perform a dose-response curve for cell proliferation (e.g., using a BrdU or crystal violet assay). Correlate the proliferation phenotype with the known IC50 of this compound for SGLT2. Effects seen at concentrations significantly higher than the SGLT2 IC50 are more likely to be off-target.

  • Analyze Cell Cycle Progression: Use flow cytometry to analyze the cell cycle distribution (G0/G1, S, G2/M phases) of cells treated with this compound. This can help identify if the compound is causing cell cycle arrest.[3]

  • Investigate Key Signaling Pathways: Assess the phosphorylation status of key proteins in proliferation-related signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, via Western blot.

Q3: How can I be sure that the effects I'm seeing are due to SGLT2 inhibition and not off-target interactions with SGLT1?

A3: Differentiating between SGLT2 and SGLT1 inhibition is crucial, especially in cell lines that may express both transporters.

Troubleshooting Steps:

  • Characterize Transporter Expression: Determine the relative expression levels of SGLT1 and SGLT2 in your cell line using qPCR or Western blotting.

  • Use a Highly Selective SGLT2 Inhibitor as a Control: Compare the effects of this compound with a highly selective SGLT2 inhibitor (e.g., Empagliflozin, which has >2500-fold selectivity for SGLT2 over SGLT1).[5] If the observed effect is less pronounced with the more selective compound, it may suggest an SGLT1-mediated off-target effect of this compound.

  • Utilize a Dual SGLT1/2 Inhibitor: As a counterpoint, using a known dual inhibitor can help to characterize the phenotype associated with SGLT1 inhibition in your system.

  • Genetic Knockdown: If feasible, use siRNA or shRNA to specifically knock down SGLT1 or SGLT2 expression. This will definitively separate the on-target from off-target effects related to these transporters.

Data Presentation

Table 1: Comparative Selectivity of SGLT2 Inhibitors

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
This compound Data not publicly availableData not publicly availableData not publicly available
Ipragliflozin7.41876~254-fold[5]
Canagliflozin2.2910~413-fold[5]
Dapagliflozin1.11350~1200-fold[5]
Empagliflozin3.18300>2500-fold[5]
Sotagliflozin1.836~20-fold (Dual Inhibitor)[5]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.

Protocol 2: Western Blot for MAPK/ERK and PI3K/Akt Pathway Activation

This protocol is to assess the effect of this compound on key signaling pathways.

Materials:

  • Cells and culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

On_Target_vs_Off_Target_Effects This compound This compound SGLT2 SGLT2 This compound->SGLT2 On-Target Inhibition Off_Target_1 SGLT1 This compound->Off_Target_1 Off-Target Interaction (Concentration-Dependent) Off_Target_2 Mitochondrial Proteins This compound->Off_Target_2 Off-Target Interaction (Concentration-Dependent) Off_Target_3 Kinases (e.g., MAPK, Akt) This compound->Off_Target_3 Off-Target Interaction (Concentration-Dependent) Glucose_Reabsorption Glucose_Reabsorption SGLT2->Glucose_Reabsorption Blocks Cell_Phenotype_OnTarget Desired Cellular Phenotype Glucose_Reabsorption->Cell_Phenotype_OnTarget Leads to Cell_Phenotype_OffTarget Unintended Cellular Phenotypes (e.g., Cytotoxicity, Altered Proliferation) Off_Target_1->Cell_Phenotype_OffTarget Off_Target_2->Cell_Phenotype_OffTarget Off_Target_3->Cell_Phenotype_OffTarget

Caption: On-target vs. potential off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Check_Concentration Is this compound Concentration Well Above SGLT2 IC50? Start->Check_Concentration Confirm_SGLT2 Confirm SGLT2 Expression in Cell Line (qPCR/WB) Check_Concentration->Confirm_SGLT2 No Viability_Assay Perform Cell Viability Assay (e.g., MTT, LDH) Check_Concentration->Viability_Assay Yes Conclusion_OnTarget Phenotype Likely On-Target Confirm_SGLT2->Conclusion_OnTarget Compare_Inhibitors Compare with Structurally Different SGLT2 Inhibitor Viability_Assay->Compare_Inhibitors Investigate_Pathways Investigate Off-Target Pathways (Mitochondria, MAPK, Akt) Compare_Inhibitors->Investigate_Pathways Conclusion_OffTarget Phenotype Likely Off-Target Investigate_Pathways->Conclusion_OffTarget Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SGLT2 SGLT2 SGLT1 SGLT1 GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K RAF RAF GrowthFactorReceptor->RAF Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Mitochondrion Mitochondrion This compound This compound This compound->SGLT2 Inhibits (On-Target) This compound->SGLT1 May Inhibit (Off-Target) This compound->GrowthFactorReceptor Potential Indirect Effects This compound->Mitochondrion Potential Off-Target Effect Glucose_Na Glucose + Na+ Glucose_Na->SGLT2 Glucose_Na->SGLT1

References

Technical Support Center: Enhancing the Solution Stability of Janagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Janagliflozin in solution during experimental procedures.

Disclaimer: As specific stability data for this compound is not extensively available in public literature, the following guidance is substantially based on data from structurally similar C-glycoside SGLT2 inhibitors, such as Canagliflozin and Empagliflozin. This information should be used as a directional guide for troubleshooting and developing protocols for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears cloudy or has precipitated upon standing. What could be the cause and how can I resolve it?

A1: Precipitation of this compound in solution can be attributed to several factors:

  • Solubility Limits: You may have exceeded the solubility of this compound in the chosen solvent system. Verify the concentration of your solution against known solubility data for this compound or similar compounds. If the concentration is too high, you may need to dilute the solution or use a co-solvent system.

  • pH Effects: The solubility of ionizable compounds is often pH-dependent. Although this compound is not strongly ionizable, pH extremes can affect its stability and solubility. Ensure the pH of your buffer is within a neutral and stable range for C-glycosides, typically between pH 6 and 8.

  • Temperature: Solubility can be temperature-dependent. If you prepared the solution at an elevated temperature, the compound might precipitate upon cooling to room temperature. If possible, prepare the solution at the temperature of your experiment.

  • Solution:

    • Confirm the solubility of this compound in your specific solvent and buffer system.

    • Consider using a co-solvent such as ethanol, DMSO, or polyethylene (B3416737) glycol (PEG) to improve solubility, ensuring the co-solvent is compatible with your experimental setup.

    • Adjust the pH of your solution to a neutral range using appropriate buffers.

    • If the precipitate is the active compound, gentle warming and sonication may help redissolve it, but be cautious about potential degradation at higher temperatures.

Q2: I am observing a loss of this compound concentration in my stock solution over time, even when stored at 4°C. What is the likely cause?

A2: Loss of active compound concentration suggests degradation. Based on studies of similar SGLT2 inhibitors, the most probable causes are:

  • Oxidation: C-glycosides can be susceptible to oxidative degradation.[1] This can be initiated by dissolved oxygen in the solvent, exposure to air, or the presence of trace metal ions that can catalyze oxidation reactions.

  • Hydrolysis: Although C-glycosides are generally more resistant to hydrolysis than O-glycosides, degradation can still occur under strongly acidic or basic conditions, especially with prolonged storage or at elevated temperatures.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.

  • Troubleshooting Steps:

    • Protect from Light: Store stock solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

    • Inert Atmosphere: For long-term storage, consider preparing the solution with de-gassed solvents and storing it under an inert atmosphere (e.g., nitrogen or argon).

    • Use of Additives:

      • Antioxidants: Consider adding an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid to your solution, if compatible with your experimental design.

      • Chelating Agents: To mitigate metal-catalyzed oxidation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) can be beneficial.

    • pH Control: Ensure your solution is buffered to a neutral pH to minimize acid or base-catalyzed hydrolysis.

Q3: My experimental results are inconsistent. Could the stability of this compound in the assay buffer be a factor?

A3: Yes, inconsistent results can be a sign of compound instability in the experimental medium.

  • Assay Buffer Composition: Components in your assay buffer, such as certain salts or additives, could be reacting with this compound.

  • Incubation Time and Temperature: Long incubation times or elevated temperatures during your experiment can accelerate degradation.

  • Recommendations:

    • Perform a Stability Check: Assess the stability of this compound in your assay buffer under the exact experimental conditions (time, temperature, light exposure). Analyze samples at the beginning and end of the incubation period by a suitable analytical method like HPLC to quantify any degradation.

    • Minimize Exposure: Prepare fresh solutions of Janagliflocin for each experiment and minimize the time the compound spends in the assay buffer before analysis.

    • Optimize Conditions: If significant degradation is observed, consider reducing the incubation time or temperature of your assay, if the protocol allows.

Quantitative Data on SGLT2 Inhibitor Stability

The following table summarizes forced degradation data for Empagliflozin, a structurally related SGLT2 inhibitor. This data can serve as a reference for designing experiments and anticipating the stability profile of this compound.

Stress ConditionReagent/ParametersDurationEmpagliflozin Degradation (%)Reference
Acid Hydrolysis 0.1N HCl5 days~5%[2]
Base Hydrolysis 0.1N NaOH5 days~10%[2]
Oxidative Degradation 30% H₂O₂5 days~8%[2]
Thermal Degradation 60°C5 days~3%[2]
Photolytic Degradation UV light5 days~12%[2]

Note: The extent of degradation is highly dependent on the specific experimental conditions (e.g., temperature, concentration of stressing agent).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and degradation pathways, in accordance with ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1N HCl.

    • Incubate the mixture at 60°C for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1N NaOH.

    • Incubate at 60°C and sample at the same time points as the acid hydrolysis.

    • Neutralize the samples with 1N HCl before dilution and analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and sample at various time points.

    • Dilute the samples with the mobile phase for analysis.

  • Thermal Degradation:

    • Dilute the stock solution in a neutral buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Incubate at a high temperature (e.g., 70°C) and sample at various time points.

    • Cool the samples to room temperature before analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Sample both the exposed and control solutions at various time points for analysis.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • The method should be able to separate the intact this compound from all degradation products.

    • Calculate the percentage of degradation for each condition.

Visualizations

Experimental_Workflow_for_Stability_Assessment start Start: this compound Stock Solution prepare_samples Prepare Samples under Different Stress Conditions start->prepare_samples acid Acid Hydrolysis (e.g., 1N HCl, 60°C) prepare_samples->acid base Base Hydrolysis (e.g., 1N NaOH, 60°C) prepare_samples->base oxidation Oxidative Stress (e.g., 30% H2O2, RT) prepare_samples->oxidation thermal Thermal Stress (e.g., 70°C in buffer) prepare_samples->thermal photo Photolytic Stress (UV Light) prepare_samples->photo hplc_analysis Analyze by Stability-Indicating HPLC-UV Method acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Data Analysis: - Peak Purity - % Degradation - Identify Degradants hplc_analysis->data_analysis end End: Stability Profile of this compound data_analysis->end

Caption: Workflow for assessing this compound stability.

Hypothetical_Degradation_Pathway This compound This compound oxidative_stress Oxidative Stress (e.g., H2O2, Metal Ions) This compound->oxidative_stress hydrolytic_stress Hydrolytic Stress (Strong Acid/Base) This compound->hydrolytic_stress photolytic_stress Photolytic Stress (UV Light) This compound->photolytic_stress oxidized_product Oxidized Degradation Product(s) oxidative_stress->oxidized_product Major Pathway for SGLT2 Inhibitors hydrolyzed_product Hydrolyzed Aglycone or other fragments hydrolytic_stress->hydrolyzed_product Possible under harsh conditions photo_product Photodegradation Product(s) photolytic_stress->photo_product Compound-specific

Caption: Potential degradation pathways for this compound.

References

Janagliflozin Experiments: Technical Support Center for Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues encountered during in vitro and in vivo experiments with Janagliflozin, a selective SGLT2 inhibitor. Our aim is to help you navigate experimental challenges, interpret your data accurately, and ensure the robustness of your research findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter.

In Vitro Assays

Question 1: Why is the observed potency (IC50) of this compound in our glucose uptake assay lower than expected or inconsistent between experiments?

Possible Causes & Solutions:

  • Cell Line Health and Passage Number: The expression levels of SGLT2 can decrease with increasing cell passage number in commonly used human kidney proximal tubule cell lines like HK-2.[1] This leads to a reduced signal window and an underestimation of inhibitor potency.

    • Recommendation: Use cells within a defined low passage number range. Regularly perform quality control checks, such as verifying SGLT2 expression via Western blot or qPCR.

  • Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility or stability in certain assay buffers, leading to a lower effective concentration.

    • Recommendation: Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in the assay buffer. Visually inspect for any precipitation. It is also advisable to prepare fresh dilutions for each experiment.

  • Assay Buffer Composition: SGLT2 is a sodium-dependent transporter. The absence or low concentration of sodium in your assay buffer will significantly reduce SGLT2 activity and mask the inhibitory effect of this compound.[1]

    • Recommendation: Your assay buffer (e.g., KRH buffer) must contain a physiological concentration of sodium. Include a control where cells are incubated in a sodium-free buffer to distinguish SGLT2-mediated glucose uptake from that of other transporters.[1]

  • Inconsistent Data Analysis: The method used to fit the dose-response curve can impact the calculated IC50 value.

    • Recommendation: Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic equation) to analyze your data.[1]

Question 2: We are observing a high background signal or low signal-to-noise ratio in our fluorescent glucose analog (e.g., 2-NBDG) uptake assay. What can we do to improve this?

Possible Causes & Solutions:

  • Non-Specific Uptake or Binding of the Fluorescent Probe: Fluorescent glucose analogs can be taken up by cells through other glucose transporters (GLUTs) or bind non-specifically to the cell surface or plasticware.

    • Recommendation: Increase the number and stringency of washing steps after incubating with the fluorescent probe. Using ice-cold wash buffer can help reduce cell membrane fluidity and non-specific interactions.[1] Including a control with a high concentration of a non-metabolizable glucose analog or a known glucose transport inhibitor like phlorizin (B1677692) can help quantify non-specific uptake.[1]

  • Suboptimal Concentration of the Fluorescent Probe: Higher concentrations of fluorescent probes do not always result in a better signal and can lead to increased background and fluorescence quenching.[1]

    • Recommendation: Perform a concentration-response curve for the fluorescent glucose analog to determine the optimal concentration that provides a good signal-to-noise ratio.[1]

Cellular and Molecular Mechanisms

Question 3: We are observing changes in cellular energy metabolism (e.g., altered ATP levels, activation of AMPK) in our this compound-treated cells, which seems independent of SGLT2 inhibition. Is this an expected off-target effect?

Answer: Yes, this is a recognized off-target effect of some SGLT2 inhibitors. While this compound's primary mechanism is the inhibition of SGLT2, some compounds in this class, notably canagliflozin (B192856), have been shown to directly activate AMP-activated protein kinase (AMPK). This activation is thought to occur through the inhibition of mitochondrial complex I, leading to an increase in the cellular AMP/ATP ratio. AMPK activation can, in turn, influence a wide range of downstream metabolic pathways, including fatty acid oxidation and synthesis.

Question 4: Our experiments show that this compound is altering the expression of genes related to mitochondrial biogenesis and oxidative stress, such as PGC-1α and SIRT1. What is the potential mechanism?

Answer: SGLT2 inhibitors can induce a state that mimics fasting or nutrient deprivation. This can lead to the activation of sirtuin-1 (SIRT1), a key regulator of cellular metabolism and stress responses. Activated SIRT1 can deacetylate and activate downstream targets like peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This pathway can lead to improvements in mitochondrial function and a reduction in oxidative stress.

In Vivo Experiments

Question 5: In our animal models treated with this compound, we are observing unexpected physiological effects such as alterations in urine volume and electrolyte balance. How should we interpret these findings?

Answer: Increased urine volume (osmotic diuresis) is an expected consequence of SGLT2 inhibition due to the increased glucose concentration in the renal tubules. This can sometimes be accompanied by mild natriuresis. These effects are generally considered part of the on-target pharmacology of SGLT2 inhibitors. However, it is crucial to monitor for signs of dehydration or significant electrolyte imbalances, especially in long-term studies or when using higher doses.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other SGLT2 inhibitors to provide a reference for expected experimental outcomes.

Table 1: In Vitro Potency of SGLT2 Inhibitors (Representative Data)

CompoundSGLT1 IC50 (nM)SGLT2 IC50 (nM)Selectivity (SGLT1/SGLT2)
Canagliflozin663 ± 1804.2 ± 1.5~158-fold
Dapagliflozin14001.2~1167-fold
Empagliflozin (B1684318)83003.1~2677-fold

Data for canagliflozin, dapagliflozin, and empagliflozin are provided as representative examples of SGLT2 inhibitor potency and selectivity.

Table 2: Clinical Efficacy of this compound (Phase 3 Trial Data)

ParameterPlaceboThis compound 25 mgThis compound 50 mg
Change in HbA1c (%) at Week 24
Monotherapy-0.80-0.80
Add-on to Metformin-0.58-0.58
Change in Fasting Plasma Glucose (mmol/L) at Week 24 (Add-on to Metformin) +0.44-1.03-1.04
Change in Body Weight (kg) at Week 24 (Add-on to Metformin) -0.68-2.04-2.18
Change in Systolic Blood Pressure (mmHg) at Week 24 (Add-on to Metformin) -0.2-3.4-3.6
24-hour Urinary Glucose Excretion (g) after multiple doses 6.2692.3594.17

Data compiled from published Phase 3 clinical trial results for this compound.[2][3]

Experimental Protocols

Cell-Based Glucose Uptake Assay using a Fluorescent Glucose Analog (2-NBDG)

This protocol describes a common method to assess the inhibitory activity of this compound on SGLT2-mediated glucose uptake in a human kidney cell line.

Materials:

  • Human kidney proximal tubule cell line (e.g., HK-2)

  • Cell culture medium (e.g., DMEM) with supplements

  • Krebs-Ringer-HEPES (KRH) buffer (with and without sodium)

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • This compound and other control compounds (e.g., a known SGLT2 inhibitor)

  • Vehicle (e.g., DMSO)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HK-2 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Cell Starvation: On the day of the assay, gently wash the cells twice with pre-warmed KRH buffer (sodium-containing). Then, incubate the cells in KRH buffer for 1-2 hours at 37°C to starve them of glucose.

  • Compound Incubation: Prepare serial dilutions of this compound in KRH buffer. Remove the starvation buffer and add the compound dilutions to the respective wells. Include vehicle-only wells (for 100% activity) and wells with a known SGLT2 inhibitor at a high concentration (for 0% activity). Pre-incubate the cells with the compounds for 15-30 minutes at 37°C.

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM. Incubate the plate at 37°C for 30-60 minutes.

  • Termination of Uptake: Aspirate the 2-NBDG containing medium and immediately wash the cells three times with ice-cold, sodium-free KRH buffer to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Add KRH buffer or a suitable lysis buffer to each well and measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Subtract the background fluorescence (wells with no cells). To determine SGLT2-specific uptake, subtract the fluorescence from wells incubated in sodium-free buffer. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for AMPK Phosphorylation

This protocol is for detecting the activation of AMPK by measuring the phosphorylation of its catalytic alpha subunit at Threonine 172.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12)

  • Cell culture medium and supplements

  • This compound

  • Vehicle (e.g., DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle for the specified time.

  • Cell Lysis: After treatment, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-AMPKα antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection: Incubate the membrane with the chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total-AMPKα antibody to normalize the phospho-signal to the total amount of AMPK protein.

Visualizations

Signaling Pathways and Experimental Workflows

SGLT2_Inhibition_Pathway cluster_lumen cluster_cell cluster_blood Lumen Renal Tubule Lumen Cell Proximal Tubule Cell Blood Bloodstream GLUT2 GLUT2 Cell->GLUT2 Facilitated Diffusion Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Co-transport Sodium_Lumen Na+ Sodium_Lumen->SGLT2 Co-transport SGLT2->Cell Glucose_Blood Glucose GLUT2->Glucose_Blood This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of SGLT2 Inhibition by this compound.

AMPK_Activation_Pathway SGLT2i SGLT2 Inhibitor (e.g., this compound) Mito Mitochondrial Complex I SGLT2i->Mito Inhibition (Off-target) SIRT1 SIRT1 SGLT2i->SIRT1 Activation (Nutrient Deprivation Mimicry) AMP_ATP Increased AMP/ATP Ratio Mito->AMP_ATP Decreased ATP Production AMPK AMPK AMP_ATP->AMPK Activation AMPK->SIRT1 Activation Metabolic_Effects Downstream Metabolic Effects AMPK->Metabolic_Effects Phosphorylation of Downstream Targets PGC1a PGC-1α SIRT1->PGC1a Deacetylation & Activation Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Increased Transcription

Caption: Off-target signaling pathways activated by SGLT2 inhibitors.

Glucose_Uptake_Workflow Start Start Seed Seed HK-2 cells in 96-well plate Start->Seed Starve Starve cells in KRH buffer Seed->Starve Treat Treat with this compound or vehicle Starve->Treat Add_2NBDG Add 2-NBDG (fluorescent glucose analog) Treat->Add_2NBDG Incubate Incubate at 37°C Add_2NBDG->Incubate Wash Wash with ice-cold sodium-free KRH buffer Incubate->Wash Read Measure intracellular fluorescence Wash->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for a 2-NBDG glucose uptake assay.

Western_Blot_Workflow Start Start Treat_Cells Treat cells with This compound Start->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary Ab (e.g., anti-pAMPK) Block->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary Ab Primary_Ab->Secondary_Ab Detect Detect chemiluminescent signal Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

References

Technical Support Center: Refinement of Analytical Techniques for Janagliflozin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical quantification of Janagliflozin and its metabolites. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound and what are their general properties?

A1: The primary metabolite of this compound identified in pharmacokinetic studies is XZP-5185.[1] Like other SGLT2 inhibitors, this compound is expected to undergo extensive hepatic metabolism, primarily through glucuronidation to form inactive metabolites.[1] These glucuronide conjugates are generally more polar than the parent drug, which influences their chromatographic behavior and extraction from biological matrices. Researchers should anticipate the presence of O-glucuronides as major metabolites.

Q2: Which analytical technique is most suitable for the quantification of this compound and its metabolites in biological samples?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of SGLT2 inhibitors like this compound and their metabolites.[2][3] This technique offers the required high sensitivity and selectivity to accurately measure low concentrations of the analytes in complex biological matrices such as plasma and urine.[2][3]

Q3: What are the key considerations for sample preparation when analyzing this compound and its metabolites?

A3: The choice of sample preparation technique is critical and depends on the biological matrix. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method for plasma samples, often using acetonitrile (B52724) or methanol. It is effective for removing proteins but may not eliminate all matrix interferences.[4]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analytes of interest into an immiscible organic solvent. The choice of solvent (e.g., ethyl acetate, methyl tert-butyl ether) is crucial and needs to be optimized based on the polarity of this compound and its metabolites.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a solid sorbent to selectively retain and elute the analytes.[5] This method is particularly useful for complex matrices like urine to minimize matrix effects.[5]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound metabolites, especially in urine?

A4: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis.[6][7] To mitigate these:

  • Optimize Chromatography: Ensure chromatographic separation of analytes from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS behaves nearly identically to the analyte during sample preparation, chromatography, and ionization.[5]

  • Dilute the Sample: For complex matrices like urine, simple dilution can significantly reduce the concentration of interfering substances.[8]

  • Improve Sample Cleanup: Employ more rigorous sample preparation methods like SPE to remove interfering compounds.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Injector Issues Clean the injector and ensure proper sample draw and injection.
Peak Splitting Check for a partially blocked frit or a void in the column packing.
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Dirty Ion Source Clean the ion source components as per the manufacturer's instructions.
Matrix Effects Improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard.[5][7][8]
Leaks in the LC System Check all fittings and connections for any signs of leakage.
Issue 3: Inconsistent or Shifting Retention Times
Potential Cause Troubleshooting Step
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing.
Fluctuating Column Temperature Use a column oven to maintain a stable temperature.
Column Degradation Replace the column if it has exceeded its lifetime or performance has deteriorated.
Air Bubbles in the Pump Degas the mobile phase and prime the pumps.
Issue 4: Low or No Analyte Signal
Potential Cause Troubleshooting Step
Incorrect MS/MS Transition Optimize the precursor and product ion masses for this compound and its metabolites.
Poor Ionization Adjust ion source parameters (e.g., spray voltage, gas flows, temperature).
Sample Degradation Ensure proper sample handling and storage conditions.
Inefficient Sample Extraction Optimize the sample preparation method to improve recovery.

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound and its Metabolites in Human Plasma

This protocol is a template and should be optimized and validated for your specific laboratory conditions.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of this compound).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing pure standards of this compound and its metabolites to identify the optimal precursor and product ions.

    • Ion Source Parameters: Optimize spray voltage, nebulizer gas, and drying gas flow rates for maximum signal intensity.

Data Presentation

Table 1: Example MRM Transitions for SGLT2 Inhibitors (Adaptable for this compound)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
XZP-5185To be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Note: The user must determine the optimal MRM transitions and collision energies for this compound and its specific metabolites through experimental infusion and optimization.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma/Urine Sample Spike Spike with Internal Standard Plasma->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem Encountered (e.g., Poor Peak Shape) cause1 Chromatography Issue start->cause1 cause2 Sample Preparation Issue start->cause2 cause3 Mass Spectrometer Issue start->cause3 sol1 Check Mobile Phase Inspect Column Adjust Gradient cause1->sol1 sol2 Optimize Extraction Check for Degradation Evaluate Matrix Effects cause2->sol2 sol3 Clean Ion Source Optimize MS Parameters Calibrate Instrument cause3->sol3 end Issue Resolved sol1->end Resolved sol2->end Resolved sol3->end Resolved

References

Janagliflozin Renal Impairment Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting for renal impairment in studies involving Janagliflozin, a novel sodium-glucose co-transporter 2 (SGLT2) inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the pharmacokinetics of this compound?

A1: Based on a clinical trial in Chinese type 2 diabetes mellitus (T2DM) patients (CTR20192721), the plasma exposure to this compound is not significantly altered by renal impairment.[1][2] Following a 50 mg oral dose, plasma exposure was similar in patients with normal renal function and those with mild to moderate renal impairment.[1][2] A slight, non-clinically significant increase in the area under the curve (AUC) of approximately 11% was observed in patients with moderate renal impairment compared to those with normal renal function.[1][2] A physiologically based pharmacokinetic (PBPK) model also predicts that this compound exposure remains stable regardless of the severity of renal impairment, suggesting that dose adjustments may be less critical.

Q2: Is a dose adjustment for this compound required for patients with renal impairment?

Q3: How does renal impairment impact the pharmacodynamic effect of this compound?

A3: this compound has been shown to significantly promote urinary glucose excretion (UGE) even in patients with reduced eGFR.[1][2] As with other SGLT2 inhibitors, the glucosuric effect of this compound is dependent on the glomerular filtration of glucose. Therefore, the magnitude of UGE is expected to decrease as renal function declines.[6]

Q4: What is the safety and tolerability profile of this compound in patients with renal impairment?

A4: In the CTR20192721 trial, this compound was well-tolerated in T2DM patients with and without renal impairment, and no serious adverse events were reported.[1][2]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in T2DM Patients with Varying Degrees of Renal Function (CTR20192721 Trial).

Renal Function GroupeGFR (mL/min/1.73m²)This compound Plasma Exposure (AUC)
Normal Renal Function≥ 90Baseline
Mild Renal Impairment60 to < 90Similar to normal
Moderate Renal Impairment30 to < 60Slightly increased (~11%)

Note: Specific mean AUC and Cmax values from the CTR20192721 trial are not publicly available. The information presented is based on the qualitative descriptions in the cited publication.

Table 2: Dosing Recommendations for Other SGLT2 Inhibitors in Adults with Chronic Kidney Disease (for reference).

SGLT2 InhibitoreGFR ≥60 mL/min/1.73m²eGFR 30 to <60 mL/min/1.73m²eGFR <30 mL/min/1.73m²
Canagliflozin100 mg once daily, may increase to 300 mg100 mg once dailyInitiation not recommended
Dapagliflozin10 mg once daily10 mg once dailyInitiation not recommended
Empagliflozin10 mg once daily, may increase to 25 mg10 mg once dailyInitiation not recommended

Disclaimer: This table provides general dosing information for other SGLT2 inhibitors and should not be directly extrapolated to this compound. Researchers must consult the specific prescribing information for each drug.

Experimental Protocols

Protocol: Pharmacokinetic and Pharmacodynamic Evaluation of this compound in T2DM Patients with Renal Impairment (based on CTR20192721).

1. Study Design:

  • An open-label, single-dose study.

2. Patient Population:

  • 30 patients with type 2 diabetes mellitus.

  • Patients were stratified into four groups based on their estimated glomerular filtration rate (eGFR):

    • Normal renal function: eGFR ≥ 90 mL/min/1.73m²

    • Mild renal impairment: eGFR 60 to < 90 mL/min/1.73m²

    • Moderate renal impairment I: eGFR 45 to < 60 mL/min/1.73m²

    • Moderate renal impairment II: eGFR 30 to < 45 mL/min/1.73m²[2]

3. Investigational Product Administration:

  • A single oral dose of 50 mg this compound was administered to all participants.[1][2]

4. Sample Collection:

  • Serial plasma samples were collected at predefined time points to determine the pharmacokinetic profile of this compound and its metabolite.

  • Urine samples were collected to measure urinary glucose excretion.[1][2]

5. Bioanalytical Methods:

  • Plasma and urine concentrations of this compound and its metabolites were quantified using a validated bioanalytical method (e.g., LC-MS/MS).

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), and Time to Maximum Concentration (Tmax) were calculated for this compound and its metabolite in each renal function group.

7. Pharmacodynamic Analysis:

  • The total amount of glucose excreted in the urine over a specified period (e.g., 24 hours) was determined to assess the pharmacodynamic effect of this compound.

Visualizations

Janagliflozin_Mechanism_of_Action cluster_renal_tubule Proximal Renal Tubule Lumen Tubular Lumen (Filtrate) SGLT2 SGLT2 Lumen->SGLT2 Glucose & Na+ Urine Increased Urinary Glucose Excretion Lumen->Urine Glucose EpithelialCell Tubular Epithelial Cell GLUT2 GLUT2 EpithelialCell->GLUT2 Glucose Blood Bloodstream SGLT2->EpithelialCell GLUT2->Blood This compound This compound This compound->Inhibition Inhibition->SGLT2 Inhibits

Caption: Mechanism of action of this compound in the proximal renal tubule.

Experimental_Workflow Start Patient Recruitment (T2DM, n=30) Stratification Stratification by eGFR Start->Stratification Group1 Normal Renal Function (eGFR ≥ 90) Stratification->Group1 Group2 Mild Renal Impairment (eGFR 60 to < 90) Stratification->Group2 Group3 Moderate RI-I (eGFR 45 to < 60) Stratification->Group3 Group4 Moderate RI-II (eGFR 30 to < 45) Stratification->Group4 Dosing Administer Single 50 mg Oral Dose of this compound Group1->Dosing Group2->Dosing Group3->Dosing Group4->Dosing Sampling Collect Plasma and Urine Samples Dosing->Sampling Analysis Pharmacokinetic and Pharmacodynamic Analysis Sampling->Analysis End Data Interpretation Analysis->End

Caption: Workflow of the this compound renal impairment clinical trial.

Dose_Adjustment_Logic Start Patient with Renal Impairment Considered for this compound Study AssessPK Assess Pharmacokinetics: Similar Plasma Exposure? Start->AssessPK AssessPD Assess Pharmacodynamics: Sufficient Glucosuric Effect? AssessPK->AssessPD Yes AssessSafety Assess Safety: Well-Tolerated? AssessPD->AssessSafety Yes NoAdjustment Conclusion from available data: No Dose Adjustment Likely Required AssessSafety->NoAdjustment Yes Monitor Monitor Renal Function and Adverse Events NoAdjustment->Monitor YesPK Yes YesPD Yes YesSafety Yes

Caption: Logical framework for considering dose adjustments of this compound.

References

Technical Support Center: Managing Adverse Effects of Janagliflozin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Janagliflozin in animal models. The information is designed to help anticipate and manage potential adverse effects during preclinical studies.

Disclaimer: this compound is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor.[1][2][3] While preclinical safety and toxicology data specific to this compound are not extensively available in the public domain, this guide draws upon established class effects of SGLT2 inhibitors and data from studies on similar molecules like canagliflozin (B192856), dapagliflozin, and empagliflozin (B1684318). Researchers should always refer to the specific investigator's brochure and internal safety pharmacology reports for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally selective SGLT2 inhibitor.[1][4] SGLT2 is a protein primarily located in the proximal renal tubules and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1][2] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and consequently lowering blood glucose levels.[1][2][3] This mechanism is independent of insulin (B600854) action.[3]

Q2: What are the most common adverse effects observed with SGLT2 inhibitors in animal models?

A2: Based on preclinical studies with various SGLT2 inhibitors, the most commonly anticipated adverse effects in animal models include:

  • Volume Depletion-Related Effects: Due to osmotic diuresis caused by glucosuria, signs of dehydration, increased urine volume, and mild electrolyte loss can be observed.[5][6]

  • Genitourinary Tract Infections: Increased urinary glucose can create a favorable environment for microbial growth, potentially leading to a higher incidence of urinary tract and genital mycotic infections.[7][8][9]

  • Bone Metabolism Alterations: Some SGLT2 inhibitors, like canagliflozin, have been associated with changes in bone turnover markers and a potential increased risk of fractures in animal models.[3][10][11]

  • Euglycemic Ketoacidosis (euDKA): While less common, this serious metabolic complication has been reported. It is characterized by ketoacidosis without significant hyperglycemia.[12][13][14]

  • Gastrointestinal Issues: Diarrhea and vomiting have been reported as side effects in some animal species.

Q3: Are there any specific organ toxicities to be aware of?

A3: High-dose studies of some SGLT2 inhibitors have indicated potential target organs. For instance, studies with canagliflozin identified the kidney and bone as key target organs in rats, mice, and dogs.[2] High doses of sitagliptin, another anti-diabetic agent, showed kidney and liver necrosis in rats.[1] Researchers should carefully monitor renal and hepatic function, especially in long-term, high-dose studies.

Troubleshooting Guides

Issue 1: Signs of Dehydration and Volume Depletion
  • Symptoms: Increased water consumption, increased urine output (polyuria), lethargy, dry mucous membranes, and changes in skin turgor.

  • Underlying Cause: The primary mechanism of SGLT2 inhibitors is to induce glucosuria, which leads to osmotic diuresis and subsequent fluid loss.

  • Troubleshooting Steps:

    • Ensure Ad Libitum Water Access: Confirm that animals have unrestricted access to fresh drinking water at all times.

    • Monitor Fluid Intake and Urine Output: Quantify daily water consumption and urine volume to assess the degree of diuresis.

    • Assess Hydration Status: Regularly monitor clinical signs of dehydration. In some cases, measuring hematocrit or serum electrolyte levels may be warranted.

    • Dose Adjustment: If signs of severe dehydration are observed, consider a dose reduction of this compound after consulting with the study director.

Issue 2: Suspected Urinary Tract or Genital Infections
  • Symptoms: Increased frequency of urination, abnormal color or odor of urine, excessive grooming of the genital area, and in some cases, systemic signs like lethargy or fever.

  • Underlying Cause: Glucosuria creates a favorable environment for the growth of bacteria and fungi in the urinary and genital tracts.[7][8]

  • Troubleshooting Steps:

    • Urine and/or Swab Culture: Collect a sterile urine sample or a swab from the affected area for microbiological culture and sensitivity testing to identify the causative agent.

    • Veterinary Consultation: Consult with the attending veterinarian for appropriate antimicrobial or antifungal therapy based on culture results.

    • Maintain Hygiene: Ensure clean caging and bedding to minimize environmental microbial load.

    • Dose-Response Relationship: In studies with canagliflozin and dapagliflozin, the incidence of urinary tract infections was found to be dose-dependent.[8] Consider if the dose of this compound can be adjusted.

Issue 3: Concerns Regarding Bone Health and Fractures
  • Symptoms: Lameness, reluctance to move, or palpable bone abnormalities. Spontaneous fractures may occur in long-term studies.

  • Underlying Cause: Some SGLT2 inhibitors can affect mineral and bone metabolism.[3] Canagliflozin has been shown to increase markers of bone resorption in diabetic mice.[10] The exact mechanism is not fully understood but may involve alterations in calcium and phosphate (B84403) homeostasis.[10][15]

  • Troubleshooting Steps:

    • Monitor Bone Turnover Markers: In long-term studies, consider periodic measurement of serum markers of bone formation (e.g., P1NP) and resorption (e.g., CTX).

    • Bone Mineral Density (BMD) Assessment: For definitive studies, BMD can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the study.

    • Radiographic Evaluation: If a fracture is suspected, perform radiographic imaging to confirm the diagnosis.

    • Dietary Calcium and Vitamin D: Ensure the animal diet has adequate levels of calcium and vitamin D.

Quantitative Data from Animal Studies (Surrogate Data from other SGLT2 Inhibitors)

Table 1: Effects of SGLT2 Inhibitors on Urinary Parameters in Mice

ParameterDrugDoseAnimal ModelObservationReference
Urinary Glucose Concentration (UGC) Dapagliflozin10 mg/kgFemale C57BL/6 MiceSignificantly increased up to 24 hours post-administration[8]
Canagliflozin10 mg/kgFemale C57BL/6 MiceSignificantly increased up to 24 hours post-administration[8]
Tofogliflozin10 mg/kgFemale C57BL/6 MiceSignificantly increased up to 12 hours post-administration[8]
24-hour Urine Volume Empagliflozin10 mg/kg/day (4 weeks)Euglycemic, obese ratsIncreased urine volume[6]

Table 2: Effects of Canagliflozin on Bone Turnover Markers in Male Diabetic Mice

MarkerTreatmentObservationp-valueReference
Serum CTX (Bone Resorption Marker) CanagliflozinSignificant increasep = 0.0046[10]
Serum CTX (Bone Resorption Marker) CanagliflozinSignificant increasep < 0.001[10]

Experimental Protocols

Protocol 1: Assessment of Urinary Tract Infection in a Murine Model
  • Animal Model: Female C57BL/6 mice are commonly used.

  • Drug Administration: Administer this compound or vehicle orally once daily.

  • Induction of UTI: One day after the initiation of drug treatment, transurethrally inoculate the mice with a known uropathogenic strain (e.g., Candida albicans or E. coli).

  • Evaluation:

    • Continue drug administration for a specified period (e.g., 3-7 days).

    • Euthanize the animals at the end of the treatment period.

    • Aseptically remove the kidneys and bladder.

    • Homogenize the tissues and perform serial dilutions.

    • Plate the dilutions on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU).

  • Data Analysis: Compare the CFU counts between the this compound-treated and vehicle-treated groups.

Reference for methodology:[8]

Protocol 2: Cardiovascular Safety Pharmacology Assessment using Telemetry
  • Animal Model: Conscious, freely moving dogs or non-human primates are often used.[16]

  • Instrumentation: Animals are surgically implanted with telemetry devices for continuous monitoring of cardiovascular parameters.[16][17]

  • Parameters Monitored:

    • Electrocardiogram (ECG) for assessing heart rate and intervals (e.g., QT, PR, QRS).

    • Arterial blood pressure (systolic, diastolic, mean).

  • Experimental Design: A crossover design is often employed where each animal serves as its own control.

  • Drug Administration: Administer single or multiple doses of this compound orally.

  • Data Acquisition and Analysis: Continuously record telemetry data before and after drug administration. Analyze the data for any significant changes in cardiovascular parameters compared to baseline and vehicle control.

Reference for methodology:[16][18][19]

Visualizations

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_sglt2 SGLT2 Transporter bloodstream Bloodstream glomerular_filtrate Glomerular Filtrate bloodstream->glomerular_filtrate Filtration tubular_cell Tubular Epithelial Cell glomerular_filtrate->tubular_cell Glucose & Na+ Reabsorption tubular_cell->bloodstream Glucose & Na+ Return urine Urine tubular_cell->urine Increased Glucose Excretion (Glucosuria) sglt2 SGLT2 This compound This compound This compound->sglt2 Inhibits

Caption: Mechanism of action of this compound in the kidney.

UTI_Workflow start Start: UTI Suspected urine_collection Collect Sterile Urine Sample start->urine_collection culture Microbiological Culture & Sensitivity urine_collection->culture identify_pathogen Identify Pathogen culture->identify_pathogen veterinary_consult Veterinary Consultation identify_pathogen->veterinary_consult treatment Administer Appropriate Antimicrobial/Antifungal veterinary_consult->treatment monitor Monitor Clinical Signs treatment->monitor end Resolution monitor->end

Caption: Troubleshooting workflow for suspected urinary tract infection.

Bone_Metabolism_Signaling SGLT2i SGLT2 Inhibitor (e.g., Canagliflozin) calcium_phosphate Altered Calcium & Phosphate Homeostasis SGLT2i->calcium_phosphate pth Increased PTH calcium_phosphate->pth vit_d Reduced 1,25-dihydroxy Vitamin D calcium_phosphate->vit_d bone_turnover Increased Bone Turnover pth->bone_turnover vit_d->bone_turnover bone_resorption Increased Bone Resorption (e.g., increased CTX) bone_turnover->bone_resorption bone_formation Increased Bone Formation (e.g., increased Osteocalcin) bone_turnover->bone_formation

Caption: Potential signaling pathway for SGLT2 inhibitor effects on bone.

References

Technical Support Center: Enhancing the Oral Bioavailability of Janagliflozin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Janagliflozin to enhance its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the potential challenges to its oral bioavailability?

This compound is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus.[1] By inhibiting SGLT2 in the kidneys, it reduces the reabsorption of glucose from the urine back into the bloodstream, thereby lowering plasma glucose levels.[1] While specific details on this compound's physicochemical properties are not extensively published, drugs in the 'gliflozin' class, such as Canagliflozin (B192856), often exhibit poor aqueous solubility.[2][3][4][5][6] This can lead to low and variable oral bioavailability, which is a significant challenge in formulation development.[7][8][9][10]

Q2: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[9][11][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution.[11][12][13] This can be achieved through methods like spray drying or hot-melt extrusion.[2][11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by forming microemulsions in the gastrointestinal tract.[8][11][13][14][15][16][17]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of a drug by encapsulating the poorly soluble molecule within a more soluble complex.[11][12][18]

  • Prodrugs: Modifying the drug molecule to create a more soluble or permeable prodrug that is converted to the active form in the body.[13]

Q3: How do I select the most appropriate formulation strategy for this compound?

The choice of formulation strategy depends on the specific physicochemical properties of this compound (e.g., solubility, permeability, melting point, logP), the desired release profile, and the target dose. A systematic approach involving pre-formulation studies is crucial. This includes determining the drug's solubility in various solvents and biorelevant media, its permeability characteristics (e.g., using Caco-2 cell monolayers), and its solid-state properties (e.g., crystallinity, polymorphism).

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the development of this compound formulations.

Issue 1: Low in vitro dissolution rate of the this compound formulation.

  • Possible Cause: Inadequate solubility enhancement or particle agglomeration.

  • Troubleshooting Steps:

    • Re-evaluate Excipient Selection: The chosen polymer for a solid dispersion or surfactant for a lipid-based system may not be optimal. Screen a wider range of excipients with varying properties (e.g., different grades of polymers, surfactants with different HLB values).

    • Optimize Drug Loading: High drug loading can sometimes lead to drug recrystallization or incomplete dispersion. Try reducing the drug-to-carrier ratio.

    • Refine the Manufacturing Process: For solid dispersions, process parameters like spray drying inlet temperature or hot-melt extrusion temperature can significantly impact the final product's performance. For particle size reduction, ensure the process is sufficient to prevent re-agglomeration.

    • Incorporate a Wetting Agent: Adding a surfactant or other wetting agent to the formulation can improve the wettability of the drug particles and enhance dissolution.

Issue 2: Poor in vivo bioavailability despite a good in vitro dissolution profile.

  • Possible Cause: Permeability-limited absorption or significant first-pass metabolism.

  • Troubleshooting Steps:

    • Assess Permeability: Conduct Caco-2 permeability assays to determine if this compound's absorption is limited by its ability to cross the intestinal epithelium. If permeability is low, consider incorporating permeation enhancers into the formulation.

    • Investigate First-Pass Metabolism: Preclinical studies in animal models can help determine the extent of first-pass metabolism. If it is significant, strategies to bypass the liver, such as lymphatic transport using lipid-based formulations, could be explored.[15]

    • Consider the Impact of Gastrointestinal Conditions: The dissolution medium used in vitro may not fully replicate the conditions in the gut. Use of biorelevant media (e.g., FaSSIF, FeSSIF) for dissolution testing can provide more predictive results.

Issue 3: Physical instability of the amorphous solid dispersion (recrystallization) during storage.

  • Possible Cause: The amorphous form is thermodynamically unstable. The chosen polymer may not be effectively inhibiting recrystallization.

  • Troubleshooting Steps:

    • Polymer Selection: Select a polymer with a high glass transition temperature (Tg) that has strong interactions (e.g., hydrogen bonding) with this compound.

    • Incorporate a Second Polymer: Using a combination of polymers can sometimes provide better stabilization than a single polymer.

    • Control Moisture Content: Store the formulation under controlled humidity conditions, as moisture can act as a plasticizer and promote recrystallization.

    • Optimize Drug Loading: A lower drug loading will increase the distance between drug molecules within the polymer matrix, reducing the likelihood of recrystallization.

Data Presentation

Table 1: Hypothetical Pre-formulation Data for this compound

ParameterValueSignificance
Molecular Weight~450 g/mol Influences diffusion and permeability.
Aqueous Solubility (pH 6.8)< 0.01 mg/mLIndicates very poor solubility.
LogP~3.5Suggests high lipophilicity and potential for good permeability but poor aqueous solubility.
Melting PointHigh (>200°C)May pose challenges for hot-melt extrusion.
pKaNot availableImportant for understanding pH-dependent solubility.

Table 2: Comparison of Different this compound Formulation Strategies (in vitro performance)

Formulation ApproachDrug Loading (%)Dissolution in 30 min (pH 6.8)Physical Stability (3 months, 40°C/75% RH)
Micronized DrugN/A< 10%Stable
Solid Dispersion (HPMC-AS)20%> 85%Stable
Solid Dispersion (PVP VA64)20%> 90%Signs of recrystallization
SEDDS15%> 95% (in situ emulsion)Stable

Table 3: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Hypothetical Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension101502.0900100
Solid Dispersion (HPMC-AS)106001.03600400
SEDDS107500.54500500

Experimental Protocols

1. Protocol for Preparation of this compound Solid Dispersion by Spray Drying

  • Dissolve this compound and Polymer: Dissolve this compound and the chosen polymer (e.g., HPMC-AS) in a suitable solvent system (e.g., acetone/methanol mixture) at a predetermined ratio.

  • Spray Drying: Spray the solution into a spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).

  • Collection and Secondary Drying: Collect the resulting powder and dry it further under vacuum to remove any residual solvent.

  • Characterization: Characterize the solid dispersion for drug content, dissolution profile, solid-state properties (using XRD and DSC), and physical stability.

2. Protocol for in vitro Dissolution Testing

  • Apparatus: Use a USP Apparatus II (paddle) dissolution bath.

  • Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) with 0.5% sodium lauryl sulfate.

  • Temperature: Maintain the temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 75 RPM.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with fresh medium.

  • Analysis: Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).

3. Protocol for Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study: Add the this compound formulation to the apical (AP) side of the monolayer and measure its appearance on the basolateral (BL) side over time. Also, perform the experiment in the reverse direction (BL to AP) to assess active efflux.

  • Analysis: Determine the apparent permeability coefficient (Papp) for this compound.

Visualizations

Bioavailability_Challenges OralAdmin Oral Administration of this compound Stomach Stomach (Acidic pH) OralAdmin->Stomach Intestine Small Intestine (Primary site of absorption) Stomach->Intestine Dissolution Poor Dissolution Intestine->Dissolution Challenge Permeation Intestinal Permeation Intestine->Permeation Solubility Low Aqueous Solubility Dissolution->Solubility Caused by Bloodstream Systemic Circulation (Bioavailability) Permeation->Bloodstream Metabolism First-Pass Metabolism Permeation->Metabolism Liver Liver Bloodstream->Liver Portal Vein Metabolism->Liver Formulation_Workflow Start Start: this compound API Preformulation Pre-formulation Studies (Solubility, Permeability, Solid-state) Start->Preformulation Strategy Select Formulation Strategy Preformulation->Strategy SD Solid Dispersion Strategy->SD Lipid Lipid-Based Formulation Strategy->Lipid Nano Nanosizing Strategy->Nano Optimization Formulation Optimization (Excipient ratio, Process parameters) SD->Optimization Lipid->Optimization Nano->Optimization InVitro In Vitro Characterization (Dissolution, Stability) Optimization->InVitro InVitro->Optimization Feedback for refinement InVivo In Vivo Evaluation (Pharmacokinetics in Animals) InVitro->InVivo InVivo->Optimization Feedback for refinement End Lead Formulation Identified InVivo->End Solid_Dispersion_Mechanism Crystalline Crystalline this compound (Low surface area, stable lattice) Process Spray Drying or Hot-Melt Extrusion Crystalline->Process Polymer Hydrophilic Polymer (e.g., HPMC-AS) Polymer->Process AmorphousSD Amorphous Solid Dispersion (this compound molecularly dispersed in polymer) Process->AmorphousSD Dissolution Dissolution in GI fluid AmorphousSD->Dissolution Supersaturation Supersaturated Solution of this compound Dissolution->Supersaturation Absorption Enhanced Absorption Supersaturation->Absorption

References

Validation & Comparative

A Comparative Analysis of Janagliflozin and Other SGLT2 Inhibitors in Type 2 Diabetes Mellitus Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Janagliflozin, a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor, against other established drugs in its class, including Dapagliflozin, Empagliflozin, and Canagliflozin (B192856). The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data from clinical trials.

Introduction to SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes mellitus (T2DM).[1][2] Their primary mechanism of action is independent of insulin, focusing on the renal regulation of glucose.[3][4] SGLT2 is a protein predominantly found in the proximal renal tubules and is responsible for reabsorbing approximately 90% of the glucose filtered by the kidneys.[1][2][5] By inhibiting this transporter, SGLT2 inhibitors reduce the reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria).[1][2][6] This process directly lowers blood glucose levels and offers additional benefits such as modest weight loss and a reduction in blood pressure.[2][6][7]

This compound is a new entrant in this class, primarily evaluated in Chinese populations, and has been shown to be effective in improving glycemic control.[7][8][9] Like its predecessors—Dapagliflozin, Empagliflozin, and Canagliflozin—it offers a valuable therapeutic option for T2DM management.[7]

Mechanism of Action: The SGLT2 Inhibition Pathway

The therapeutic effect of all SGLT2 inhibitors, including this compound, is achieved through the competitive and reversible inhibition of the SGLT2 protein in the S1 segment of the proximal renal tubule.[7][10] This action blocks the reabsorption of filtered glucose from the tubular fluid back into the bloodstream.[1] Consequently, the renal threshold for glucose is lowered, promoting the excretion of excess glucose in the urine.[10][11] This insulin-independent mechanism not only improves glycemic control but also contributes to caloric loss and osmotic diuresis, which in turn aid in reducing body weight and blood pressure.[12][13]

SGLT2_Inhibition_Pathway cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule cluster_urine Urine Glucose_Blood High Blood Glucose Filtration Glomerular Filtration Glucose_Blood->Filtration Filters Glucose SGLT2 SGLT2 Transporter Filtration->SGLT2 Glucose enters tubule Reabsorption Glucose Reabsorption (approx. 90%) SGLT2->Reabsorption Mediates Urine_Output Increased Urinary Glucose Excretion SGLT2->Urine_Output Leads to Reabsorption->Glucose_Blood Returns glucose to blood Effects Lowered Blood Glucose Weight Loss BP Reduction Urine_Output->Effects Results in This compound This compound (SGLT2 Inhibitor) This compound->SGLT2 Inhibits

Caption: Mechanism of action for this compound and other SGLT2 inhibitors.

Comparative Efficacy: Quantitative Data

The efficacy of SGLT2 inhibitors is primarily assessed by their ability to reduce glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG), alongside effects on body weight and blood pressure. The following tables summarize key efficacy data from Phase 3 clinical trials for this compound and other leading SGLT2 inhibitors. It is important to note that these data are from separate trials and not from direct head-to-head comparisons, which may involve different patient populations and study designs.

Table 1: Efficacy as Monotherapy (24-Week Data)

ParameterThis compound (50 mg)Dapagliflozin (10 mg)Empagliflozin (25 mg)Canagliflozin (300 mg)
Placebo-Adjusted HbA1c Change -0.88%[9]-0.58% to -0.89%-0.65% to -0.78%-1.03%
Placebo-Adjusted FPG Change -1.97 mmol/L[9]-24.1 mg/dL-29 to -34 mg/dL-40 mg/dL
Placebo-Adjusted Body Weight Change -1.82 kg[9]-2.0 kg[4]-1.9 kg-3.3 kg
Proportion Achieving HbA1c <7.0% 49.3%[9]44% to 51%44%62.4%

Note: Data for comparator drugs are aggregated from various pivotal monotherapy trials for illustrative comparison. FPG values for Dapagliflozin, Empagliflozin, and Canagliflozin are presented as reported in their respective studies (mg/dL).

Table 2: Efficacy as Add-on to Metformin (B114582) (24-Week Data)

ParameterThis compound (50 mg)Dapagliflozin (10 mg)Empagliflozin (25 mg)Canagliflozin (300 mg)
Placebo-Adjusted HbA1c Change -0.58%[8]-0.52%[4]-0.57%-0.94%
Placebo-Adjusted FPG Change -1.41 mmol/L[8]-22.3 mg/dL[4]-22 mg/dL-35 mg/dL
Placebo-Adjusted Body Weight Change -1.61 kg[8]-2.2 kg[4]-2.0 kg-2.8 kg
Proportion Achieving HbA1c <7.0% 41.7%[8]37.4%37.7%64.9%

Note: Data for comparator drugs are aggregated from key add-on therapy trials. FPG values for Dapagliflozin, Empagliflozin, and Canagliflozin are presented as reported in their respective studies (mg/dL).

Downstream Clinical Effects

The inhibition of SGLT2 initiates a cascade of physiological changes that extend beyond glycemic control. The primary effect of increased urinary glucose excretion directly leads to a reduction in plasma glucose. This glucosuria also causes a mild osmotic diuresis and caloric loss, contributing to reductions in systolic blood pressure and body weight.[2] These interconnected effects are believed to contribute to the observed cardiovascular and renal protective benefits of the SGLT2 inhibitor class.[7][12][14]

Downstream_Effects SGLT2_Inhibition SGLT2 Inhibition Glucosuria ↑ Urinary Glucose Excretion (Glucosuria) SGLT2_Inhibition->Glucosuria Osmotic_Diuresis Mild Osmotic Diuresis & Natriuresis SGLT2_Inhibition->Osmotic_Diuresis Caloric_Loss Caloric Loss (~240-400 kcal/day) Glucosuria->Caloric_Loss causes Glycemic_Control Improved Glycemic Control (↓ HbA1c, ↓ FPG) Glucosuria->Glycemic_Control Weight_Loss Body Weight Reduction Caloric_Loss->Weight_Loss BP_Reduction Blood Pressure Reduction Osmotic_Diuresis->BP_Reduction CV_Renal_Benefits Cardiovascular & Renal Protective Outcomes Glycemic_Control->CV_Renal_Benefits Weight_Loss->CV_Renal_Benefits BP_Reduction->CV_Renal_Benefits

Caption: Logical flow from SGLT2 inhibition to downstream clinical effects.

Experimental Protocols

The efficacy data presented in this guide are derived from multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials. Below is a summary of the typical methodologies employed in these studies, with specific details from the this compound trials.

Key Methodologies from this compound Phase 3 Trials:

  • Study Design : The trials typically consist of a 24-week, randomized, double-blind, placebo-controlled period, which is often followed by a 28-week extension period.[8][9]

  • Patient Population : The studies enroll adult patients with T2DM who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%) either with diet and exercise alone (for monotherapy trials) or with a stable dose of metformin (for add-on therapy trials).[8][9]

  • Randomization and Blinding : Patients are randomized in a 1:1:1 ratio to receive a placebo, a low dose (e.g., 25 mg this compound), or a high dose (e.g., 50 mg this compound) once daily.[8][9] Both patients and investigators are blinded to the treatment allocation.

  • Primary Endpoint : The primary measure of efficacy is the change in HbA1c from baseline to week 24.[8][9]

  • Secondary Endpoints : Key secondary endpoints include the proportion of patients achieving an HbA1c target of less than 7.0%, and changes from baseline in fasting plasma glucose, 2-hour postprandial glucose, body weight, and systolic blood pressure.[8][9]

  • Safety and Tolerability : Adverse events are monitored and recorded throughout the study, with a particular focus on events of special interest for the SGLT2 inhibitor class, such as urinary tract infections, genital mycotic infections, and hypoglycemia.[9]

Experimental_Workflow cluster_treatment 24-Week Double-Blind Treatment Period cluster_extension 28-Week Extension Period Screening Patient Screening (T2DM, HbA1c 7.0-10.5%) Randomization Randomization (1:1:1) Screening->Randomization Placebo Group A (Placebo) Randomization->Placebo Dose1 Group B (this compound 25 mg) Randomization->Dose1 Dose2 Group C (this compound 50 mg) Randomization->Dose2 Endpoint_24wk Primary Endpoint Analysis (Week 24) - Change in HbA1c - Secondary Endpoints - Safety Assessment Placebo_Switch Placebo group re-randomized to active treatment Placebo->Placebo_Switch Active_Continue Active groups continue initial therapy Dose1->Active_Continue Dose2->Active_Continue Endpoint_24wk->Placebo_Switch Endpoint_52wk Final Analysis (Week 52) - Long-term Efficacy - Sustained Effects - Overall Safety

Caption: Generalized workflow of a Phase 3 clinical trial for SGLT2 inhibitors.

Summary and Conclusion

This compound demonstrates efficacy and safety profiles consistent with the established SGLT2 inhibitor class. Phase 3 trial data show that this compound, as both a monotherapy and an add-on to metformin, significantly improves glycemic control, reduces body weight, and lowers blood pressure in Chinese patients with T2DM.[8][9]

While direct comparative trials are lacking, the placebo-adjusted efficacy data for this compound appear to be in a similar range to those reported for Dapagliflozin and Empagliflozin in their respective pivotal trials. Canagliflozin, particularly at its higher dose, has shown numerically larger reductions in HbA1c and body weight in some studies. However, such cross-trial comparisons must be interpreted with caution due to differences in study populations, baseline characteristics, and trial designs.

Overall, this compound is an effective SGLT2 inhibitor that expands the therapeutic options for managing T2DM. Further research, including head-to-head trials and studies in more diverse populations, will be crucial to fully delineate its comparative efficacy and positioning within this important class of antidiabetic agents.

References

Unveiling the Mechanism: A Comparative Guide to Janagliflozin and Other SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of sodium-glucose cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes mellitus (T2DM). Beyond their glycemic control, these agents have demonstrated significant cardiovascular and renal benefits. Janagliflozin, a newer entrant in this class, has recently been approved in China, prompting a closer examination of its mechanism of action in comparison to established SGLT2 inhibitors like Dapagliflozin, Canagliflozin, and Empagliflozin. This guide provides a detailed cross-validation of this compound's mechanism, supported by experimental data and protocols, to aid researchers in their understanding and future development efforts in this therapeutic area.

Core Mechanism of Action: SGLT2 Inhibition

This compound, like its counterparts, exerts its therapeutic effect by selectively inhibiting SGLT2, a protein primarily located in the proximal convoluted tubules of the kidneys.[1][2] Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By blocking this transporter, this compound reduces the reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][2] This insulin-independent mechanism of action makes SGLT2 inhibitors an effective treatment option across various stages of T2DM.[2]

Comparative Efficacy: A Look at the Clinical Data

Clinical trials have demonstrated the efficacy of this compound in improving glycemic control and other metabolic parameters. When compared with other leading SGLT2 inhibitors, this compound exhibits a comparable profile in terms of key clinical endpoints.

FeatureThis compoundDapagliflozinCanagliflozinEmpagliflozin
Placebo-Adjusted HbA1c Reduction (Monotherapy) -0.80% to -0.88%[3]Approx. -0.54% to -0.84%[4]-0.91% to -1.16%[5]-0.59% to -0.82%[6]
Placebo-Adjusted Body Weight Reduction Significant reduction (specific % not detailed in snippets)[3]Data available in trials[7]-2.2% to -3.3%[5]-2.1 to -2.5 kg[6]
Placebo-Adjusted Systolic Blood Pressure Reduction Significant reduction (specific mmHg not detailed in snippets)[3]-1.8 to -5.1 mmHg[7]-3.7 to -5.4 mmHg[5]-2.9 to -5.2 mm Hg[6]
Urinary Glucose Excretion (24h) 92.35g (25mg), 94.17g (50mg)87.61g (10mg)Approx. 77 - 119 g/day Approx. 64 - 78 g/day [6]

Selectivity Profile: A Key Differentiator

The selectivity of SGLT2 inhibitors for SGLT2 over the related SGLT1 transporter, which is predominantly found in the small intestine, is a critical aspect of their pharmacological profile. Higher selectivity for SGLT2 is generally associated with a lower risk of gastrointestinal side effects. While preclinical studies describe this compound as a selective SGLT2 inhibitor, specific public data on its IC50 values for SGLT1 and SGLT2 are not as readily available as for other agents.[6]

SGLT2 InhibitorSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
This compound Data not publicly available in reviewed literature; described as a "selective SGLT2 inhibitor"[6]Data not publicly available in reviewed literatureData not publicly available in reviewed literature
Dapagliflozin 1.11350~1200-fold
Canagliflozin 2.2910~413-fold
Empagliflozin 3.18300>2500-fold

Experimental Protocols

To facilitate further research and cross-validation, detailed methodologies for key experiments are provided below.

In Vitro SGLT2 Inhibition Assay (Fluorescent Glucose Uptake)

This assay measures the inhibition of glucose uptake in cells expressing the SGLT2 transporter.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2).

  • Cell culture medium (e.g., DMEM) with supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution) with and without sodium.

  • Fluorescent glucose analog (e.g., 2-NBDG).

  • Test compounds (this compound and comparators).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Protocol:

  • Seed HEK293-hSGLT2 cells into 96-well plates and culture until confluent.

  • Wash the cells with sodium-free assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compounds in sodium-containing assay buffer for 15-30 minutes at 37°C.

  • Add the fluorescent glucose analog (2-NBDG) to each well and incubate for 30-60 minutes at 37°C.

  • Terminate the uptake by washing the cells with ice-cold sodium-free assay buffer.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition of glucose uptake for each compound concentration and determine the IC50 value.

In Vivo Measurement of Urinary Glucose Excretion (Animal Model)

This experiment quantifies the amount of glucose excreted in the urine following the administration of an SGLT2 inhibitor.

Materials:

  • Diabetic or non-diabetic rodent models (e.g., rats or mice).

  • Metabolic cages for urine collection.

  • Test compounds (this compound and comparators) and vehicle control.

  • Glucose assay kit.

Protocol:

  • Acclimatize the animals in metabolic cages for at least 24 hours.

  • Administer the test compound or vehicle orally.

  • Collect urine over a 24-hour period.

  • Measure the total urine volume.

  • Determine the glucose concentration in the collected urine using a glucose assay kit.

  • Calculate the total urinary glucose excretion (UGE) in mg/24h.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SGLT2 inhibition pathway and a typical experimental workflow.

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule cluster_inhibition Glomerular Filtrate Glomerular Filtrate Tubular Lumen Tubular Lumen Glomerular Filtrate->Tubular Lumen Glucose & Na+ Epithelial Cell Epithelial Cell Tubular Lumen->Epithelial Cell Reabsorption via SGLT2 Urine Urine Tubular Lumen->Urine Increased Glucose Excretion Bloodstream Bloodstream Epithelial Cell->Bloodstream Glucose to Blood This compound This compound This compound->Epithelial Cell Inhibits SGLT2

Caption: Mechanism of SGLT2 inhibition by this compound in the renal tubule.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture HEK293-hSGLT2 Cell Culture Compound Treatment Treatment with this compound & Comparators Cell Culture->Compound Treatment Fluorescent Assay Fluorescent Glucose Uptake Assay Compound Treatment->Fluorescent Assay IC50 Determination IC50 Value Calculation Fluorescent Assay->IC50 Determination Comparative Analysis Comparative Efficacy & Selectivity Analysis IC50 Determination->Comparative Analysis Animal Model Diabetic Rodent Model Drug Administration Oral Administration of Compounds Animal Model->Drug Administration Urine Collection 24h Urine Collection in Metabolic Cages Drug Administration->Urine Collection UGE Measurement Urinary Glucose Excretion Measurement Urine Collection->UGE Measurement UGE Measurement->Comparative Analysis

Caption: Experimental workflow for comparing SGLT2 inhibitors.

Conclusion

This compound demonstrates a mechanism of action consistent with other SGLT2 inhibitors, effectively promoting urinary glucose excretion to lower blood glucose levels. Clinical data suggest its efficacy is comparable to established drugs in this class. While further head-to-head clinical trials and public availability of its detailed selectivity profile would provide a more definitive comparison, the available evidence supports this compound as a viable therapeutic option within the SGLT2 inhibitor class. The experimental protocols and comparative data presented in this guide offer a valuable resource for the scientific community to further investigate and build upon the understanding of this important class of antidiabetic agents.

References

A Comparative Analysis of Janagliflozin and Empagliflozin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the performance, mechanism of action, and experimental data of two prominent SGLT2 inhibitors.

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors have emerged as a pivotal class of oral antihyperglycemic agents. This guide provides a detailed comparative analysis of two key molecules in this class: Janagliflozin, a newer entrant developed by Sihuan Pharmaceutical and approved in China, and Empagliflozin, a widely studied and globally approved SGLT2 inhibitor.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, mechanism of action, pharmacokinetics, efficacy, and safety, supported by experimental data and detailed protocols.

Chemical and Physical Properties

This compound and Empagliflozin, like other members of the "gliflozin" class, are C-glycosyl compounds. This structural feature, characterized by a carbon-carbon bond between the glucose moiety and the aglycone, confers resistance to intestinal degradation, making them suitable for oral administration.[2]

PropertyThis compoundEmpagliflozin
Chemical Name (2S,3R,4R,5S,6R)-2-[3-[[4-[[(1R,5S)-3-bicyclo[3.1.0]hexanyl]oxy]phenyl]methyl]-4-chlorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol[3]
Molecular Formula C25H29ClO6[4]C23H27ClO7[3]
Molar Mass 460.95 g·mol−1[5]450.91 g·mol−1[6]
CAS Number 1800115-22-3[4]864070-44-0[3]

Mechanism of Action: SGLT2 Inhibition

Both this compound and Empagliflozin exert their glucose-lowering effects by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, these drugs reduce renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes them effective at all stages of type 2 diabetes.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_drug_action Drug Action Glomerular Filtration Glomerular Filtration Filtered Glucose Filtered Glucose SGLT2 Transporter SGLT2 Transporter Glucose Reabsorption Glucose Reabsorption Bloodstream Bloodstream Urine Urine This compound This compound Empagliflozin Empagliflozin SGLT2 Inhibition SGLT2 Inhibition Reduced Glucose Reabsorption Reduced Glucose Reabsorption Increased Urinary Glucose Excretion Increased Urinary Glucose Excretion

Selectivity Profile

The selectivity of SGLT2 inhibitors for SGLT2 over SGLT1 is a key pharmacological parameter. SGLT1 is primarily found in the small intestine and is responsible for glucose and galactose absorption. Inhibition of SGLT1 can lead to gastrointestinal side effects. Empagliflozin is reported to have a high selectivity for SGLT2 over SGLT1.[2][7] While specific comparative data for this compound is not as widely published, it is also characterized as a selective SGLT2 inhibitor.

DrugSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
Empagliflozin 3.18300>2500-fold[3]
This compound Data not available in direct comparative studiesData not available in direct comparative studiesCharacterized as a selective SGLT2 inhibitor

Pharmacokinetics

The pharmacokinetic profiles of this compound and Empagliflozin determine their dosing regimens and clinical application. Both drugs are orally administered and exhibit properties suitable for once-daily dosing.

ParameterThis compoundEmpagliflozin
Absorption (Tmax) ~2 hours[8]~1.33–3.0 hours[9]
Terminal Half-life (t½) ~21 to 23 hours (at steady state)[8]~10.3 to 18.8 hours (multiple-dose)[9]
Metabolism Information on specific metabolites is available, such as XZP-5185.[8]Primarily via glucuronidation by UGT1A3, UGT1A8, UGT1A9, and UGT2B7.[10]
Excretion Details on excretion pathways are still emerging from clinical trials.Approximately 11-19% of the dose is eliminated unchanged in urine.[10]
Dose Proportionality Increases in exposure are dose-proportional.[11]Increases in exposure are dose-proportional.[9]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of both this compound and Empagliflozin in improving glycemic control in patients with T2DM. The following tables summarize key findings from their respective Phase 3 clinical trials.

This compound Phase 3 Trial Data (Monotherapy)[5]
ParameterPlaceboThis compound 25 mgThis compound 50 mg
Change in HbA1c from Baseline at Week 24 --0.80%-0.88%
Patients Achieving HbA1c <7.0% at Week 24 23.5%47.2%49.3%
Change in Fasting Plasma Glucose from Baseline Significant reduction compared to placebo (P < 0.05)Significant reduction compared to placebo (P < 0.05)Significant reduction compared to placebo (P < 0.05)
Change in Body Weight from Baseline Significant reduction compared to placebo (P < 0.05)Significant reduction compared to placebo (P < 0.05)Significant reduction compared to placebo (P < 0.05)
Change in Systolic Blood Pressure from Baseline Significant reduction compared to placebo (P < 0.05)Significant reduction compared to placebo (P < 0.05)Significant reduction compared to placebo (P < 0.05)
Empagliflozin EMPA-REG OUTCOME® Trial Data[6][12]
OutcomePlaceboEmpagliflozin (Pooled 10 mg & 25 mg)Hazard Ratio (95% CI)P-value
Primary Composite Outcome (CV death, nonfatal MI, or nonfatal stroke) 12.1%10.5%0.86 (0.74-0.99)0.04 (for superiority)
Cardiovascular Death 5.9%3.7%0.62 (0.49-0.77)<0.001
Hospitalization for Heart Failure 4.1%2.7%0.65 (0.50-0.85)0.002
All-Cause Mortality 8.3%5.7%0.68 (0.57-0.82)<0.001

Safety and Tolerability

The safety profiles of this compound and Empagliflozin are consistent with the SGLT2 inhibitor class. The most common adverse events are related to the mechanism of action, namely increased glucosuria.

Adverse EventThis compoundEmpagliflozin
Overall Incidence of Adverse Events (Monotherapy) 67.8% (25 mg), 71.5% (50 mg) vs 60.7% (placebo)[5]Similar to placebo in the EMPA-REG OUTCOME® trial.[6]
Genital Mycotic Infections Low incidence reported in Phase 3 trials.[5]Increased rate compared to placebo.[6]
Urinary Tract Infections Low incidence reported in Phase 3 trials.[5]Similar rate to placebo.[6]
Hypoglycemia No severe hypoglycemia reported in monotherapy trials.[5]Similar rate of confirmed hypoglycemic events to placebo.[6]
Diabetic Ketoacidosis No ketoacidosis occurred in monotherapy trials.[5]Rare, but a known risk for the SGLT2 inhibitor class.

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds on SGLT2 using a cell-based assay.

SGLT2_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow start Start cell_culture 1. Cell Culture (e.g., HK-2 or hSGLT2-expressing cells) cell_seeding 2. Cell Seeding (96-well plates) compound_incubation 3. Compound Incubation (Varying concentrations of test inhibitor) glucose_uptake 4. Glucose Uptake (Addition of fluorescent glucose analog, e.g., 2-NBDG) fluorescence_measurement 5. Fluorescence Measurement (Plate reader) data_analysis 6. Data Analysis (IC50 determination) end End

Protocol:

  • Cell Culture: Culture a suitable cell line, such as human kidney 2 (HK-2) cells which endogenously express SGLT2, or a cell line engineered to overexpress human SGLT2 (hSGLT2).[3]

  • Cell Seeding: Seed the cells into 96-well plates and allow them to reach confluence.

  • Compound Incubation: Wash the cells and pre-incubate with varying concentrations of the test inhibitor (e.g., this compound or Empagliflozin) in a sodium-containing buffer for a defined period (e.g., 15-30 minutes) at 37°C.[3]

  • Glucose Uptake: Initiate glucose uptake by adding a fluorescent glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to each well and incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement: Terminate the uptake by washing the cells with an ice-cold, sodium-free buffer. Lyse the cells and measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of glucose uptake for each inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.[3]

Measurement of 24-Hour Urinary Glucose Excretion (UGE) in Clinical Trials

This protocol outlines the procedure for collecting and analyzing 24-hour urine samples to assess the pharmacodynamic effect of SGLT2 inhibitors.

UGE_Measurement_Workflow cluster_workflow Experimental Workflow start Start patient_instruction 1. Patient Instruction (Discard first morning void, start 24h collection) urine_collection 2. Urine Collection (Collect all urine for 24 hours in a provided container) refrigeration 3. Sample Handling (Keep urine refrigerated during collection) final_collection 4. Final Collection (Void and add final sample at the 24h mark) sample_processing 5. Sample Processing (Measure total volume, take aliquot) glucose_analysis 6. Glucose Analysis (Spectrophotometric or enzymatic assay) data_calculation 7. Data Calculation (Total glucose excreted in 24h) end End

Protocol:

  • Patient Instruction: Instruct the patient to begin the 24-hour collection at a specific time. The first-morning urine void is discarded, and the time is recorded as the start time.

  • Urine Collection: All subsequent urine passed during the next 24 hours is collected in a container provided by the laboratory.

  • Sample Handling: The collection container should be kept refrigerated throughout the 24-hour period to ensure sample stability.

  • Final Collection: Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final sample to the collection container.

  • Sample Processing: The total volume of the 24-hour urine collection is measured and recorded. A well-mixed aliquot is taken for analysis.

  • Glucose Analysis: The glucose concentration in the urine aliquot is determined using a validated analytical method, such as a glucose oxidase-based assay or spectrophotometry.

  • Data Calculation: The total 24-hour urinary glucose excretion (in grams) is calculated by multiplying the urine glucose concentration by the total urine volume.

Conclusion

Both this compound and Empagliflozin are effective SGLT2 inhibitors that improve glycemic control in patients with type 2 diabetes. Empagliflozin has a well-established clinical profile, including demonstrated cardiovascular and renal benefits in the landmark EMPA-REG OUTCOME® trial. This compound has shown promising efficacy and safety in Phase 3 trials conducted in a Chinese population.

For drug development professionals, the choice between these or other SGLT2 inhibitors will depend on various factors, including the specific patient population, desired clinical outcomes, and the evolving landscape of clinical data. The high selectivity of Empagliflozin for SGLT2 over SGLT1 is a notable feature. Further head-to-head comparative studies will be valuable in delineating the nuanced differences between these two agents. The provided experimental protocols offer a foundation for researchers to conduct their own comparative evaluations and further elucidate the pharmacological properties of these and other novel SGLT2 inhibitors.

References

Benchmarking Janagliflozin Against First-Generation SGLT2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Janagliflozin, a newer Sodium-Glucose Cotransporter-2 (SGLT2) inhibitor, against the first-generation agents in its class: Canagliflozin, Dapagliflozin, and Empagliflozin. The comparison focuses on mechanism of action, efficacy, selectivity, and safety profiles, supported by available clinical trial data and detailed experimental methodologies.

Mechanism of Action

SGLT2 inhibitors represent a class of oral antihyperglycemic agents that work independently of insulin.[1] The primary mechanism involves the inhibition of the SGLT2 protein, which is located in the proximal renal tubules of the kidneys.[2][3] This protein is responsible for reabsorbing approximately 90% of the glucose filtered from the blood.[1][2][3]

By blocking SGLT2, this compound and other inhibitors prevent this reabsorption, leading to increased excretion of glucose in the urine (glycosuria).[2][3] This process directly lowers blood glucose levels in patients with type 2 diabetes.[2] Secondary benefits of this mechanism include a modest reduction in body weight and systolic blood pressure, which is attributed to the osmotic diuresis and caloric loss.[2][3][4]

cluster_tubule Renal Proximal Tubule cluster_urine Urine Glomerulus Glomerulus (Filtration) SGLT2 SGLT2 Protein Glomerulus->SGLT2 Glucose Filtered SGLT2->Glomerulus Glucose Reabsorption (~90%) Urine Increased Glucose Excretion SGLT2->Urine This compound This compound (SGLT2 Inhibitor) This compound->SGLT2 Inhibits SGLT2 SGLT2 Target SGLT1 SGLT1 Target This compound This compound This compound->SGLT2 High Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 High Empagliflozin Empagliflozin Empagliflozin->SGLT2 High Canagliflozin Canagliflozin Canagliflozin->SGLT2 High Canagliflozin->SGLT1 Moderate cluster_groups P1 Patient Screening (T2D with HbA1c 7.0-10.5%) P2 Randomization (1:1:1) P1->P2 P3_A Group A: This compound 25 mg P2->P3_A P3_B Group B: This compound 50 mg P2->P3_B P3_C Group C: Placebo P2->P3_C P4 24-Week Double-Blind Treatment Period P5 Primary Endpoint Analysis (Change in HbA1c from Baseline) P4->P5 P6 28-Week Extension Period (Placebo group re-randomized to active drug) P5->P6 P7 Final Data Analysis (Long-term Efficacy & Safety) P6->P7

References

Independent Verification of Janagliflozin Clinical Trial Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the clinical trial data for Janagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, with other established alternatives in the same class. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of this compound's performance based on available phase 3 clinical trial data.

Introduction to this compound and the SGLT2 Inhibitor Class

This compound is a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1] SGLT2 inhibitors are a class of oral antihyperglycemic agents that lower blood glucose by inhibiting the reabsorption of glucose in the kidneys, leading to its excretion in the urine. This mechanism of action is independent of insulin (B600854) secretion. Other prominent drugs in this class include Dapagliflozin, Empagliflozin, and Canagliflozin (B192856).

Comparative Efficacy of SGLT2 Inhibitors

The following tables summarize the key efficacy data from phase 3 clinical trials of this compound and its comparators. The data presented are the placebo-adjusted least squares mean changes from baseline at or around 24-26 weeks of treatment.

Monotherapy Trials

This table compares the efficacy of this compound as a monotherapy in treatment-naive adult patients with type 2 diabetes with inadequate glycemic control on diet and exercise alone.

Drug (Trial)DosePlacebo-Adjusted Change in HbA1c (%)Placebo-Adjusted Change in Body Weight (kg)Placebo-Adjusted Change in Systolic Blood Pressure (mmHg)
This compound 25 mg-0.80[2]Data not specified in abstractData not specified in abstract
50 mg-0.88[2]Data not specified in abstractData not specified in abstract
Canagliflozin (Pooled Phase 3) 100 mgNot directly available for monotherapy vs placebo-2.2 (vs. placebo)[3]-3.7 (vs. placebo)[3]
300 mgNot directly available for monotherapy vs placebo-3.0 (vs. placebo)[3]-5.4 (vs. placebo)[3]
Empagliflozin (EMPA-REG MONO) 10 mg-0.74-2.26-2.9
25 mg-0.85-2.48-3.7
Dapagliflozin 10 mg-0.8[4][5]-2.5[4][5]-2.3[4][5]

Note: Direct head-to-head monotherapy trial data against placebo for all comparators under identical conditions is limited. Data for Canagliflozin is from a pooled analysis of four placebo-controlled phase 3 studies.[3] Data for Empagliflozin is from the EMPA-REG MONO trial. Data for Dapagliflozin is from a primary care database study reflecting real-world evidence.[4][5]

Add-on to Metformin (B114582) Therapy Trials

This table presents the efficacy of this compound and its comparators when added to a background therapy of metformin in adult patients with type 2 diabetes with inadequate glycemic control.

Drug (Trial)DosePlacebo-Adjusted Change in HbA1c (%)Placebo-Adjusted Change in Body Weight (kg)Placebo-Adjusted Change in Systolic Blood Pressure (mmHg)
This compound 25 mg-0.58[6]Significant reduction (value not specified)[6]Significant reduction (value not specified)[6]
50 mg-0.58[6]Significant reduction (value not specified)[6]Significant reduction (value not specified)[6]
Canagliflozin (CANVAS Program) Pooled-0.58[7]-1.60[7]-3.93[7]
Empagliflozin (EMPA-REG OUTCOME) Pooled-0.54-2.1-4.2
Dapagliflozin (DECLARE-TIMI 58) 10 mg-0.24 (vs. placebo at 48 months)[8]-2.1 (vs. placebo at 48 months)[8]-2.36 (vs. placebo at 48 months)[8]

Note: Data for the CANVAS Program and EMPA-REG OUTCOME represent pooled results. The DECLARE-TIMI 58 trial for Dapagliflozin had a broader patient population, including those with and without established atherosclerotic cardiovascular disease, and the data presented is at a longer follow-up of 48 months.[8]

Experimental Protocols

The clinical trials for this compound and the comparator SGLT2 inhibitors were all multicenter, randomized, double-blind, placebo-controlled phase 3 studies. Below are the generalized experimental protocols based on the available information.

This compound Phase 3 Trials (Monotherapy and Add-on)
  • Objective: To assess the efficacy and safety of this compound in Chinese patients with type 2 diabetes.

  • Design: Multicentre, randomized, double-blind, placebo-controlled with a 24-week core period followed by a 28-week extension.[2][6]

  • Patient Population:

    • Monotherapy: Drug-naïve patients with HbA1c between 7.0% and 10.5%.[2]

    • Add-on Therapy: Patients inadequately controlled on metformin monotherapy with HbA1c between 7.0% and 10.5%.[6]

  • Intervention:

    • Randomized (1:1:1) to receive once-daily placebo, this compound 25 mg, or this compound 50 mg.[2][6]

  • Primary Endpoint: Change from baseline in HbA1c at week 24.[2][6]

  • Secondary Endpoints: Change in fasting plasma glucose, 2-hour postprandial glucose, body weight, and blood pressure.[2][6]

Comparator Drug Trials (General Overview)
  • Dapagliflozin (DECLARE-TIMI 58): A large, randomized, double-blind, placebo-controlled trial evaluating the cardiovascular outcomes of Dapagliflozin 10 mg daily in adults with type 2 diabetes and either established atherosclerotic cardiovascular disease or multiple risk factors.[8]

  • Empagliflozin (EMPA-REG OUTCOME): A multicenter, randomized, double-blind, placebo-controlled trial assessing the effect of Empagliflozin (10 mg or 25 mg once daily) on cardiovascular events in adults with type 2 diabetes and high cardiovascular risk.

  • Canagliflozin (CANVAS Program): An integrated analysis of two double-blind, randomized trials (CANVAS and CANVAS-R) that evaluated Canagliflozin versus placebo in patients with type 2 diabetes at high risk for cardiovascular events.[7]

Signaling Pathways and Experimental Workflows

The mechanism of action of SGLT2 inhibitors involves the blockade of glucose reabsorption in the proximal tubules of the kidneys. This leads to a cascade of downstream effects that contribute to glycemic control and other metabolic benefits.

SGLT2_Inhibitor_Pathway cluster_kidney Kidney Proximal Tubule SGLT2 SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption mediates Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Blood_Glucose Lowered Blood Glucose Levels This compound This compound & Other SGLT2 Inhibitors This compound->SGLT2 Inhibits Urinary_Glucose_Excretion->Blood_Glucose leads to Metabolic_Effects Other Metabolic Effects: - Weight Loss - Reduced Blood Pressure Blood_Glucose->Metabolic_Effects contributes to

Caption: Mechanism of action of this compound and other SGLT2 inhibitors.

The following diagram illustrates a generalized workflow for the phase 3 clinical trials discussed in this guide.

Clinical_Trial_Workflow Screening Patient Screening (T2D, specified HbA1c) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Group Randomization->Placebo Drug_Low This compound / Comparator (Low Dose) Randomization->Drug_Low Drug_High This compound / Comparator (High Dose) Randomization->Drug_High Treatment 24-Week Double-Blind Treatment Placebo->Treatment Drug_Low->Treatment Drug_High->Treatment Endpoint Primary Endpoint Analysis (Change in HbA1c) Treatment->Endpoint Extension 28-Week Extension Period Endpoint->Extension Final_Analysis Final Efficacy & Safety Analysis Extension->Final_Analysis

Caption: Generalized workflow of the this compound phase 3 clinical trials.

Safety and Tolerability

In the this compound phase 3 trials, the overall incidence of adverse events was comparable between the this compound and placebo groups.[2] The incidence of urinary tract infections and genital fungal infections was reported to be low, and no severe hypoglycemia or ketoacidosis occurred.[2]

Conclusion

The phase 3 clinical trial data for this compound demonstrates its efficacy in improving glycemic control, both as a monotherapy and as an add-on to metformin, in Chinese patients with type 2 diabetes.[2][6] Its performance on key metrics such as HbA1c reduction is comparable to that of other established SGLT2 inhibitors. The safety profile of this compound appears to be consistent with the known class effects of SGLT2 inhibitors. Further long-term cardiovascular outcome trials will be crucial to fully establish its position within the therapeutic landscape. This guide provides a foundational comparison to aid researchers and drug development professionals in their independent verification and assessment of this compound.

References

Janagliflozin vs. Canagliflozin: A Comparative Analysis for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the clinical performance and underlying mechanisms of two prominent SGLT2 inhibitors.

This guide provides a detailed comparison of Janagliflozin and Canagliflozin (B192856), two selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2). Developed for the treatment of type 2 diabetes mellitus (T2DM), these agents improve glycemic control by promoting urinary glucose excretion. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their clinical efficacy based on available Phase 3 trial data, alongside detailed experimental protocols relevant to their evaluation.

Comparative Clinical Efficacy

While direct head-to-head clinical trials comparing this compound and Canagliflozin are not extensively available, this section summarizes key efficacy data from their respective Phase 3 clinical programs. It is important to note that the following data are derived from separate clinical trials, which may involve different patient populations and baseline characteristics.

Monotherapy Performance

Table 1: Efficacy of this compound and Canagliflozin as Monotherapy in Patients with T2DM

ParameterThis compound (24 weeks)[1]Canagliflozin (26 weeks)[2][3]
Dosage 25 mg50 mg
Placebo-Adjusted HbA1c Change -0.80%-0.88%
Body Weight Change (Placebo-Adjusted) Significant reduction (P < 0.05)Significant reduction (P < 0.05)
Systolic Blood Pressure Change (Placebo-Adjusted) Significant reduction (P < 0.05)Significant reduction (P < 0.05)

Note: this compound data is from a study in a Chinese population.

Add-on Therapy to Metformin (B114582)

Table 2: Efficacy of this compound and Canagliflozin as Add-on Therapy to Metformin in Patients with T2DM

ParameterThis compound (24 weeks)[4]Canagliflozin (26 weeks)
Dosage 25 mg50 mg
Placebo-Adjusted HbA1c Change -0.58%-0.58%
HbA1c Change vs. Sitagliptin (52 weeks) --
Body Weight Change (Placebo-Adjusted) Significant reduction (P < 0.05)Significant reduction (P < 0.05)
Systolic Blood Pressure Change (Placebo-Adjusted) Significant reduction (P < 0.05)Significant reduction (P < 0.05)

Note: this compound data is from a study in a Chinese population.

Mechanism of Action and Signaling Pathways

Both this compound and Canagliflozin are potent and selective inhibitors of SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose.[2] By inhibiting SGLT2, these drugs reduce renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism is independent of insulin (B600854) secretion or action.

Beyond glycemic control, SGLT2 inhibitors have been shown to modulate several signaling pathways that may contribute to their observed cardiovascular and renal benefits.

SGLT2_Inhibitor_Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_proximal_tubule Proximal Tubule Cell cluster_downstream Downstream Effects Hyperglycemia Hyperglycemia SGLT2 SGLT2 Hyperglycemia->SGLT2 Increased filtered glucose load Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates UGE Increased Urinary Glucose Excretion SGLT2->UGE Inhibition leads to Na_K_ATPase Na+/K+ ATPase Na_gradient Na+ Gradient Na_K_ATPase->Na_gradient Maintains Na_gradient->SGLT2 Glycemic_Control Improved Glycemic Control UGE->Glycemic_Control Weight_Loss Weight Loss UGE->Weight_Loss BP_Reduction Blood Pressure Reduction UGE->BP_Reduction Janagliflozin_Canagliflozin This compound / Canagliflozin Janagliflozin_Canagliflozin->SGLT2 Inhibits

Caption: Mechanism of action of SGLT2 inhibitors.

Experimental Protocols

This section outlines detailed methodologies for key experiments used in the preclinical and clinical evaluation of SGLT2 inhibitors like this compound and Canagliflozin.

Radioligand Binding Assay for SGLT2

This assay is used to determine the binding affinity of a compound to the SGLT2 transporter.

  • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-dapagliflozin) from SGLT2 expressed in cell membranes.

  • Materials:

    • Cell membranes from a cell line overexpressing human SGLT2 (e.g., HEK293-hSGLT2).

    • Radioligand (e.g., [³H]-dapagliflozin).

    • Test compounds (this compound, Canagliflozin).

    • Binding buffer.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration through the filter plates.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Cell Membranes, Radioligand, and Test Compounds start->prepare_reagents incubation Incubate Membranes with Radioligand and Test Compound prepare_reagents->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity washing->counting analysis Calculate IC50 counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

In Vivo Measurement of Urinary Glucose Excretion

This experiment assesses the pharmacodynamic effect of SGLT2 inhibitors in animal models.

  • Principle: SGLT2 inhibition leads to a dose-dependent increase in urinary glucose excretion (UGE). This is a key measure of the drug's in vivo efficacy.

  • Materials:

    • Diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats).

    • Metabolic cages for urine collection.

    • Test compounds (this compound, Canagliflozin) and vehicle.

    • Glucose assay kit.

  • Procedure:

    • Acclimate animals to metabolic cages.

    • Administer the test compound or vehicle orally.

    • Collect urine over a 24-hour period.

    • Measure the total urine volume and glucose concentration in the collected urine.

    • Calculate the total amount of glucose excreted over 24 hours.

Western Blotting for SGLT2 Expression

This technique is used to quantify the amount of SGLT2 protein in tissues or cells.

  • Principle: Proteins from a sample are separated by size using gel electrophoresis, transferred to a membrane, and then detected using an antibody specific to SGLT2.

  • Materials:

    • Kidney tissue or cell lysates.

    • Lysis buffer.

    • SDS-PAGE equipment.

    • PVDF or nitrocellulose membranes.

    • Primary antibody against SGLT2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Extract proteins from the kidney tissue or cells.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Incubate the membrane with the primary anti-SGLT2 antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensity to determine the relative amount of SGLT2 protein.

Conclusion

Both this compound and Canagliflozin have demonstrated significant efficacy in improving glycemic control, reducing body weight, and lowering blood pressure in patients with type 2 diabetes, both as monotherapy and as add-on therapy.[1][3][4][5] The available data suggest that Canagliflozin may offer a dose-dependent and potentially greater reduction in HbA1c and body weight compared to the doses of this compound studied in the cited trials. However, it is crucial to consider that the clinical trial data for this compound primarily originates from studies conducted in Chinese populations, and direct comparative efficacy and safety in a broader population have not been established through head-to-head trials. Further research, including direct comparative studies, is warranted to fully elucidate the relative therapeutic profiles of these two SGLT2 inhibitors. The provided experimental protocols offer a foundation for researchers to conduct such comparative evaluations.

References

Assessing the Long-Term Safety Profile of Janagliflozin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term safety profile of Janagliflozin, a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor, with established alternatives in its class. This analysis is supported by available experimental data from clinical trials.

This compound is a new entrant in the SGLT2 inhibitor class, approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism of action involves the inhibition of SGLT2 in the proximal renal tubules, which reduces glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels.[2][3] As a recently approved therapeutic, its long-term safety data is primarily derived from Phase 3 clinical trials with durations of up to 52 weeks (24-week double-blind period followed by a 28-week extension).[4][5]

This guide compares the safety profile of this compound with three well-established SGLT2 inhibitors: empagliflozin (B1684318), canagliflozin (B192856), and dapagliflozin (B1669812). The long-term safety of these comparators has been extensively evaluated in large-scale cardiovascular outcome trials (CVOTs).

Quantitative Safety Data Comparison

The following tables summarize the incidence of key adverse events of interest for this compound from its Phase 3 trials and for the comparator SGLT2 inhibitors from their respective major cardiovascular outcome trials. It is important to note the differences in trial populations, duration, and design when comparing these data.

Table 1: Comparison of Key Adverse Events (Incidence Rate %)

Adverse EventThis compound (Monotherapy, 52 weeks)[4]Empagliflozin (EMPA-REG OUTCOME, median 3.1 years)[6]Canagliflozin (CANVAS Program, mean 3.6 years)[7][8]Dapagliflozin (DECLARE-TIMI 58, median 4.2 years)[9][10]
Genital Mycotic Infections Low incidence reportedHigher with empagliflozin vs. placeboHigher with canagliflozin vs. placebo0.9% (vs. 0.1% with placebo)
Urinary Tract Infections Low incidence reportedSimilar to placeboSimilar to placeboSimilar to placebo
Volume Depletion Not specifiedSimilar to placeboHigher with canagliflozin vs. placeboSimilar to placebo
Diabetic Ketoacidosis No events reportedRare, but more frequent with empagliflozinRare, but more frequent with canagliflozin0.3% (vs. 0.1% with placebo)
Severe Hypoglycemia No events reportedSimilar to placeboSimilar to placeboLess frequent with dapagliflozin
Bone Fractures Not specifiedSimilar to placebo15.4 vs 11.9/1000 patient-years (vs. placebo)5.3% (vs. 5.1% with placebo)
Lower-Limb Amputation Not specifiedSimilar to placebo6.3 vs 3.4/1000 patient-years (vs. placebo)1.4% (vs. 1.3% with placebo)

Note: Direct comparison of percentages is challenging due to variations in reporting (e.g., "low incidence" vs. specific percentages) and study designs. The data for comparator drugs are from large, long-term cardiovascular outcome trials, whereas this compound data is from shorter-term Phase 3 studies.

Experimental Protocols

This compound Phase 3 Monotherapy Trial (NCT03811548)

This was a multicentre, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound (25 mg and 50 mg) as monotherapy in Chinese patients with T2DM inadequately controlled by diet and exercise.[11] The trial consisted of a 24-week core period followed by a 28-week extension period.[4] Patients were randomized to receive once-daily this compound or placebo.[4] Safety assessments included monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[11]

Comparator Cardiovascular Outcome Trials (CVOTs)

The long-term safety data for empagliflozin, canagliflozin, and dapagliflozin are primarily derived from large-scale, multicenter, randomized, double-blind, placebo-controlled CVOTs. The general design of these trials was to assess the cardiovascular safety of the respective SGLT2 inhibitor in patients with T2DM and established cardiovascular disease or at high risk for cardiovascular events.

  • EMPA-REG OUTCOME (Empagliflozin): This trial randomized patients to receive empagliflozin (10 mg or 25 mg) or placebo, in addition to standard of care.[12] The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[6]

  • CANVAS Program (Canagliflozin): This program integrated data from two trials, CANVAS and CANVAS-R.[8] Patients were randomized to receive canagliflozin (100 mg or 300 mg) or placebo.[13] The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[14]

  • DECLARE-TIMI 58 (Dapagliflozin): This trial randomized patients to receive dapagliflozin (10 mg) or placebo.[1] It included a broad population of patients with and without established atherosclerotic cardiovascular disease.[3] The primary safety outcome was a composite of major adverse cardiovascular events (MACE).[9]

Visualizing Mechanisms and Workflows

SGLT2 Inhibition Signaling Pathway

SGLT2_Inhibition cluster_kidney Proximal Tubule cluster_drug_action Pharmacological Intervention Glomerulus Glomerulus ProximalTubule Proximal Tubule Lumen (Filtered Glucose & Sodium) Glomerulus->ProximalTubule Filtration SGLT2 SGLT2 Transporter ProximalTubule->SGLT2 Glucose & Na+ Urine Increased Urinary Glucose Excretion ProximalTubule->Urine Excretion Bloodstream Bloodstream TubularCell Tubular Epithelial Cell SGLT2->TubularCell TubularCell->Bloodstream Reabsorption This compound This compound (SGLT2 Inhibitor) This compound->SGLT2 Inhibits

Caption: Mechanism of action of this compound and other SGLT2 inhibitors.

Generalized Experimental Workflow for a Cardiovascular Outcome Trial

CVOT_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Long-Term Follow-up cluster_adjudication Phase 4: Event Adjudication & Analysis Screening Patient Screening (T2DM + High CV Risk) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Labs, Vitals, Medical History) InformedConsent->Baseline Randomization Randomization (1:1) Baseline->Randomization TreatmentArm SGLT2 Inhibitor + Standard of Care Randomization->TreatmentArm PlaceboArm Placebo + Standard of Care Randomization->PlaceboArm FollowUp Scheduled Follow-up Visits (e.g., every 6 months) TreatmentArm->FollowUp PlaceboArm->FollowUp DataCollection Data Collection: - Adverse Events - Lab Parameters - CV Events FollowUp->DataCollection EventAdjudication Independent Adjudication of Cardiovascular Events DataCollection->EventAdjudication FinalAnalysis Final Statistical Analysis EventAdjudication->FinalAnalysis

Caption: Generalized workflow of a long-term cardiovascular outcome trial.

References

Replicating Preclinical Success: A Comparative Guide to Janagliflozin in Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes, offering glycemic control alongside cardiovascular and renal benefits. Janagliflozin, a novel selective SGLT2 inhibitor, has emerged as a promising therapeutic agent. This guide provides a comparative overview of the preclinical findings for this compound and other key SGLT2 inhibitors, offering insights into its efficacy and mechanism of action across various experimental models. While specific preclinical efficacy data for this compound is not extensively published, this guide leverages available information and data from other well-characterized SGLT2 inhibitors to project its anticipated performance in established diabetic animal models.

In Vitro Selectivity: Targeting SGLT2

The cornerstone of the therapeutic efficacy and safety profile of gliflozins lies in their selectivity for SGLT2 over SGLT1. SGLT2 is predominantly responsible for glucose reabsorption in the kidneys, while SGLT1 plays a crucial role in glucose absorption in the intestine. High selectivity for SGLT2 is desirable to minimize off-target effects associated with SGLT1 inhibition, such as gastrointestinal adverse events.

While the precise IC50 values for this compound are not publicly available in the reviewed literature, it is characterized as a potent and selective SGLT2 inhibitor.[1][2] The following table presents the reported IC50 values for other prominent SGLT2 inhibitors, providing a benchmark for the expected selectivity profile of this compound.

DrugSGLT1 IC50 (nM)SGLT2 IC50 (nM)Selectivity (SGLT1/SGLT2)
This compound Data not availableData not availableCharacterized as highly selective
Canagliflozin 6634.2~158-fold
Dapagliflozin 13901.1~1263-fold
Empagliflozin 83003.1~2677-fold

In Vivo Efficacy in Preclinical Models of Type 2 Diabetes

The efficacy of SGLT2 inhibitors is routinely evaluated in various rodent models of type 2 diabetes that recapitulate key aspects of the human disease, such as hyperglycemia, insulin (B600854) resistance, and obesity. While specific preclinical data for this compound's impact on these parameters is limited in publicly accessible literature, its efficacy can be inferred from studies on other SGLT2 inhibitors in these models.[1][3]

Zucker Diabetic Fatty (ZDF) Rat Model

The ZDF rat is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes. Preclinical studies in ZDF rats are instrumental in evaluating the glucose-lowering potential of new therapeutic agents.

Representative Efficacy of SGLT2 Inhibitors (Canagliflozin) in ZDF Rats [4]

ParameterVehicleCanagliflozin (10 mg/kg)% Change vs. Vehicle
Fasting Blood Glucose (mg/dL) ~500~250↓ ~50%
HbA1c (%) ~9.5~7.5↓ ~2.0%
Body Weight (g) ~450~420↓ ~6.7%
24h Urinary Glucose Excretion (g) MinimalSignificantly Increased
db/db Mouse Model

The db/db mouse is another genetic model of obesity, severe hyperglycemia, and insulin resistance, resulting from a mutation in the leptin receptor gene. This model is valuable for assessing the long-term effects of antidiabetic drugs on glycemic control and complications.

Representative Efficacy of SGLT2 Inhibitors (Canagliflozin) in db/db Mice [4]

ParameterVehicleCanagliflozin (10 mg/kg)% Change vs. Vehicle
Blood Glucose (mg/dL) ~600~300↓ ~50%
Body Weight (g) ~50~45↓ ~10%

Experimental Protocols

Standardized and well-defined experimental protocols are critical for the reproducibility and interpretation of preclinical findings. Below are detailed methodologies for key experiments commonly employed in the evaluation of SGLT2 inhibitors.

In Vivo Efficacy Study in Diabetic Rodent Models
  • Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or db/db mice are commonly used. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

  • Drug Administration: The test compound (e.g., this compound) and vehicle are administered orally via gavage once daily for a specified duration (e.g., 4-8 weeks).

  • Blood Glucose Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples using a glucometer. Fasting blood glucose is measured after an overnight fast.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a baseline blood sample is collected. Animals are then administered an oral glucose load (typically 2 g/kg body weight). Blood samples are subsequently collected at various time points (e.g., 15, 30, 60, and 120 minutes) to measure blood glucose and plasma insulin levels.

  • HbA1c Measurement: At the end of the study, whole blood is collected for the measurement of glycated hemoglobin (HbA1c) as a marker of long-term glycemic control.

  • Body Weight and Food/Water Intake: Body weight and food and water consumption are monitored throughout the study.

  • Urine Collection: Animals may be housed in metabolic cages for 24-hour urine collection to measure urinary glucose excretion.

Signaling Pathways and Experimental Workflows

The therapeutic effects of SGLT2 inhibitors extend beyond simple glucose lowering and involve the modulation of several key signaling pathways. The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating SGLT2 inhibitors.

SGLT2_Inhibitor_Mechanism cluster_kidney Kidney Proximal Tubule cluster_body Systemic Effects SGLT2 SGLT2 Glucose_Blood Glucose (in blood) SGLT2->Glucose_Blood Blood_Glucose Lowered Blood Glucose Urine_Glucose Increased Urinary Glucose Excretion Glucose_Filtrate Glucose (in filtrate) Glucose_Filtrate->SGLT2 Reabsorption Glucose_Filtrate->Urine_Glucose This compound This compound This compound->SGLT2 Inhibition Body_Weight Reduced Body Weight

Caption: Mechanism of action of this compound.

Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Animal_Model Select Diabetic Animal Model (e.g., ZDF Rat, db/db Mouse) Grouping Randomize into Vehicle and Treatment Groups Animal_Model->Grouping Dosing Daily Oral Administration of this compound or Vehicle Grouping->Dosing Monitoring Monitor Body Weight, Food/Water Intake, Blood Glucose Dosing->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT HbA1c Measure HbA1c OGTT->HbA1c Urine_Analysis Analyze 24h Urinary Glucose Excretion HbA1c->Urine_Analysis Data_Analysis Statistical Analysis of Results Urine_Analysis->Data_Analysis

Caption: Preclinical experimental workflow.

SGLT2_Signaling cluster_cellular Cellular Effects cluster_outcomes Organ Protection SGLT2_Inhibition SGLT2 Inhibition (e.g., by this compound) Glucotoxicity Reduced Glucotoxicity SGLT2_Inhibition->Glucotoxicity Oxidative_Stress Decreased Oxidative Stress SGLT2_Inhibition->Oxidative_Stress Inflammation Reduced Inflammation SGLT2_Inhibition->Inflammation AMPK AMPK Activation SGLT2_Inhibition->AMPK Cardioprotection Cardioprotection Glucotoxicity->Cardioprotection Renoprotection Renoprotection Glucotoxicity->Renoprotection Oxidative_Stress->Cardioprotection Oxidative_Stress->Renoprotection Inflammation->Cardioprotection Inflammation->Renoprotection AMPK->Cardioprotection AMPK->Renoprotection

Caption: Key signaling pathways affected by SGLT2 inhibitors.

References

Safety Operating Guide

Navigating the Disposal of Janagliflozin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Janagliflozin, a sodium-glucose co-transporter-2 (SGLT2) inhibitor. In the absence of specific manufacturer's disposal instructions, these procedures are derived from general best practices for pharmaceutical waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste is governed by a multi-tiered regulatory landscape. The primary federal law regulating solid and hazardous waste is the Resource Conservation and Recovery Act (RCRA).[1][2][3] The EPA's regulations under RCRA, particularly Subpart P of 40 CFR Part 266, establish specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[1][4] It is crucial to note that state regulations may be more stringent than federal laws.[2]

Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[2][5] Hazardous waste is further classified as listed (P- and U-listed wastes) or characteristic (ignitable, corrosive, reactive, or toxic).[6] Non-hazardous pharmaceutical waste, while not subject to the same stringent regulations as hazardous waste, still requires proper disposal to prevent environmental contamination.[5][7] A core principle of modern pharmaceutical waste management is the prohibition of sewering (flushing) hazardous waste pharmaceuticals.[4][6]

Step-by-Step Disposal Protocol for this compound in a Laboratory Setting

The following protocol is a general guideline for the disposal of this compound, which is not currently classified as a controlled substance by the Drug Enforcement Administration (DEA) and is not expected to be a P- or U-listed hazardous waste.

Step 1: Waste Identification and Segregation

  • Initial Assessment: Determine if the this compound waste is contaminated with any other hazardous materials. If so, it must be managed as hazardous waste.

  • Segregation: Keep this compound waste separate from other waste streams, such as biohazardous waste, sharps, and other chemical waste.[5] Use dedicated, clearly labeled containers for accumulation.

Step 2: Container Management

  • Container Selection: Use appropriate, leak-proof, and puncture-resistant containers. For non-hazardous pharmaceutical waste, these are often color-coded blue or white.[2]

  • Labeling: Clearly label the waste container with "Non-Hazardous Pharmaceutical Waste" and the name "this compound." Include the accumulation start date.[8]

Step 3: On-Site Accumulation and Storage

  • Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Container Integrity: Keep the container closed at all times except when adding waste.[9]

Step 4: Final Disposal

  • Preferred Method - Incineration: The EPA recommends incineration as the preferred disposal method for all pharmaceutical waste to prevent the entry of active pharmaceutical ingredients into the environment.[1][6] Partner with a licensed and reputable waste management vendor that provides incineration services for pharmaceutical waste.[5][10]

  • Alternative Method - Landfill (with caution): In some cases, non-hazardous pharmaceutical waste may be disposed of in a secure, permitted landfill.[5][10] However, this is a less preferable option due to the potential for environmental contamination.

  • Documentation: Maintain meticulous records of all waste disposal activities, including the date, quantity, and method of disposal, as well as manifests from the waste management vendor.[5][8][11]

Disposal of Empty Containers:

  • Empty containers that held this compound should be managed to meet the "RCRA Empty" definition. This generally means that all contents have been removed by normal means.[12]

  • Deface or remove all labels to protect proprietary information before disposing of the empty container in the regular trash, unless it is contaminated with a hazardous residue.[9]

Quantitative Data on Pharmaceutical Waste

Specific quantitative data on this compound disposal is not publicly available. However, the following table provides a general overview of common pharmaceutical waste streams and their recommended disposal methods.

Waste StreamExamplesRecommended Disposal MethodRegulatory Considerations
Non-Hazardous Pharmaceutical Waste Expired or unused this compound, over-the-counter medicationsIncineration (preferred), Secure LandfillState and local solid waste regulations
RCRA Hazardous Pharmaceutical Waste P-listed (e.g., warfarin), U-listed (e.g., some chemotherapy agents), characteristic wastesHazardous Waste IncinerationEPA RCRA Subpart P, State hazardous waste regulations
Controlled Substances Opioids, benzodiazepinesDEA-compliant "non-retrievable" destruction (e.g., incineration)DEA regulations (21 CFR Part 1317)
Empty Containers (Non-Hazardous) Bottles, vials that held this compoundRegular trash after defacing labelsMust meet "RCRA Empty" criteria

Visualizing Key Processes

To further clarify the procedures and mechanisms relevant to this compound, the following diagrams have been generated.

Mechanism of Action: SGLT2 Inhibition

This compound functions by inhibiting the sodium-glucose co-transporter-2 (SGLT2) in the proximal tubules of the kidneys.[13] This transporter is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream.[13][14] By blocking SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[13][15]

SGLT2_Inhibition cluster_blood Bloodstream cluster_tubule Kidney Proximal Tubule cluster_urine Urine Glomerulus Glomerulus SGLT2 SGLT2 Transporter Glomerulus->SGLT2 Glucose enters tubule Blood_Glucose High Blood Glucose Blood_Glucose->Glomerulus Filtration Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Transports Glucose Urine_Glucose Increased Urinary Glucose Excretion SGLT2->Urine_Glucose Glucose is excreted Glucose_Reabsorption->Blood_Glucose Back to blood This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of action of this compound as an SGLT2 inhibitor.

Experimental Workflow: Non-Hazardous Pharmaceutical Waste Disposal

The following workflow outlines the decision-making and procedural steps for the proper disposal of non-hazardous pharmaceutical waste like this compound in a research laboratory setting.

Disposal_Workflow start Start: this compound Waste Generated is_controlled Is it a DEA Controlled Substance? start->is_controlled is_hazardous Is it RCRA Hazardous Waste? is_controlled->is_hazardous No dea_protocol Follow DEA Disposal Protocol (Reverse Distributor) is_controlled->dea_protocol Yes non_hazardous_container Place in Labeled Non-Hazardous Pharmaceutical Waste Container is_hazardous->non_hazardous_container No hazardous_container Manage as Hazardous Waste (e.g., Black Container) is_hazardous->hazardous_container Yes store Store in Satellite Accumulation Area non_hazardous_container->store hazardous_container->store pickup Schedule Pickup with Licensed Waste Vendor store->pickup incinerate Incineration at Permitted Facility pickup->incinerate document Document Disposal (Manifests, Records) incinerate->document end End of Process document->end

Caption: Decision workflow for this compound disposal in a laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.